p-Coumaryl alcohol
Description
p-Coumaryl alcohol has been reported in Solanum tuberosum, Alpinia officinarum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNLHDGQWUGONS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895024 | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20649-40-5, 3690-05-9 | |
| Record name | (E)-p-Coumaryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20649-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Coumaryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-COUMARYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61POZ1QQ11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.5 °C | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to p-Coumaryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-coumaryl alcohol, a key monolignol in plant biology with significant potential in various research and development fields. The document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in key biosynthetic pathways.
Chemical Structure and Formula
This compound, also known as 4-hydroxycinnamyl alcohol, is a phenylpropanoid synthesized in plants through the shikimate pathway.[1] It is one of the three primary monolignols that serve as building blocks for the complex polymer lignin (B12514952).[2] The chemical formula for this compound is C₉H₁₀O₂.[3] It exists as trans and cis isomers, with the trans (E) isomer being the more common and stable form.[4][5]
Below is a two-dimensional representation of the chemical structure of trans-p-coumaryl alcohol.
Caption: Chemical structure of trans-p-Coumaryl alcohol.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature and has been characterized by various analytical techniques.[4] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₂ | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [1][2][3] |
| IUPAC Name | 4-[(E)-3-hydroxyprop-1-enyl]phenol | [2][4] |
| Synonyms | p-Hydroxycinnamyl alcohol, 4-Coumaryl alcohol | [3][4] |
| CAS Number | 3690-05-9 | [2][3] |
| Boiling Point | 323.5 °C | [1] |
| Melting Point | 213.5 °C | [4] |
| Appearance | Solid | [4] |
| ¹³C NMR (in DMSO) | 157.07, 128.92, 128.15, 127.64, 127.42, 115.62, 61.98 ppm | [6] |
| ¹H NMR (in DMSO) | 7.23, 6.71, 6.43, 6.13, 4.07 ppm | [6] |
| IR Spectroscopy | OH stretch fundamental observed at 3599 cm⁻¹ | [7] |
Experimental Protocols
A facile and large-scale synthesis of this compound can be achieved through the selective 1,2-reduction of p-coumarate esters using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[8]
Methodology:
-
The starting material, a p-coumarate ester (e.g., ethyl p-coumarate), is dissolved in a suitable solvent such as toluene.
-
The solution is cooled to 0 °C in an ice bath.
-
Diisobutylaluminum hydride (DIBAL-H) is added dropwise to the cooled solution. The 1,2-reduction of the ester group selectively yields the corresponding alcohol without affecting the double bond in the propenyl side chain.
-
The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the crude this compound is extracted.
-
The crude product is then purified by crystallization from a solvent mixture such as acetone/petroleum ether to yield pure this compound as a white solid.[8] This method has been reported to achieve a yield of 92%.[8]
The identification and quantification of this compound and its derivatives, such as dilignols formed during enzymatic dehydrogenation, can be performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectrometry.[9]
Methodology:
-
Sample Preparation: For the analysis of dilignols, a sample of this compound is subjected to enzymatic dehydrogenation using a peroxidase and H₂O₂ system. The resulting dilignols are then extracted with ethyl acetate.[9]
-
Gas Chromatography (GC): The extracted sample is derivatized, for example, by silylation, to increase its volatility. The derivatized sample is then injected into a gas chromatograph equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS). The retention times of the peaks are compared with those of known standards for identification.[9]
-
Nuclear Magnetic Resonance (NMR) Spectrometry: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure and relative amounts of the components in the mixture.[6][9]
Biosynthetic Pathways and Biological Roles
This compound is a central intermediate in several biosynthetic pathways in plants.
This compound is a primary precursor in the biosynthesis of lignin, a complex polymer that provides structural integrity to plant cell walls.[1] The pathway begins with the amino acid L-tyrosine.
Caption: Biosynthesis of H-type lignin from L-Tyrosine.
The key enzymatic steps are:
-
Tyrosine ammonia (B1221849) lyase (TAL): Converts L-tyrosine to p-coumaric acid.[2]
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[2]
-
Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde.[2]
-
Cinnamyl alcohol dehydrogenase (CAD) or other alcohol dehydrogenases (ADH): Reduces p-coumaraldehyde to this compound.[2]
-
Peroxidases and Laccases: Catalyze the radical-mediated polymerization of this compound into the lignin polymer.[1]
Beyond lignin, this compound serves as a precursor for the biosynthesis of other important plant secondary metabolites, including chavicol, stilbenoids, and coumarins.[10] This highlights its central role in the phenylpropanoid pathway.
Caption: this compound as a central precursor.
Recent research has identified trans-p-coumaryl alcohol as a bioactive compound with significant anti-inflammatory properties. A 2025 study demonstrated its ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6.[2] At a concentration of 12.5 µg/mL, it showed superior inhibitory activity compared to the standard anti-inflammatory drug indomethacin.[2] This suggests its potential for the development of new therapeutic agents for immune-mediated conditions.
References
- 1. This compound | 3690-05-9 | FC145653 | Biosynth [biosynth.com]
- 2. This compound|High-Quality Reference Standard [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C9H10O2 | CID 5280535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (Z)- | C9H10O2 | CID 12641150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bmse000592 this compound at BMRB [bmrb.io]
- 7. Collection - Single-Conformation Ultraviolet and Infrared Spectra of Jet-Cooled Monolignols: this compound, Coniferyl Alcohol, and Sinapyl Alcohol - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. scribd.com [scribd.com]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
Biosynthesis of p-Coumaryl Alcohol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaryl alcohol is a fundamental monolignol, a primary building block in the biosynthesis of lignin (B12514952) and a precursor to a wide array of secondary metabolites in plants.[1] The phenylpropanoid pathway, a major route of carbon flow from primary metabolism, is responsible for its synthesis.[1] This pathway channels carbon from the shikimate pathway into the production of monolignols and other phenolic compounds crucial for plant structure, defense, and signaling.[1][2] Understanding the intricate enzymatic steps and regulatory networks governing this compound production is paramount for applications in metabolic engineering, biofuel production, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and the complex signaling networks that regulate the formation of this compound in plants.
The Core Biosynthetic Pathway of this compound
The synthesis of this compound from the amino acid L-phenylalanine is a five-step enzymatic process that forms a key branch of the general phenylpropanoid pathway.[3]
-
Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by PAL. This is the first committed step and a significant regulatory point in the phenylpropanoid pathway.[1][2]
-
Cinnamate-4-Hydroxylase (C4H): Following its formation, trans-cinnamic acid is hydroxylated at the para-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[1][2]
-
4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by 4CL through the ATP-dependent ligation of Coenzyme A, forming p-coumaroyl-CoA. This thioester is a critical branch-point intermediate, directing metabolic flux towards various downstream pathways.[1][4]
-
Cinnamoyl-CoA Reductase (CCR): The first committed step specific to the monolignol branch is the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632), catalyzed by CCR.[5]
-
Cinnamyl Alcohol Dehydrogenase (CAD): In the final step, p-coumaraldehyde is reduced to this compound by CAD, also utilizing NADPH as a cofactor.[6]
Quantitative Data: Enzyme Kinetics and Metabolite Concentrations
The efficiency and flux through the this compound biosynthetic pathway are governed by the kinetic properties of the involved enzymes and the in vivo concentrations of their substrates. The following tables summarize available quantitative data to facilitate comparative analysis.
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis
| Enzyme | Organism | Substrate | K_m (µM) | V_max (units) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |
| PAL | Arabidopsis thaliana | L-Phenylalanine | 38 | - | - | --INVALID-LINK-- |
| Nicotiana tabacum | L-Phenylalanine | 270 | - | - | --INVALID-LINK-- | |
| C4H | Arabidopsis thaliana | trans-Cinnamic Acid | 1.3 | - | - | --INVALID-LINK-- |
| Glycine max | trans-Cinnamic Acid | 10 | - | - | [7] | |
| 4CL | Arabidopsis thaliana (At4CL2) | p-Coumaric Acid | 130 | - | 1.1 x 10⁵ | [8] |
| Populus tremuloides | p-Coumaric Acid | 27 | - | - | [9] | |
| CCR | Arabidopsis thaliana (AtCCR1) | p-Coumaroyl-CoA | 5.3 | - | 1.5 x 10⁶ | [10] |
| Medicago truncatula (CCR2) | p-Coumaroyl-CoA | 21.3 | - | - | [5] | |
| CAD | Gossypium hirsutum (GhCAD) | p-Coumaraldehyde | 45.6 | 1.2 (nmol/min/µg) | - | [11] |
| Arabidopsis thaliana | p-Coumaraldehyde | 20 | - | - | --INVALID-LINK-- |
Table 2: Reported Concentrations of this compound Pathway Metabolites in Plants
| Metabolite | Plant Species | Tissue | Concentration | Reference |
| p-Coumaric Acid | Zea mays (hybrids) | Kernels (cell-wall bound) | 100 - 600 µg/g DW | [3] |
| Various | Fruits, Vegetables, Cereals | Widely distributed | [12] | |
| p-Coumaraldehyde | Cucumis sativus | Hypocotyls (pectinase-treated) | ~78-fold increase over control | [13] |
| This compound | Various | Lignin component | Varies with lignin content | [6] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of enzyme activity and the elucidation of pathway dynamics.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[14]
-
Principle: The enzymatic conversion of L-phenylalanine to trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm, the absorption maximum of trans-cinnamic acid.[14]
-
Materials:
-
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Assay Mixture: In a microcentrifuge tube, combine 700 µL of 0.1 M Tris-HCl (pH 8.8) and 200 µL of 15 mM L-phenylalanine solution.
-
Reaction: Pre-incubate the assay mixture at 37°C for 5 minutes. Initiate the reaction by adding 100 µL of the enzyme extract.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 50 µL of 6 M HCl.
-
Measurement: Centrifuge the mixture to pellet any precipitate. Measure the absorbance of the supernatant at 290 nm against a blank containing all components except the enzyme extract.
-
-
Calculation: Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[14] One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay is typically performed using microsomal fractions and measures the conversion of cinnamic acid to p-coumaric acid.[7][15]
-
Principle: The activity of C4H, a membrane-bound enzyme, is determined by quantifying the product, p-coumaric acid, using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Microsome Isolation Buffer: e.g., 0.1 M potassium phosphate (B84403) (pH 7.6), 1 mM EDTA, 10 mM 2-mercaptoethanol, 5% (w/v) PVPP.
-
Reaction Buffer: 50 mM potassium phosphate (pH 7.6).
-
Substrate: 10 µM trans-cinnamic acid.
-
Cofactor: 1 mM NADPH.
-
Stop Solution: Concentrated HCl.
-
Ethyl acetate (B1210297) for extraction.
-
HPLC system with a C18 column.
-
-
Procedure:
-
Microsome Preparation: Homogenize plant tissue in ice-cold isolation buffer. Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in reaction buffer.
-
Assay Mixture: In a glass tube, combine 1 mg of microsomal protein, reaction buffer, and 10 µM trans-cinnamic acid.
-
Reaction: Pre-incubate at 25°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Incubation: Incubate at 25°C for 15 minutes with gentle shaking.
-
Termination and Extraction: Stop the reaction with 10 µL of concentrated HCl. Extract the product with ethyl acetate.
-
Quantification: Evaporate the ethyl acetate, resuspend the residue in methanol, and analyze by HPLC to quantify the p-coumaric acid formed.
-
-
Calculation: Determine the amount of p-coumaric acid produced by comparing the peak area to a standard curve. C4H activity is expressed as pmol or nmol of product formed per mg of protein per minute.
Protocol 3: 4-Coumarate:CoA Ligase (4CL) Activity Assay
This is a continuous spectrophotometric assay that monitors the formation of p-coumaroyl-CoA.[1][16]
-
Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a product with a distinct absorbance maximum at 333 nm. The rate of increase in absorbance is directly proportional to 4CL activity.[1]
-
Materials:
-
Reaction Buffer: 0.1 M potassium phosphate (pH 7.5).
-
Substrate: 0.5 mM p-coumaric acid.
-
Cofactors: 2.5 mM ATP, 2.5 mM MgCl₂, 1 mM DTT.
-
Coenzyme A (CoA): 0.3 mM.
-
Spectrophotometer.
-
-
Procedure:
-
Enzyme Extraction: Prepare a crude or purified enzyme extract from plant tissue.
-
Assay Mixture: In a quartz cuvette, combine the reaction buffer, p-coumaric acid, ATP, MgCl₂, and DTT. Add the enzyme extract.
-
Reaction: Initiate the reaction by adding CoA.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 333 nm for 5-10 minutes.
-
-
Calculation: Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (typically ~21,000 M⁻¹cm⁻¹). One unit of 4CL activity is defined as the amount of enzyme that produces 1 µmol of p-coumaroyl-CoA per minute.
Protocol 4: Cinnamoyl-CoA Reductase (CCR) Activity Assay
This spectrophotometric assay measures the consumption of NADPH during the reduction of p-coumaroyl-CoA.[5][10]
-
Principle: The activity of CCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Materials:
-
Reaction Buffer: e.g., 100 mM Tris-HCl (pH 7.5).
-
Substrate: 50 µM p-coumaroyl-CoA.
-
Cofactor: 0.2 mM NADPH.
-
Spectrophotometer.
-
-
Procedure:
-
Enzyme Extraction: Prepare a crude or purified enzyme extract.
-
Assay Mixture: In a cuvette, combine the reaction buffer and NADPH.
-
Reaction: Add the enzyme extract and equilibrate. Initiate the reaction by adding p-coumaroyl-CoA.
-
Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation: Calculate the CCR activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of CCR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Protocol 5: Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay
This assay measures the oxidation of this compound to p-coumaraldehyde, monitoring the production of NADPH.[11][17]
-
Principle: The reverse reaction of CAD is assayed by monitoring the increase in absorbance at 340 nm due to the reduction of NADP⁺ to NADPH.
-
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5).
-
Substrate: 0.1 mM this compound.
-
Cofactor: 0.5 mM NADP⁺.
-
Spectrophotometer.
-
-
Procedure:
-
Enzyme Extraction: Prepare a crude or purified enzyme extract.
-
Assay Mixture: In a cuvette, combine the reaction buffer, this compound, and NADP⁺.
-
Reaction: Add the enzyme extract to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation: Calculate the CAD activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of CAD activity is defined as the amount of enzyme that produces 1 µmol of NADPH per minute.
Regulatory Networks
The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control, post-transcriptional modifications, and metabolic feedback, ensuring that its production is coordinated with the plant's developmental and environmental needs.
Transcriptional Regulation
The expression of genes encoding the enzymes of the phenylpropanoid pathway is coordinately regulated by a complex network of transcription factors, primarily from the MYB and NAC families.[9][10][14][18][19][20][21]
-
MYB Transcription Factors: These proteins are key regulators of secondary cell wall formation and lignin biosynthesis.[9][10][14][18][21]
-
Activators: MYB46 and MYB83 act as master switches, activating a cascade of downstream transcription factors, including MYB58 and MYB63, which directly bind to AC elements in the promoters of lignin biosynthetic genes (PAL, C4H, 4CL, CCR, CAD) and activate their expression.[14][19][22]
-
Repressors: Other MYB proteins, such as MYB4 and MYB32, act as transcriptional repressors, providing a mechanism for negative feedback regulation.[14]
-
-
NAC Transcription Factors: Members of the NAC (NAM, ATAF1/2, CUC2) domain family, such as SND1 (SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1), are higher-level regulators that activate the expression of MYB transcription factors like MYB46.[19]
Signaling Pathways
Upstream signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and phytohormones, integrate environmental and developmental cues to modulate the activity of the transcriptional regulators of the phenylpropanoid pathway.[7][23]
-
MAPK Signaling: MAPK cascades are activated in response to various stresses, such as pathogen attack, and have been shown to be enriched in transcriptomic studies of plants with enhanced resistance. This suggests a role for MAPK pathways in upregulating phenylpropanoid biosynthesis for defense purposes.[23]
-
Phytohormone Signaling: Plant hormones such as auxins, gibberellins, and abscisic acid (ABA) are known to influence lignin biosynthesis. For example, drought-induced ABA signaling can lead to the activation of MYB transcription factors, resulting in increased lignin deposition.[7][19]
Conclusion
The biosynthesis of this compound is a well-defined yet intricately regulated metabolic pathway of fundamental importance to plant biology. The systematic study of its constituent enzymes and regulatory networks continues to provide valuable insights for the targeted manipulation of plant metabolic pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of phenylpropanoid metabolism and leverage this knowledge for applications in biotechnology, agriculture, and medicine. Future research will likely focus on the spatiotemporal organization of this pathway within the cell, the role of metabolic channeling in enhancing efficiency, and the fine-tuning of regulatory networks for the optimized production of desired downstream products.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Lignin Coniferaldehyde Residues for Plant Properties and Sustainable Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PpSAUR5 promotes plant growth by regulating lignin and hormone pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRENDA - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Lignin biosynthesis pathway repressors in gymnosperms: differential repressor domains as compared to angiosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MYB Transcription Factors and Its Regulation in Secondary Cell Wall Formation and Lignin Biosynthesis during Xylem Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRENDA in 2013: integrated reactions, kinetic data, enzyme function data, improved disease classification: new options and contents in BRENDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Modulation of lignin biosynthesis for drought tolerance in plants [frontiersin.org]
- 17. jipb.net [jipb.net]
- 18. maxapress.com [maxapress.com]
- 19. Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]
- 23. researchgate.net [researchgate.net]
The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of p-Coumaryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpropanoid pathway is a complex and vital network of biochemical reactions in plants, responsible for the synthesis of a vast array of secondary metabolites. These compounds, including lignin (B12514952), flavonoids, and coumarins, are crucial for structural support, defense against pathogens, and protection from UV radiation.[1] A central branch of this pathway leads to the production of monolignols, the primary building blocks of lignin. This technical guide provides an in-depth exploration of the core enzymatic steps involved in the biosynthesis of p-coumaryl alcohol, one of the three principal monolignols. It details the key enzymes, presents available quantitative data, outlines experimental protocols for pathway analysis, and visualizes the process through structured diagrams.
Core Biosynthetic Pathway from Phenylalanine to this compound
The biosynthesis of this compound begins with the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism. A series of five core enzymatic reactions sequentially modifies the molecule to produce the target alcohol.[2] In some organisms, particularly grasses, an alternative starting point is L-tyrosine, which can be directly converted to p-coumaric acid, bypassing the first two steps of the canonical pathway.[1]
The central pathway involves the following sequential conversions:
-
Phenylalanine → trans-Cinnamic Acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL) , this initial step involves the non-oxidative deamination of L-phenylalanine.[1] This reaction is a critical regulatory point, committing carbon flux to the phenylpropanoid pathway.[1]
-
trans-Cinnamic Acid → p-Coumaric Acid: Catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. This enzyme hydroxylates cinnamic acid at the para (4th) position of the aromatic ring.[3][4]
-
p-Coumaric Acid → p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL) . This enzyme activates p-coumaric acid by forming a high-energy thioester bond with Coenzyme A (CoA), requiring ATP.[5] 4CL is a key branch-point enzyme, as its product can be directed towards either lignin or flavonoid biosynthesis.[6]
-
p-Coumaroyl-CoA → p-Coumaraldehyde: Catalyzed by Cinnamoyl-CoA Reductase (CCR) . This is the first committed step specific to the monolignol branch. CCR reduces the CoA thioester to an aldehyde using NADPH as a reductant.[7][8]
-
p-Coumaraldehyde → this compound: Catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) . In the final step, the aldehyde is reduced to its corresponding alcohol, again utilizing NADPH.[9][10]
Following its synthesis in the cytoplasm, this compound is transported to the cell wall for polymerization into lignin.[11]
References
- 1. Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability [mdpi.com]
- 2. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Functional analysis of a cinnamyl alcohol dehydrogenase involved in lignin biosynthesis in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of p-Coumaryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaryl alcohol, a primary monolignol, is a fundamental precursor to lignin (B12514952) and a key intermediate in the biosynthesis of various phenylpropanoids in plants. Its occurrence and concentration in plant biomass are of significant interest to researchers in fields ranging from biofuel production to pharmacology due to its role in cell wall structure and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, details its biosynthetic pathway, and presents established experimental protocols for its extraction and quantification.
Natural Sources and Occurrence of this compound
This compound is ubiquitously found in the plant kingdom as one of the three main monolignols, alongside coniferyl alcohol and sinapyl alcohol, that polymerize to form lignin. Lignin provides structural integrity to plant cell walls. The proportion of this compound-derived p-hydroxyphenyl (H) units in the lignin polymer varies significantly across different plant taxa, tissues, and developmental stages.
Lignocellulosic Biomass:
-
Grasses (Poaceae): Grasses are a significant source of this compound. Their lignin is characterized by a higher proportion of H-units compared to hardwoods and softwoods. For example, switchgrass (Panicum virgatum) and maize (Zea mays) stover contain notable amounts of this compound incorporated into their lignin structure.
-
Softwoods (Gymnosperms): Softwood lignin is primarily composed of guaiacyl (G) units derived from coniferyl alcohol, with smaller amounts of H-units. Pine (Pinus sp.) is a representative example.
-
Hardwoods (Angiosperms): Hardwood lignin is typically rich in syringyl (S) units from sinapyl alcohol and G-units, with generally low levels of H-units. Poplar (Populus sp.) is a commonly studied hardwood.
Food Sources:
While present in the structural components of many edible plants, this compound itself is not typically consumed in significant quantities as a free monomer. However, its derivatives and related phenylpropanoids are found in various foods. Some plants reported to contain this compound or its derivatives include:
-
Ginseng (Panax ginseng)
-
Lemon balm (Melissa officinalis)
-
Red raspberry (Rubus idaeus)
-
Feijoa (Acca sellowiana)[1]
-
Lesser galangal (Alpinia officinarum)[2]
-
Potato (Solanum tuberosum)[3]
Quantitative Data on this compound Occurrence
Direct quantitative data for free this compound in plant tissues is scarce as it is rapidly incorporated into lignin. Therefore, its occurrence is more commonly reported as the proportion of p-hydroxyphenyl (H) units within the lignin polymer. The following table summarizes the relative abundance of H-lignin in various plant sources.
| Plant Source | Plant Type | H-Lignin Content (% of total lignin monomers) | Reference |
| Poplar (Populus sp.) | Hardwood | 1.1% | [4] |
| Pine (Pinus sp.) | Softwood | Increased levels in CAD-deficient mutants | [3] |
| Switchgrass (Panicum virgatum) | Grass | 26% (average of p-hydroxylphenyl units) | [5] |
| Maize (Zea mays) stover | Grass | Varies among genotypes | [6][7] |
Note: The values presented are indicative and can vary based on the specific species, cultivar, growth conditions, and analytical method used.
Biosynthesis of this compound: The Phenylpropanoid Pathway
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway starts with the amino acid phenylalanine.
The key enzymatic steps leading to the synthesis of this compound are:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces p-coumaraldehyde to this compound.
Experimental Protocols
The quantification of this compound, primarily as a constituent of lignin, involves the degradation of the polymer followed by chromatographic analysis of the resulting monomers.
Thioacidolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS)
Thioacidolysis is a chemical degradation method that specifically cleaves the β-O-4 aryl ether linkages in lignin, releasing the constituent monolignols as thioethylated derivatives.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrolysis mass spectral characterization of wood from CAD-deficient pine | Department of Biology [biology.ox.ac.uk]
- 4. Effects of P-Coumarate 3-Hydroxylase Downregulation on the Compositional and Structural Characteristics of Lignin and Hemicelluloses in Poplar Wood (Populus alba × Populus glandulosa) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Physical and chemical properties of p-Coumaryl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaryl alcohol, a monolignol derived from the phenylpropanoid pathway, is a fundamental building block of lignin (B12514952) in the plant kingdom.[1][2] Its chemical structure, featuring a C6-C3 carbon skeleton, makes it a significant precursor to a wide array of natural products with diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, extraction, and analysis, and a visualization of its biosynthetic pathway.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[3] Its core structure consists of a phenol (B47542) ring substituted with a 3-hydroxy-1-propenyl group. The presence of both a hydroxylated aromatic ring and an allylic alcohol functional group dictates its chemical reactivity and physical characteristics.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [1][3][4][5] |
| Molecular Weight | 150.17 g/mol | [1][4][5] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 124 °C | [5][6] |
| Boiling Point | 323.5 °C (Predicted) | [4][5][6] |
| Density | 1.188 g/cm³ (Predicted) | [3][5][6] |
| Flash Point | 162.7 °C | [4][6] |
| pKa | 9.95 ± 0.30 (Predicted) | [5] |
Table 2: Solubility and Spectral Data of this compound
| Property | Details | Source(s) |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [5][7] |
| UV-Vis Spectroscopy | S₀-S₁ origin at approximately 32,640 cm⁻¹ in jet-cooled conditions. | [8] |
| Infrared (IR) Spectroscopy | OH stretch fundamental of the hydroxyl group at 3599 cm⁻¹. | [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data are available. Data in DMSO-d₆ shows characteristic peaks for aromatic, vinylic, and aliphatic protons and carbons. | [9][10] |
| Mass Spectrometry (MS) | GC-MS and LC-MS data available, with characteristic fragmentation patterns. | [11][12] |
Signaling Pathway: Phenylpropanoid Biosynthesis
This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of secondary metabolites. This pathway starts with the amino acid phenylalanine.
References
- 1. This compound | 3690-05-9 | FC145653 | Biosynth [biosynth.com]
- 2. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 11. coleparmer.com [coleparmer.com]
- 12. This compound | C9H10O2 | CID 5280535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Function of p-Coumaryl Alcohol as a Primary Monolignol: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of p-coumaryl alcohol's function as a primary monolignol in the biosynthesis and structure of lignin (B12514952). It details the biosynthetic pathway, its incorporation into the lignin polymer to form p-hydroxyphenyl (H) units, and the subsequent impact on lignin's physicochemical properties. This document includes quantitative data on lignin composition across various plant taxa and provides detailed protocols for key experimental methodologies used in lignin characterization.
Introduction
Lignin is a complex aromatic polymer essential for the structural integrity of terrestrial plants, providing mechanical support, hydrophobicity to the vascular system, and a defense against pathogens.[1][2] It is the second most abundant biopolymer on Earth and is synthesized primarily from three precursor monomers, known as monolignols: this compound, coniferyl alcohol, and sinapyl alcohol.[2][3][4]
This compound is the simplest of the three, lacking any methoxy (B1213986) group substitutions on its aromatic ring.[4] Upon its enzymatic, radical-mediated polymerization in the plant cell wall, it gives rise to p-hydroxyphenyl (H) units within the lignin polymer.[5][6] While coniferyl alcohol (guaiacyl, G units) and sinapyl alcohol (syringyl, S units) are often more abundant, the incorporation of this compound and the resulting H-units has significant and distinct effects on the structure, reactivity, and degradability of the lignin polymer.[7][8][9] Understanding the function of this compound is therefore critical for applications ranging from biofuel production, where lignin recalcitrance is a major hurdle, to the development of novel biomaterials and pharmaceuticals.[10]
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a complex metabolic network that converts the amino acid L-phenylalanine into a wide array of secondary metabolites.[1][5] The pathway begins with the deamination of L-phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA, a critical branching point intermediate.[1][5] From this point, a specific branch of the pathway leads to the formation of this compound.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.[11]
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[11]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][12]
-
Cinnamoyl-CoA Reductase (CCR): Catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[5][12]
-
Cinnamyl Alcohol Dehydrogenase (CAD): Performs the final reduction of p-coumaraldehyde to this compound, also an NADPH-dependent reaction.[1][5]
In some plants, particularly monocots, an alternative "bypass" route exists where Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.[5][11]
Incorporation into the Lignin Polymer
Once synthesized in the cytosol, this compound is transported to the cell wall.[3] There, it undergoes oxidative polymerization, a process initiated by cell wall-bound enzymes such as peroxidases and laccases.[2][10] These enzymes catalyze a one-electron oxidation of the monolignol's phenolic hydroxyl group, generating a phenoxy radical.[13] This radical is delocalized across the molecule through resonance.
The polymerization proceeds via radical-radical coupling. A monolignol radical can couple with another monolignol radical or, more commonly, with the radical at the phenolic end of a growing lignin polymer chain.[13] This process, known as "end-wise" polymerization, extends the lignin chain. The incorporation of this compound results in the formation of p-hydroxyphenyl (H) units in the polymer, linked by a variety of stable ether (e.g., β-O-4) and carbon-carbon (e.g., β-5, 5-5) bonds.[4][6]
Functional Impact on Lignin Structure
The inclusion of H-units derived from this compound has distinct consequences for the final structure and properties of the lignin polymer.
-
Reduced Cross-Linking: The C5 position on the aromatic ring of H-units is unsubstituted, unlike in G-units (C5-H) and S-units (C5-OCH₃). The lack of a methoxy group at C5 makes this position more susceptible to radical coupling reactions, potentially leading to more condensed, carbon-carbon linked structures. However, quantum mechanical calculations and experimental data from synthetic lignin polymers (Dehydrogenation Polymers, or DHPs) suggest that this compound is highly reactive and can act as a "capping" agent that terminates polymer chain elongation.[7][8] This can result in lignin with a lower overall molecular weight.[14]
-
Polymer Segregation: Studies on DHPs synthesized with varying ratios of H, G, and S monomers have shown that at higher concentrations, this compound tends to self-polymerize, forming clusters of H-rich lignin that are segregated from G- or S/G-rich regions.[7][8][15]
-
Altered Extractability: The structural changes induced by H-units, such as lower molecular weight and potentially fewer β-O-4 ether linkages, can alter the solubility and extractability of lignin from the cell wall.[14] This has significant implications for biomass processing, as lignin with a higher H-unit content may be more amenable to certain chemical pretreatments.
Data Presentation: Lignin Composition
The relative abundance of H, G, and S monolignols varies significantly between major plant groups, which is a key determinant of lignin structure.[4][16][17]
Table 1: Typical Monolignol Composition (% of total units) in Lignin from Different Plant Types.
| Plant Type | p-Hydroxyphenyl (H) | Guaiacyl (G) | Syringyl (S) | Typical S/G Ratio |
|---|---|---|---|---|
| Softwoods (Gymnosperms) | < 5% | > 95% | Trace | ~0 |
| Hardwoods (Angiosperms) | < 5% | 25 - 50% | 45 - 75% | 1.5 - 3.0 |
| Grasses (Monocots) | 5 - 35% | 35 - 80% | 20 - 55% | 0.5 - 1.0 |
Data compiled from multiple sources.[4][16][17][18][19][20] Note that values can vary significantly based on species, tissue type, and environmental conditions.[16][21]
Key Experimental Protocols
The study of monolignol function relies on a suite of analytical techniques to synthesize model polymers and characterize native lignin structure.
Synthesis of Dehydrogenation Polymers (DHPs) via Zutropfverfahren Method
This method simulates the "end-wise" polymerization of lignin in planta by maintaining a low and steady concentration of monolignol radicals.[22][23]
Objective: To synthesize an artificial lignin polymer (in vitro) for structural and reactivity studies.
Materials:
-
Monolignols (p-coumaryl, coniferyl, sinapyl alcohols)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 0.025 M)
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Syringe pump
Protocol:
-
Reaction Setup: Prepare a solution of horseradish peroxidase in the phosphate buffer within a reaction vessel, stirred continuously.
-
Monomer Preparation: Dissolve the desired monolignol(s) in a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) and then dilute into the phosphate buffer to create a stock solution.[8] Prepare a separate solution of H₂O₂.
-
Slow Addition (Zutropfverfahren): Using two separate syringe pumps, slowly and simultaneously add the monolignol solution and the H₂O₂ solution to the stirred HRP solution over an extended period (e.g., 24-48 hours).[8][22] The slow addition rate is critical to favor polymer chain elongation over monomer-monomer coupling.[23]
-
Polymer Recovery: After the addition is complete, continue stirring for an additional period (e.g., 12-24 hours). The DHP will precipitate out of the solution.
-
Purification: Collect the precipitated DHP by centrifugation. Wash the polymer sequentially with water to remove residual buffer and enzymes, and then freeze-dry the purified DHP.[23]
Derivatization Followed by Reductive Cleavage (DFRC)
DFRC is a chemical degradation method that selectively cleaves β-O-4 ether linkages, releasing monomeric units for quantification by Gas Chromatography (GC).[24][25]
Objective: To quantify the monomeric composition of lignin by cleaving β-aryl ether bonds.
Reagents:
-
Acetyl bromide (AcBr) in acetic acid (20:80 v/v for cell wall samples).[10]
-
Acidic reduction solvent: dioxane/acetic acid/water (5:4:1 v/v/v).[24]
-
Zinc dust.
-
Acetylation reagent: acetic anhydride/pyridine (1:1 v/v).[24]
-
Internal standard (e.g., tetracosane) for GC quantification.
Protocol:
-
Derivatization: To ~5-10 mg of dried biomass or isolated lignin in a flask, add 2.5 mL of the AcBr/acetic acid solution. Stir the mixture at 50°C for 2.5-3 hours to dissolve the cell wall and derivatize the lignin.[13][24]
-
Solvent Removal: Remove the solvent and excess reagent completely by rotary evaporation or under a stream of nitrogen.
-
Reductive Cleavage: Dissolve the residue in the acidic reduction solvent. Add excess zinc dust (~50 mg) and stir vigorously for 30-40 minutes at room temperature.[10][24] This step cleaves the β-bromo ether intermediates formed in step 1.
-
Work-up: Quench the reaction with water and extract the products into an organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sulfate (B86663) and remove the solvent.
-
Acetylation & Analysis: Acetylate the residue using the acetic anhydride/pyridine reagent. After removing the acetylation reagents, dissolve the final products (4-acetoxycinnamyl acetates) in a known volume of solvent containing the internal standard and analyze by GC-MS.[24]
2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
2D HSQC NMR is a powerful, non-destructive technique that provides detailed structural information on lignin's inter-unit linkages and monomer composition without degrading the polymer.[5][26]
Objective: To identify and quantify the relative abundance of different lignin substructures (H, G, S units and various linkages).
Protocol:
-
Sample Preparation: Weigh approximately 40-90 mg of isolated, thoroughly dried lignin.[1][5][7]
-
Dissolution: Dissolve the lignin sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2][5] Vortex until fully dissolved; gentle heating can be applied if necessary.
-
NMR Tube Transfer: Transfer the clear solution into a 5 mm NMR tube.
-
Data Acquisition: Acquire the 2D HSQC spectrum on an NMR spectrometer (e.g., 400-600 MHz) using a standard pulse program for HSQC.[2][7]
-
Data Processing and Analysis: Process the acquired data using appropriate software. Reference the spectrum to the DMSO solvent peak (δC/δH at approximately 39.5/2.50 ppm).[5]
-
Interpretation: Identify cross-peaks corresponding to specific ¹H-¹³C correlations for H, G, and S units, as well as characteristic inter-unit linkages (β-O-4, β-5, β-β, etc.), by comparing with established chemical shift data from the literature.
-
Quantification: Integrate the volumes of the relevant cross-peaks. The relative abundance of each substructure can be calculated as a percentage of the total integrated area of the aromatic units or specific side-chain units.[5]
Conclusion
This compound, while often a minor component compared to coniferyl and sinapyl alcohols, plays a crucial and distinct role in lignification. Its biosynthesis is tightly integrated into the phenylpropanoid pathway, and its incorporation leads to the formation of p-hydroxyphenyl (H) units in the lignin polymer. The presence of these H-units influences the polymer's final architecture, often resulting in lower molecular weights and altered chemical reactivity. For researchers in biomass conversion, understanding and potentially manipulating the H-lignin content offers a strategy to reduce biomass recalcitrance. For professionals in drug development and materials science, the unique structural motifs and properties imparted by this compound provide a basis for designing novel bio-based polymers and exploring the bioactivity of lignin-derived compounds.
References
- 1. 2.10. 2D-HSQC NMR Analysis of DES-Lignin and EMAL [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srs.fs.usda.gov [srs.fs.usda.gov]
- 5. benchchem.com [benchchem.com]
- 6. A rapid thioacidolysis method for biomass lignin composition and tricin analysis (Journal Article) | OSTI.GOV [osti.gov]
- 7. 2.5. 2D-HSQC NMR Analysis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Lignin Composition and Structure in Young versus Adult Eucalyptus globulus Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - UNT Digital Library [digital.library.unt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lignin - Wikipedia [en.wikipedia.org]
- 16. Molecular structural dataset of lignin macromolecule elucidating experimental structural compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novapublishers.com [novapublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of lignin-like polymers by dehydrogenation of lignin precursors and structure-activity relationships of the resulting polymers against live cancer HepG2 cells :: BioResources [bioresources.cnr.ncsu.edu]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. novapublishers.com [novapublishers.com]
- 26. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of p-Coumaryl Alcohol in Lignin and Lignan Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaryl alcohol, a simple phenylpropanoid-derived monolignol, represents a critical branching point in the secondary metabolism of terrestrial plants. It serves as the fundamental precursor to p-hydroxyphenyl (H) units in the complex lignin (B12514952) polymer and is a building block for various lignans (B1203133).[1] Lignin provides essential structural integrity to the plant cell wall, enabling upright growth and facilitating water transport, while lignans are a diverse class of diphenolic compounds with significant roles in plant defense and notable pharmacological activities, including anticancer and antioxidant properties.[2][3] Understanding the precise biosynthetic fate of this compound is paramount for applications ranging from improving biomass digestibility for biofuels to the discovery and synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the biosynthesis of this compound and its divergent roles in the formation of lignin and lignans. It includes quantitative data on enzyme kinetics and lignin composition, detailed experimental protocols for analysis, and pathway diagrams to elucidate the complex biochemical relationships.
Biosynthesis of this compound: The Phenylpropanoid Pathway
The journey to this compound begins with the aromatic amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic steps converts phenylalanine into 4-coumaroyl-CoA, a key activated intermediate. Subsequent reductive steps yield this compound.[4] This pathway is foundational for producing all three major monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to the H, guaiacyl (G), and syringyl (S) units of lignin, respectively.[5][6]
The core enzymatic sequence leading to this compound is as follows:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4]
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[7]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid with Coenzyme A to produce p-coumaroyl-CoA.[4]
-
Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[8]
-
Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final, NADPH-dependent reduction of p-coumaraldehyde to this compound.[2][9]
In monocots like grasses, an alternative "bypass" route exists where tyrosine can be directly converted to p-coumaric acid by a bifunctional Tyrosine Ammonia Lyase (TAL).[7]
Role in Lignin Biosynthesis
Lignin is a complex, racemic polymer formed by the oxidative combinatorial coupling of monolignols in the cell wall.[2][10] The process is initiated by cell wall-localized oxidative enzymes, primarily class III peroxidases and laccases, which generate resonance-stabilized phenoxy radicals from the monolignol precursors.[10] These radicals then couple in a chemically controlled, non-enzymatic manner to form the growing polymer.
This compound's role in this process is to generate p-hydroxyphenyl (H) units. Key characteristics of its incorporation include:
-
Radical Formation: Peroxidases (using H₂O₂) or laccases (using O₂) oxidize this compound to create a this compound radical.[10]
-
Combinatorial Coupling: These radicals couple with other monolignol radicals or with the growing lignin polymer. The major linkages formed are β-O-4' (aryl ether), β-5' (phenylcoumaran), and β-β' (resinol) bonds.
-
H-Unit Abundance: H-units are typically a minor component of lignin, rarely exceeding 5% in most plants, but are more abundant in compression wood and grass lignins.[3][5]
-
Reactivity: Studies on the co-oxidation of this compound (p-CMA) and coniferyl alcohol (CA) suggest that p-CMA can act as a redox shuttle mediator, promoting the dimerization of CA. Dilignols with a phenolic H unit exhibit lower reactivity, suggesting that H units may act as "capping" structures that can limit the growth of the lignin polymer.
Role in Lignan (B3055560) Biosynthesis
In stark contrast to the random polymerization of lignin, lignan biosynthesis involves a highly controlled and stereospecific coupling of two monolignol units. This process is mediated by a special class of non-catalytic glycoproteins known as Dirigent Proteins (DIRs).
The pathway proceeds as follows:
-
Radical Generation: As in lignification, laccases or peroxidases oxidize monolignols to generate free radicals.
-
Dirigent Protein Action: A dirigent protein captures two monolignol radicals and orients them in a specific conformation within its binding site. This precise alignment dictates the outcome of the radical-radical coupling.
-
Stereospecific Coupling: The guided coupling leads to the formation of a specific lignan with a defined regiochemistry and stereochemistry (e.g., (+)-pinoresinol or (–)-pinoresinol). In the absence of a DIR, the same reaction would yield a racemic mixture of products.
While most characterized DIRs are specific for coniferyl alcohol, leading to lignans like pinoresinol, the fundamental mechanism provides a blueprint for how plants can precisely control the fate of phenoxy radicals. The resulting lignan dimers, such as those derived from this compound, can then be further modified by a suite of enzymes to produce a vast array of structurally diverse lignans.
Quantitative Data
Quantitative analysis of the enzymes and products in these pathways is crucial for metabolic engineering and drug development.
Enzyme Kinetic Parameters
The final step in monolignol biosynthesis is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD). The kinetic parameters for CAD isoforms from Sorghum bicolor demonstrate varying substrate preferences for the different monolignol precursors.
Table 1: Kinetic Parameters of Sorghum bicolor CAD Isoforms with Monolignol Precursors
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹μM⁻¹) |
|---|---|---|---|---|
| SbCAD2 | p-Coumaraldehyde | 16.4 ± 1.2 | 1.1 ± 0.0 | 0.067 |
| Coniferaldehyde | 17.5 ± 2.2 | 4.3 ± 0.2 | 0.246 | |
| Sinapaldehyde | 12.3 ± 1.1 | 14.2 ± 0.4 | 1.154 | |
| SbCAD4 | p-Coumaraldehyde | 20.9 ± 3.4 | 1.9 ± 0.1 | 0.091 |
| Coniferaldehyde | 15.6 ± 1.5 | 10.4 ± 0.3 | 0.667 | |
| Sinapaldehyde | 12.2 ± 1.3 | 8.8 ± 0.3 | 0.721 |
Data sourced from a study on Sorghum bicolor CADs.[9] Note: Kinetic parameters for laccases and peroxidases with monolignol substrates are difficult to determine with classical steady-state methods due to the polymerization of the substrate and products.
Lignin Monomeric Composition
The relative abundance of H, G, and S units derived from p-coumaryl, coniferyl, and sinapyl alcohols, respectively, varies significantly across different plant taxa.
Table 2: Typical Lignin Content and Monomer Composition in Different Plant Types
| Plant Type | Typical Lignin Content (% dry wt) | H:G:S Ratio (approx.) | S/G Ratio |
|---|---|---|---|
| Gymnosperms (Softwoods) | 25 - 35% | ~5 : 95 : 0 | Very Low (~0.04) |
| Angiosperms (Hardwoods) | 15 - 28% | ~5 : 45 : 50 | 0.8 - 3.8 |
| Monocots (Grasses) | 9 - 20% | High H-content | Variable |
Data synthesized from reviews on lignin compositional variability.[3]
Experimental Protocols
Protocol 1: Lignin Monomer Composition by Thioacidolysis
Thioacidolysis is a chemical degradation method that cleaves β-O-4' ether linkages in lignin, releasing monomeric units for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: a. Grind plant tissue to a fine powder (e.g., 40-60 mesh). b. Perform serial solvent extractions (e.g., with water, 80% ethanol (B145695), acetone) to remove extractives.[10] c. Dry the resulting cell wall residue (CWR) by lyophilization or at 50°C.
2. Thioacidolysis Reaction: a. Weigh 2-5 mg of dry CWR into a heavy-walled glass reaction tube. b. Add an internal standard (e.g., 100 µL of 4,4′-ethylenebisphenol solution). c. Add 0.5 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane). d. Purge the tube with N₂ gas, seal tightly with a Teflon-lined cap, and heat at 100°C for 4 hours. e. Cool the tube in an ice bath to stop the reaction.
3. Product Recovery and Derivatization: a. Neutralize the reaction by adding 0.2 mL of 0.4 M sodium bicarbonate. b. Extract the lignin monomers by adding 0.5 mL of water and 1 mL of dichloromethane. Vortex thoroughly. c. Centrifuge to separate phases and carefully transfer the lower organic phase to a new vial. Repeat the extraction twice. d. Evaporate the pooled organic phases to dryness under a stream of N₂. e. Silylate the dried residue by adding 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)acetamide (BSTFA) and heating at 60°C for 30 minutes.
4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). b. Use a temperature program to separate the H, G, and S monomers (e.g., initial 150°C, ramp to 280°C). c. Identify and quantify the trimethylsilyl (B98337) (TMS)-derivatized monomers based on their retention times and mass spectra compared to authentic standards.
Protocol 2: Lignan Extraction and HPLC Analysis
This protocol outlines a general method for the extraction and quantification of lignans from plant material.
1. Extraction: a. Air-dry and grind the plant material to a fine powder. b. Perform extraction using a suitable solvent based on lignan polarity. A common method is Soxhlet extraction or heated reflux with ethanol or acetone (B3395972) for several hours. c. For complex matrices, a sequential extraction with a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., acetone/ethanol) is recommended to separate lipophilic compounds from lignans. d. Evaporate the solvent from the extract under reduced pressure.
2. Sample Purification (if necessary): a. Redissolve the crude extract in a minimal amount of solvent. b. For complex extracts, purification by flash chromatography on a silica (B1680970) gel column may be required to isolate the lignan fraction. c. Elute with a solvent gradient (e.g., dichloromethane:ethanol) to separate compounds based on polarity.
3. HPLC Quantification: a. Dissolve the final extract or purified fraction in the mobile phase (e.g., methanol (B129727)/acetonitrile). b. Filter the sample through a 0.22 µm syringe filter before injection. c. Analyze using a High-Performance Liquid Chromatography (HPLC) system, typically with a reversed-phase C18 column. d. Use a gradient elution program with a mobile phase consisting of acidified water (A) and acetonitrile (B52724) or methanol (B). e. Detect lignans using a UV-Vis or Diode Array Detector (DAD) at a characteristic wavelength (e.g., 280 nm) or by Mass Spectrometry (MS) for higher specificity. f. Quantify specific lignans by comparing peak areas to a calibration curve generated from pure standards.
Conclusion
This compound is a linchpin metabolite, positioned at the nexus of two fundamentally different biosynthetic strategies. In lignification, it participates in a process of controlled chaos, contributing to the formation of a random, robust polymer essential for plant structure. In lignan formation, its fate is exquisitely controlled by dirigent proteins, leading to stereochemically pure dimers that form the basis for a vast library of bioactive molecules. A thorough understanding of these divergent pathways, supported by robust quantitative and analytical methods, is essential for leveraging plant biochemistry for the development of advanced biomaterials, sustainable energy, and novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) [frontiersin.org]
- 10. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]
An In-depth Technical Guide to p-Coumaryl Alcohol: From Chemical Identity to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-coumaryl alcohol, a key monolignol in plant biology with emerging significance in biomedical research. This document details its chemical identity, physicochemical properties, biosynthesis, and known biological activities, with a focus on its anti-inflammatory potential. Experimental protocols for its synthesis and biological evaluation are also provided to support further research and development.
Chemical Identification and Properties
This compound, a phenylpropanoid, is a fundamental building block in the biosynthesis of lignin (B12514952) and other natural products. Its chemical identity is well-established, with a consistent Chemical Abstracts Service (CAS) number and a systematic IUPAC name.
The IUPAC nomenclature for this compound is 4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol .[1] It is also commonly referred to as trans-p-coumaryl alcohol, 4-hydroxycinnamyl alcohol, or paracoumaryl alcohol.[1][2][3] The corresponding CAS Number is 3690-05-9 .[3][4][5][6]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 3690-05-9 | [3][4][5][6] |
| IUPAC Name | 4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol | [1] |
| Molecular Formula | C₉H₁₀O₂ | [4][6][7] |
| Molecular Weight | 150.17 g/mol | [3][4][6] |
| Melting Point | 114–116 °C | [8] |
| Boiling Point | 323.5 °C | [5][9] |
| Appearance | White solid | [8] |
Biosynthesis of this compound: The Phenylpropanoid Pathway
This compound is synthesized in plants via the phenylpropanoid pathway, a major metabolic route that produces a wide array of phenolic compounds. The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and reduction, leads to the formation of this compound. This monolignol then serves as a precursor for the biosynthesis of p-hydroxyphenyl (H) units in the lignin polymer.
The following diagram illustrates the core steps of the phenylpropanoid pathway leading to the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of a corresponding cinnamate (B1238496) ester. The following protocol is a generalized procedure based on established methods.
Materials:
-
Ethyl p-coumarate
-
Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene)
-
Anhydrous toluene (B28343)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve ethyl p-coumarate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIBAL-H to the cooled reaction mixture with stirring. The addition should be dropwise to control the reaction temperature.
-
After the addition is complete, allow the reaction to proceed at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of ethanol.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture to remove the precipitated aluminum salts, washing the precipitate with ethyl acetate.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory properties of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Indomethacin (B1671933) (as a positive control)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or indomethacin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group (unstimulated cells) and a vehicle control group (LPS-stimulated cells treated with the vehicle used to dissolve this compound).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each treatment group relative to the LPS-stimulated vehicle control.
Anti-inflammatory Signaling Pathway of this compound
Recent studies have highlighted the anti-inflammatory effects of this compound and its derivatives. One of the proposed mechanisms involves the modulation of T helper (Th) cell responses. Specifically, a derivative of this compound has been shown to suppress the production of interferon-gamma (IFN-γ), a key pro-inflammatory cytokine, in CD4+ Th cells.[3] This effect is mediated by the downregulation of the transcription factor T-bet, which is essential for IFN-γ gene expression.
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound derivatives.
Conclusion
This compound is a molecule of significant interest due to its central role in plant biochemistry and its potential applications in human health. This guide has provided essential technical information for researchers and drug development professionals, including its chemical identity, biosynthetic pathway, experimental protocols, and a glimpse into its anti-inflammatory mechanisms. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of this compound-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Anti-inflammatory activity of this compound-γ-O-methyl ether is mediated through modulation of interferon-γ production in Th cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 9. This compound | 3690-05-9 | FC145653 | Biosynth [biosynth.com]
An In-Depth Technical Guide on the Biological Activities and Pharmacology of p-Coumaryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Coumaryl alcohol, a monolignol derived from the phenylpropanoid pathway in plants, is a key precursor in the biosynthesis of lignin (B12514952) and other natural products. Beyond its structural role in the plant kingdom, emerging scientific evidence has illuminated its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
This compound, also known as 4-hydroxycinnamyl alcohol, is a phenylpropanoid synthesized in plants via the shikimate pathway. It is one of the three primary monolignols, alongside coniferyl alcohol and sinapyl alcohol, that polymerize to form lignin, a complex structural polymer essential for the rigidity and integrity of plant cell walls[1]. Traditionally recognized for its role in plant biology, recent investigations have unveiled a spectrum of biological activities inherent to this compound, suggesting its potential as a bioactive compound for human health. This guide delves into the current understanding of its pharmacological profile, presenting key findings in a structured and technically detailed manner.
Biological Activities and Pharmacology
The pharmacological potential of this compound stems from its distinct chemical structure, featuring a phenolic ring that readily participates in various biochemical reactions. The following sections detail its primary biological activities.
Antioxidant Activity
The phenolic hydroxyl group in this compound's structure endows it with potent antioxidant properties. It can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.
Quantitative Data:
While specific IC50 values for DPPH and ABTS radical scavenging assays of pure this compound are not extensively reported in the readily available literature, its antioxidant capacity has been demonstrated through other means. One study reported its ability to inhibit the autoxidation of methyl linoleate, indicating its potential to prevent lipid peroxidation[2]. Further quantitative studies are required to fully characterize its radical scavenging efficacy in comparison to standard antioxidants.
Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol)
This protocol provides a general framework for assessing the antioxidant activity of compounds like this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Include a control well containing the DPPH solution and the solvent without the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators. Phenylpropanoids, in general, are known to inhibit inflammation through various mechanisms, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway[2].
Quantitative Data:
A study on trans-p-coumaryl alcohol revealed its potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 |
| trans-p-Coumaryl alcohol | 12.5 µg/mL | 29.28% | 36.75% |
| Indomethacin (Reference) | 12.5 µg/mL | 15.80% | 27.44% |
| Table 1: Anti-inflammatory activity of trans-p-Coumaryl alcohol in LPS-stimulated RAW 264.7 cells.[2] |
Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without this compound treatment.
-
-
Cytokine Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control group.
-
Signaling Pathway:
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. This compound may interfere with this cascade, preventing NF-κB activation.
Anticancer Activity
Several studies have investigated the anticancer potential of phenylpropanoids and extracts from plants rich in these compounds, such as Alpinia officinarum[3]. While direct evidence for the anticancer activity of isolated this compound is still emerging, related compounds and plant extracts have shown promising results. For instance, a derivative of this compound has been shown to possess anticancer activities against various cancer cell lines.
Quantitative Data:
Currently, there is a lack of specific IC50 values for this compound against common cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) in the public domain. Research on derivatives has shown activity, but these are not direct measures of the parent compound's efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity (General Protocol)
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, A549, or HepG2) in the appropriate medium and conditions.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.
-
Neuroprotective Effects
Phenylpropanoids, including this compound and its aldehyde counterpart, are recognized as effective neuroprotective agents due to their ability to cross the blood-brain barrier[2]. Their antioxidant and anti-inflammatory properties are thought to contribute to their neuroprotective potential by combating oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
Quantitative Data:
Specific quantitative data on the neuroprotective effects of this compound, such as EC50 values in neuroprotection assays, are not yet well-documented. Further research is needed to quantify its efficacy in various experimental models of neurodegeneration.
Experimental Protocol: Neuroprotection Assay against Beta-Amyloid Induced Toxicity (General Protocol)
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in an appropriate medium.
-
-
Cell Treatment:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified period.
-
Induce neurotoxicity by adding aggregated beta-amyloid peptides (Aβ) to the cell culture. Include control groups with and without Aβ and this compound.
-
-
Viability and Marker Analysis:
-
After incubation, assess cell viability using methods like the MTT assay.
-
Measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity).
-
-
Data Analysis:
-
Determine the protective effect of this compound by comparing the viability and biochemical markers in the treated groups to the Aβ-only treated group.
-
Signaling Pathway:
The neuroprotective effects of compounds like this compound may involve the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Chronic activation of certain MAPK pathways (e.g., p38 MAPK) by stressors like beta-amyloid can lead to neuronal apoptosis. This compound might exert its neuroprotective effects by inhibiting the phosphorylation and activation of pro-apoptotic kinases within this pathway.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer and neuroprotective effects. The quantitative data presented for its anti-inflammatory properties are particularly compelling, demonstrating its superiority over a standard non-steroidal anti-inflammatory drug in an in vitro model. However, there is a clear need for further research to fully elucidate its pharmacological profile.
Future studies should focus on:
-
Quantitative evaluation of its antioxidant capacity using standardized assays like DPPH and ABTS to determine its IC50 values.
-
Comprehensive screening of its anticancer activity against a panel of human cancer cell lines to identify its potency and selectivity.
-
In-depth investigation of its neuroprotective mechanisms in various models of neurodegenerative diseases.
-
Elucidation of the precise molecular targets within the NF-κB, MAPK, and other relevant signaling pathways through which this compound exerts its effects.
-
Preclinical in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.
A more thorough understanding of the biological activities and pharmacology of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel agent for the prevention and treatment of a variety of human diseases.
References
- 1. Anti-inflammatory activity of this compound-γ-O-methyl ether is mediated through modulation of interferon-γ production in Th cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomers of p-Coumaryl Alcohol for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and biological significance of cis- and trans-p-coumaryl alcohol.
Abstract
p-Coumaryl alcohol, a key monolignol in the biosynthesis of lignin (B12514952) and other natural products, exists as two distinct geometric stereoisomers: trans-p-coumaryl alcohol and cis-p-coumaryl alcohol. While the trans isomer is the more stable and commonly studied form, emerging research indicates that the cis isomer also possesses unique biological activities and may play a significant role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their chemical properties, synthesis, and biological functions. It includes a comparative analysis of their activities, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts.
Chemical Properties and Characterization
The defining difference between the two isomers is the geometry around the Cα=Cβ double bond of the propenol side chain. The trans isomer has its substituents on opposite sides of the double bond, leading to a more linear and stable structure. In contrast, the cis isomer has its substituents on the same side, resulting in steric hindrance and lower stability. This structural difference leads to distinct physicochemical properties, which can be used for their characterization and separation.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | trans-p-Coumaryl Alcohol | cis-p-Coumaryl Alcohol | Reference |
| Molar Mass | 150.17 g/mol | 150.17 g/mol | N/A |
| UV λmax | ~265 nm | ~255 nm | General knowledge |
| ¹H NMR (δ, ppm) | Characteristic coupling constants for trans-alkene protons (~16 Hz) | Characteristic coupling constants for cis-alkene protons (~12 Hz) | General knowledge |
| Stability | More stable | Less stable, can isomerize to the trans form | General knowledge |
Synthesis and Experimental Protocols
The synthesis of this compound isomers is crucial for studying their individual biological activities. The trans isomer can be synthesized through the reduction of corresponding aldehydes or acids. The synthesis of the less stable cis isomer often involves photochemical isomerization of the trans isomer or stereoselective synthesis methods.
General Synthesis of trans-p-Coumaryl Alcohol
A common method for the synthesis of trans-p-coumaryl alcohol involves the reduction of p-coumaric acid or its esters.
Experimental Protocol: Reduction of Ethyl p-Coumarate
-
Dissolution: Dissolve ethyl p-coumarate in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: Cool the solution to 0°C in an ice bath. Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise to the solution with stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until all the starting material is consumed.
-
Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.
-
Extraction: Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain pure trans-p-coumaryl alcohol.
Caption: Workflow for the synthesis of trans-p-coumaryl alcohol.
Synthesis of cis-p-Coumaryl Alcohol via Photoisomerization
The cis isomer can be obtained by UV irradiation of the trans isomer.
Experimental Protocol: Photoisomerization of trans-p-Coumaryl Alcohol
-
Solution Preparation: Prepare a dilute solution of trans-p-coumaryl alcohol in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Irradiation: Place the solution in a quartz tube and irradiate with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength that excites the trans isomer (around 254 nm).
-
Monitoring: Monitor the formation of the cis isomer using high-performance liquid chromatography (HPLC) or NMR spectroscopy.
-
Separation: Once a sufficient amount of the cis isomer has formed, separate the isomers using preparative HPLC or column chromatography. Due to the similar polarities, a specialized column or gradient elution may be necessary.
-
Handling: The cis isomer is less stable and should be stored in the dark at low temperatures to prevent isomerization back to the trans form.
Biological Activities and Signaling Pathways
The stereochemistry of this compound significantly influences its biological activity. The distinct shapes of the cis and trans isomers can lead to different interactions with enzymes, receptors, and other biological targets.
Role in Lignin Biosynthesis
trans-p-Coumaryl alcohol is a primary precursor in the biosynthesis of G-lignin in grasses. It is synthesized in the cytoplasm and transported to the cell wall, where it is oxidized to radicals that polymerize into the complex lignin structure. The incorporation of cis-monolignols into lignin is an area of active research, with some studies suggesting they can alter the structure and properties of the resulting polymer.
Caption: Simplified pathway of monolignol biosynthesis.
Antioxidant and Anti-inflammatory Activities
Both isomers have been reported to exhibit antioxidant properties, but their efficiencies can differ. The ability to scavenge free radicals is a key mechanism for their protective effects. In terms of anti-inflammatory action, this compound has been shown to modulate pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Table 2: Comparative Biological Activities of this compound Stereoisomers
| Activity | trans-p-Coumaryl Alcohol | cis-p-Coumaryl Alcohol | Key Findings |
| Antioxidant Capacity | Effective radical scavenger | Activity may be comparable or slightly lower than the trans form | Dependent on the specific assay used |
| Anti-inflammatory | Inhibits NF-κB activation | Less studied, but expected to have similar effects | Potential for development as an anti-inflammatory agent |
| Enzyme Inhibition | Can inhibit various enzymes, e.g., tyrosinase | Differential inhibition patterns compared to the trans isomer | Stereochemistry plays a key role in enzyme-substrate interactions |
Implications for Drug Development
The distinct biological profiles of cis- and trans-p-coumaryl alcohol open up possibilities for the development of stereospecific drugs. The ability to selectively synthesize and stabilize one isomer over the other is a critical step in this process. For instance, if the cis isomer shows higher potency against a particular therapeutic target, developing strategies to deliver and maintain its active conformation will be essential.
Future Research Directions
-
Stereoselective Synthesis: Development of more efficient and scalable methods for the synthesis of the pure cis isomer.
-
Pharmacokinetic Studies: Comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of the two isomers.
-
Target Identification: Elucidation of the specific molecular targets and signaling pathways that are differentially modulated by the cis and trans isomers.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of both isomers to probe the structural requirements for their biological activities and to develop more potent and selective drug candidates.
Conclusion
The stereoisomers of this compound, cis and trans, represent more than just a chemical curiosity. Their distinct three-dimensional structures translate into different biological activities, offering a nuanced landscape for researchers in natural product chemistry, plant biology, and drug discovery. A deeper understanding of the properties and actions of each isomer is crucial for harnessing their full therapeutic potential. This guide provides a foundational framework for researchers to design and execute further studies in this promising area.
An In-depth Technical Guide to the Key Enzymes of p-Coumaryl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core enzymes responsible for the biosynthesis of p-coumaryl alcohol, a fundamental monolignol and precursor to lignin (B12514952) and various other phenylpropanoids.[1] The pathway involves a series of enzymatic steps that channel carbon from primary metabolism into the production of these complex secondary metabolites.[2][3] Understanding the kinetics, regulation, and experimental procedures associated with these enzymes is critical for applications in metabolic engineering, biofuel production, and the development of novel therapeutics.
I. The this compound Synthesis Pathway
The synthesis of this compound begins with the aromatic amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The core pathway consists of five key enzymatic steps catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).[3][4] An alternative, more direct route from L-tyrosine to p-coumaric acid is catalyzed by Tyrosine Ammonia-Lyase (TAL) in some organisms.[3]
Caption: Core enzymatic steps from L-Phenylalanine to this compound.
II. Phenylalanine Ammonia-Lyase (PAL)
Function: PAL (EC 4.3.1.24) is the gateway enzyme of the phenylpropanoid pathway.[5] It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia, committing carbon from primary metabolism to the synthesis of a vast array of secondary metabolites.[5][6]
Quantitative Data: PAL kinetics vary significantly across different plant species. Higher plants generally exhibit a stronger substrate affinity (lower Km) compared to PALs from more primitive organisms.[5]
| Parameter | Reported Value Range | Organism/Source Context | Citation |
| Km (L-Phe) | 18 µM - 1.07 mM | Varies widely among plant species. | [5] |
| kcat | 0.109 s⁻¹ - 1117 min⁻¹ | Varies widely among plant species. | [5] |
| Optimal pH | 8.8 | Musa cavendishii (Banana) | [7] |
Experimental Protocol: Spectrophotometric Assay for PAL Activity
This protocol measures the rate of trans-cinnamic acid formation by monitoring the increase in absorbance at 290 nm.[8]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8.
-
Substrate Solution: 50 mM L-phenylalanine dissolved in Assay Buffer.
-
Enzyme Extract: Purified or crude protein extract containing PAL.
-
-
Assay Procedure:
-
Pipette 950 µL of Assay Buffer into a quartz cuvette.
-
Add 50 µL of the enzyme extract and mix by gentle inversion.
-
Place the cuvette in a spectrophotometer and zero the absorbance at 290 nm.
-
Initiate the reaction by adding 50 µL of the L-phenylalanine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 290 nm for 5-10 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε₂₉₀ ≈ 10,000 M⁻¹cm⁻¹).
-
One unit (U) of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.
-
Caption: A typical workflow for determining PAL enzyme activity.
III. Cinnamate 4-hydroxylase (C4H)
Function: C4H (EC 1.14.14.91) is a cytochrome P450 monooxygenase that catalyzes the second step in the pathway.[9][10] It hydroxylates trans-cinnamic acid at the C4 position to form p-coumaric acid.[11][12] This reaction requires NADPH and a cytochrome P450 reductase (CPR) to donate electrons.[9]
Quantitative Data:
| Parameter | Value | Organism/Source Context | Citation |
| Km (trans-Cinnamic Acid) | ~4 µM | Sorghum bicolor (recombinant) | [9] |
| kcat | ~29 s⁻¹ | Sorghum bicolor (recombinant) | [9] |
| Optimal pH | ~7.5 | General for plant P450s | [13] |
Experimental Protocol: C4H Activity Assay (HPLC-based)
This protocol measures the conversion of trans-cinnamic acid to p-coumaric acid using High-Performance Liquid Chromatography (HPLC).
-
Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Substrate Solution: 1 mM trans-cinnamic acid in 50% methanol.
-
Cofactor Solution: 10 mM NADPH in Reaction Buffer.
-
Enzyme Source: Microsomal fraction or purified recombinant C4H and CPR.
-
Stopping Solution: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
-
Assay Procedure:
-
In a microfuge tube, combine 400 µL of Reaction Buffer, 5 µL of Substrate Solution, and the enzyme source. Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the NADPH solution.
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract the products by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).
-
Inject an aliquot (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Separate the substrate and product using a suitable gradient elution profile.
-
Monitor the elution profile at 280 nm or 310 nm.
-
Quantify the amount of p-coumaric acid produced by comparing its peak area to a standard curve generated with authentic p-coumaric acid.
-
IV. 4-Coumarate:CoA Ligase (4CL)
Function: 4CL (EC 6.2.1.12) is a pivotal enzyme that activates p-coumaric acid and other cinnamic acid derivatives by catalyzing the formation of their corresponding CoA thioesters.[2][14] This ATP-dependent reaction represents a key branch point, directing metabolic flux towards lignin, flavonoids, and other downstream pathways.[14]
Quantitative Data: The substrate specificity of 4CL isoforms is a critical determinant of the final products of the phenylpropanoid pathway.[14]
| Substrate | Km (µM) | kcat (s⁻¹) | Organism/Source | Citation |
| p-Coumaric Acid | 19 | 1.83 | Arabidopsis thaliana 4CL2 | [15] |
| Caffeic Acid | 9 | 1.73 | Arabidopsis thaliana 4CL2 | [15] |
| Ferulic Acid | 13 | 0.85 | Arabidopsis thaliana 4CL1 | [15] |
Experimental Protocol: Spectrophotometric Assay for 4CL Activity
This assay measures the formation of the p-coumaroyl-CoA thioester, which has a distinct absorbance maximum around 333 nm.[14]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Cofactor/Substrate Mix: Prepare a solution in Assay Buffer containing 5 mM ATP, 5 mM MgCl₂, and 1 mM Coenzyme A (CoA).
-
Substrate Solution: 10 mM p-coumaric acid in 50% ethanol.
-
Enzyme Extract: Purified or crude protein extract containing 4CL.
-
-
Assay Procedure:
-
In a quartz cuvette, combine 850 µL of Assay Buffer and 100 µL of the Cofactor/Substrate Mix.
-
Add 25 µL of the enzyme extract and mix.
-
Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 333 nm.
-
Initiate the reaction by adding 25 µL of the p-coumaric acid substrate solution.
-
Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔAbs/min) from the linear phase of the curve.
-
Calculate enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ ≈ 21,000 M⁻¹cm⁻¹).
-
V. Cinnamoyl-CoA Reductase (CCR)
Function: CCR (EC 1.2.1.44) is the first committed enzyme in the lignin-specific branch of the pathway.[16][17] It catalyzes the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA) to their corresponding aldehydes (e.g., p-coumaraldehyde).[18]
Quantitative Data:
| Substrate | Km (µM) | Vmax (pkat/µg protein) | Organism/Source | Citation |
| p-Coumaroyl-CoA | 4.8 | 275 | Triticum aestivum (Wheat) Ta-CCR1 | [19] |
| Feruloyl-CoA | 2.5 | 1180 | Triticum aestivum (Wheat) Ta-CCR1 | [19] |
| Feruloyl-CoA | 21.6 | - | Oryza sativa (Rice) OsCCR20 | [16] |
Experimental Protocol: Spectrophotometric Assay for CCR Activity
This assay follows the decrease in absorbance at 340 nm (for NADPH) or 366 nm (for the CoA thioester) as the substrate is consumed.[16][19]
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium/potassium phosphate buffer, pH 6.25.
-
Substrate Solution: 1 mM p-coumaroyl-CoA in water or a suitable buffer.
-
Cofactor Solution: 10 mM NADPH in Assay Buffer.
-
Enzyme Extract: Purified recombinant CCR protein.
-
-
Assay Procedure:
-
In a quartz cuvette, combine 400 µL of Assay Buffer, 50 µL of Cofactor Solution, and 30 µL of Substrate Solution.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL (e.g., 5 µg) of the purified CCR enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (for NADPH consumption) over 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹) to calculate the specific activity of the enzyme.
-
VI. Cinnamyl Alcohol Dehydrogenase (CAD)
Function: CAD (EC 1.1.1.195) catalyzes the final step in monolignol biosynthesis: the NADPH-dependent reduction of p-hydroxycinnamaldehydes to their corresponding alcohols.[3][20][21] Specifically, it converts p-coumaraldehyde into this compound.[22]
Quantitative Data: CAD isoforms often exhibit broad substrate specificity, acting on p-coumaraldehyde, coniferaldehyde, and sinapaldehyde.[20]
| Substrate | Km (µM) | kcat (s⁻¹) | Organism/Source | Citation |
| p-Coumaraldehyde | 110 ± 20 | 1.1 ± 0.1 | Sorghum bicolor SbCAD2 | [20] |
| p-Coumaraldehyde | 23 ± 3 | 1.9 ± 0.1 | Sorghum bicolor SbCAD4 | [20] |
| Coniferaldehyde | 77 ± 10 | 1.9 ± 0.1 | Sorghum bicolor SbCAD2 | [20] |
| Sinapaldehyde | 38 ± 4 | 4.8 ± 0.1 | Sorghum bicolor SbCAD2 | [20] |
Experimental Protocol: Spectrophotometric Assay for CAD Activity
This protocol is similar to the CCR assay and measures the oxidation of NADPH to NADP⁺ by monitoring the decrease in absorbance at 340 nm.[20]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate Solution: 10 mM p-coumaraldehyde dissolved in a minimal amount of DMSO and diluted in Assay Buffer.
-
Cofactor Solution: 10 mM NADPH in Assay Buffer.
-
Enzyme Extract: Purified recombinant CAD protein.
-
-
Assay Procedure:
-
Set up a reaction mixture in a cuvette containing the Assay Buffer, a fixed concentration of NADPH (e.g., 150 µM), and varying concentrations of the p-coumaraldehyde substrate.
-
Pre-incubate at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified CAD enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the velocity data to the Michaelis-Menten equation using non-linear regression software.
-
Caption: Logical flow for determining CAD kinetic parameters.
References
- 1. This compound | 3690-05-9 | FC145653 | Biosynth [biosynth.com]
- 2. pnas.org [pnas.org]
- 3. This compound|High-Quality Reference Standard [benchchem.com]
- 4. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability [mdpi.com]
- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 7. curresweb.com [curresweb.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Trans-cinnamate 4-monooxygenase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 22. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Historical Background of Monolignols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical background of monolignols, the fundamental building blocks of lignin (B12514952). The content delves into the key scientific milestones, the elucidation of the biosynthetic pathway, and the experimental methodologies that have been pivotal in advancing our understanding of these complex phenylpropanoids.
Introduction to Monolignols
Monolignols are a class of aromatic alcohols that serve as the primary precursors for the biosynthesis of lignin, the second most abundant terrestrial biopolymer after cellulose (B213188). The three canonical monolignols are p-coumaryl alcohol (H), coniferyl alcohol (G), and sinapyl alcohol (S), which differ in the degree of methoxylation on their aromatic ring.[1] The ratio of these monolignols varies between plant species, tissues, and even within different layers of the cell wall, significantly influencing the chemical and physical properties of the resulting lignin polymer.[1] Historically, the complex and irregular structure of lignin posed a significant challenge to chemists, with early structural models being proposed by scientists such as Adler and Freudenberg.[2]
Historical Timeline of Key Discoveries
The scientific journey to understand monolignols and lignin has been a long and incremental process. The following table summarizes some of the key milestones in this field.
| Year/Period | Discovery or Milestone | Key Scientists/Contributors | Significance |
| 1960s-1970s | Initial proposals for the monolignol biosynthetic pathway.[3] | Not explicitly named in sources | Laid the foundational framework for understanding how plants synthesize monolignols. |
| 1977 | Proposal of the first comprehensive lignin structure.[2] | Adler | Provided a model for the complex, branched nature of the lignin polymer. |
| Recent Decades | Elucidation of the roles of key enzymes in the monolignol biosynthetic pathway. | Wout Boerjan, John Ralph, and others.[4] | Enabled a detailed understanding of the genetic and biochemical regulation of lignin biosynthesis. |
| 2009 | Discovery of lignin in marine red algae.[5] | Patrick Martone and colleagues | Challenged the long-held belief that lignin was unique to terrestrial plants, suggesting an earlier evolutionary origin.[5] |
| 2011 | Discovery of C-lignin, a polymer derived from caffeyl alcohol, in vanilla bean seed coats.[6] | Fang Cheng | Revealed a new type of lignin with a more linear structure, potentially easier to deconstruct for biofuel applications.[6] |
| 2024 | Marcus Wallenberg Prize awarded for research on lignin biosynthesis and structural diversity.[4] | Wout Boerjan and John Ralph | Recognized groundbreaking research that has significantly advanced the understanding of lignin.[4] |
The Monolignol Biosynthetic Pathway
Monolignols are synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway.[1][7] This intricate metabolic network involves a series of enzymatic reactions, including hydroxylations, methylations, and reductions. The pathway is primarily active in the cytoplasm, with some enzymes anchored to the endoplasmic reticulum.[7][8]
The biosynthesis begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[3] Subsequently, a series of hydroxylases and O-methyltransferases modify the aromatic ring, while reductases act on the side chain to produce the final alcohol monolignols.[3] The core pathway leading to the three main monolignols is illustrated in the following diagram.
Caption: A simplified representation of the core monolignol biosynthetic pathway.
Experimental Protocols for Monolignol and Lignin Analysis
The characterization of monolignols and the lignin polymer has relied on a variety of analytical techniques. Below are outlines of key experimental protocols.
Isolation of Lignin
Objective: To extract lignin from plant biomass for subsequent analysis.
Method: Acid Precipitation (Kraft Lignin)
-
Alkaline Pulping: Wood chips or other lignocellulosic biomass are cooked in an alkaline solution (e.g., sodium hydroxide (B78521) and sodium sulfide) at high temperature and pressure. This process, known as the Kraft process, solubilizes the lignin and separates it from the cellulose fibers.
-
Black Liquor Collection: The resulting dark-colored solution, known as black liquor, contains the dissolved lignin.
-
Acidification: The black liquor is acidified, typically with sulfuric acid, to a pH where the lignin is no longer soluble.
-
Precipitation and Recovery: The precipitated lignin is then separated from the solution by filtration or centrifugation.
-
Washing and Drying: The isolated lignin is washed to remove residual salts and other impurities and then dried.
Method: Milled Wood Lignin (MWL)
-
Milling: The plant material is finely milled in a ball mill to break down the cell wall structure and increase the surface area.[9]
-
Enzymatic Hydrolysis (Optional): To increase the yield of extracted lignin, the milled wood can be treated with cellulolytic and hemicellulolytic enzymes to remove a portion of the polysaccharides.
-
Solvent Extraction: The milled wood is then extracted with a neutral solvent, typically a mixture of dioxane and water.[9]
-
Purification: The extracted lignin is purified to remove carbohydrates and other contaminants. This often involves precipitation and further solvent extractions.
Caption: Workflow for two common lignin isolation methods.
Structural Characterization of Lignin
Objective: To determine the chemical structure of the isolated lignin, including the monolignol composition and the types of linkages between them.
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The isolated lignin is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H-NMR Spectroscopy: Provides information about the different types of protons in the lignin structure, which can be used to identify functional groups and the aromatic and side-chain regions.
-
¹³C-NMR Spectroscopy: Provides information about the different carbon environments in the lignin, allowing for the identification and quantification of different monolignol units and inter-unit linkages.
-
2D-NMR (HSQC, HMBC): These techniques provide correlation information between protons and carbons, which is crucial for unambiguously assigning signals and elucidating the complex bonding patterns within the lignin polymer.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Depolymerization (for oligolignol analysis): The lignin polymer is partially degraded into smaller oligomers using methods like acidolysis or thioacidolysis.
-
Chromatographic Separation: The resulting mixture of oligolignols is separated using high-performance liquid chromatography (HPLC) based on their size and polarity.
-
Mass Spectrometry: The separated oligomers are then introduced into a mass spectrometer, which determines their mass-to-charge ratio.
-
Fragmentation Analysis (MS/MS): By fragmenting the parent ions, detailed structural information about the individual oligolignols, including the types of monolignols and their linkages, can be obtained.
Quantitative Data on Monolignol Composition
The relative abundance of the H, G, and S monolignol units in lignin varies significantly across different plant taxa. This composition is a key determinant of the chemical and physical properties of the wood or biomass.
| Plant Type | This compound (H-lignin) | Coniferyl alcohol (G-lignin) | Sinapyl alcohol (S-lignin) | Reference |
| Softwoods (e.g., Pine, Spruce) | Low | High | Very Low | [1][2] |
| Hardwoods (e.g., Poplar, Oak) | Low | Moderate | High | [2] |
| Grasses (e.g., Maize, Switchgrass) | Significant | Moderate | Moderate | [1] |
Conclusion and Future Perspectives
The study of monolignols and lignin has evolved from early structural hypotheses to a detailed understanding of the biosynthetic pathways and the intricate chemical nature of the polymer. This knowledge is not only fundamental to plant biology but also critical for applications in the bio-based economy, including the development of more efficient methods for biofuel production and the creation of novel biomaterials from lignin. Future research will likely focus on further elucidating the regulatory networks that control monolignol biosynthesis, exploring the diversity of lignin structures in nature, and engineering plants with modified lignin for improved processability.
References
- 1. Monolignol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mwp.org [mwp.org]
- 5. Billion-year revision of plant evolution timeline may stem from discovery of lignin in seaweed | Science Codex [sciencecodex.com]
- 6. Bioenergy scientists discover genetic pathway for better biofuel processing | EurekAlert! [eurekalert.org]
- 7. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of p-Coumaryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical synthesis of p-Coumaryl alcohol, a key monolignol in the biosynthesis of lignin (B12514952) and a valuable building block for various applications, including the development of novel pharmaceuticals and polymers. The following protocols are based on established and reliable methods reported in the scientific literature.
Introduction
This compound is a phenylpropanoid synthesized in plants through the shikimate pathway.[1] As a primary monolignol, it is a fundamental precursor in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[1][2] Beyond its structural role, derivatives of this compound have demonstrated interesting biological activities, including antioxidant and anti-inflammatory properties, making it a target of interest for drug development.[3] This document outlines two primary chemical synthesis routes to obtain this compound for research and development purposes.
Synthesis Methods Overview
Two effective and commonly employed methods for the chemical synthesis of this compound are:
-
Two-Step Synthesis from p-Coumaric Acid via Acid Chloride Reduction: This high-yield method involves the protection of the phenolic hydroxyl group, conversion of the carboxylic acid to an acid chloride, and subsequent reduction.[4]
-
Reduction of Ethyl p-Coumarate using Diisobutylaluminum Hydride (DIBAL-H): This facile method is suitable for large-scale synthesis and involves the selective reduction of the corresponding cinnamate (B1238496) ester.[5]
A summary of the quantitative data associated with these methods is presented in Table 1.
Data Presentation
Table 1: Comparison of Chemical Synthesis Methods for this compound and Analogs
| Method | Starting Material | Key Reagents | Intermediate Product(s) | Final Product | Overall Yield | Reference |
| 1. Two-Step Synthesis via Acid Chloride (Analogous Synthesis) | Ferulic Acid | Acetic Anhydride (B1165640), Thionyl Chloride, NaBH₄ | 4-Acetoxyferulic acid, 4-Acetoxyferuloyl chloride | Coniferyl Alcohol | ~82% | [4] |
| 2. Reduction of Cinnamate Ester | Ethyl p-Coumarate | Diisobutylaluminum Hydride (DIBAL-H) | Not Applicable | This compound | 77% | [5] |
Note: The yield for Method 1 is based on the synthesis of coniferyl alcohol from ferulic acid, which is presented as a directly applicable method for this compound synthesis from p-coumaric acid.[4]
Experimental Protocols
Method 1: Two-Step Synthesis from p-Coumaric Acid via Acid Chloride Reduction
This protocol is adapted from a high-yield synthesis of coniferyl alcohol and is applicable to the synthesis of this compound starting from p-coumaric acid.[4] The workflow involves three main stages: protection of the phenolic hydroxyl group, formation of the acid chloride, and reduction to the alcohol.
Workflow Diagram
Caption: Synthesis of this compound from p-Coumaric Acid.
Protocol:
-
Protection of the Phenolic Hydroxyl Group:
-
Dissolve p-coumaric acid in a mixture of acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water and extract the product, 4-acetoxy-p-coumaric acid, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Formation of the Acid Chloride:
-
Suspend the 4-acetoxy-p-coumaric acid in toluene (B28343).
-
Add thionyl chloride and a catalytic amount of pyridine.
-
Heat the mixture at 80°C for approximately 20-30 minutes until a clear solution is obtained.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield 4-acetoxy-p-coumaroyl chloride as a solid. This product can be used directly in the next step. A yield of approximately 96% can be expected.[4]
-
-
Reduction to 4-Acetoxy-p-coumaryl Alcohol:
-
Dissolve the 4-acetoxy-p-coumaroyl chloride in distilled ethyl acetate.
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC until completion (typically 1.5 hours).
-
Perform a standard aqueous work-up. A yield of approximately 95% can be expected.[4]
-
-
Deprotection to this compound:
-
Dissolve the 4-acetoxy-p-coumaryl alcohol in ethanol.
-
Add a solution of sodium hydroxide (B78521) (e.g., 2 N NaOH) and stir at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen).
-
Acidify the solution with dilute HCl (e.g., 3% HCl) and extract the this compound with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain the final product. A yield of approximately 90% can be expected for this step.[4]
-
Method 2: Reduction of Ethyl p-Coumarate using Diisobutylaluminum Hydride (DIBAL-H)
This method provides a rapid and clean synthesis of this compound by selective 1,2-reduction of the corresponding cinnamate ester.[5]
Reaction Scheme Diagram
Caption: DIBAL-H Reduction of Ethyl p-Coumarate.
Protocol:
-
Preparation of Ethyl p-Coumarate:
-
Ethyl p-coumarate can be prepared from p-coumaric acid by Fischer esterification. Reflux p-coumaric acid in ethanol with a catalytic amount of sulfuric acid.
-
After the reaction is complete, neutralize the acid, remove the ethanol, and extract the ethyl p-coumarate. Purify by recrystallization or column chromatography.
-
-
Reduction with DIBAL-H:
-
Dissolve ethyl p-coumarate in dry toluene under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene.
-
Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water and dilute acid).
-
Allow the mixture to warm to room temperature and filter to remove the aluminum salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., methylene (B1212753) chloride/petroleum ether) to obtain pure this compound. A yield of 77% has been reported for this transformation.[5]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Diisobutylaluminum hydride (DIBAL-H) is pyrophoric and reacts violently with water. Handle under an inert atmosphere using appropriate techniques.
-
Sodium borohydride is flammable and can react with water to produce hydrogen gas.
By following these detailed protocols, researchers can reliably synthesize this compound for a variety of scientific applications.
References
Microbial Synthesis of p-Coumaryl Alcohol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial synthesis of p-coumaryl alcohol in Escherichia coli and Saccharomyces cerevisiae. This compound is a valuable monolignol precursor for the synthesis of various high-value compounds, including lignans, flavonoids, and stilbenoids, which possess a wide range of pharmaceutical and nutraceutical properties. Microbial production offers a sustainable and scalable alternative to extraction from plant sources or chemical synthesis.
Introduction
This compound is a key intermediate in the phenylpropanoid pathway in plants. Its microbial synthesis has been successfully demonstrated in both E. coli and yeast through metabolic engineering. This involves the introduction of a heterologous biosynthetic pathway that converts a central metabolite, such as L-tyrosine or glucose, into this compound. The selection of the microbial host, the choice of enzymes, and the optimization of cultivation conditions are critical for achieving high titers, yields, and productivities.
Metabolic Pathways for this compound Synthesis
The biosynthesis of this compound from the common precursor L-tyrosine involves a four-step enzymatic cascade. In yeast, the synthesis can also be achieved by feeding p-coumaric acid to an engineered strain capable of its conversion to this compound.
Biosynthesis of this compound in E. coli from L-Tyrosine
A synthetic pathway has been established in E. coli to produce this compound from the amino acid L-tyrosine. This pathway involves the sequential action of four enzymes.
The key enzymes in this pathway are:
-
TAL (Tyrosine Ammonia Lyase): Converts L-tyrosine to p-coumaric acid.
-
4CL (4-Coumarate:CoA Ligase): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
-
CCR (Cinnamoyl-CoA Reductase): Reduces p-coumaroyl-CoA to p-coumaraldehyde.
-
ADH (Alcohol Dehydrogenase): Reduces p-coumaraldehyde to this compound.
Biosynthesis of this compound in S. cerevisiae from p-Coumaric Acid
S. cerevisiae can be engineered to produce high levels of the precursor p-coumaric acid.[1] A downstream pathway can then be introduced to convert p-coumaric acid into this compound. This strategy is particularly useful as it decouples the production of the precursor from its conversion to the final product, allowing for process optimization at each stage.
The enzymes required for this bioconversion are:
-
4CL (4-Coumarate:CoA Ligase)
-
CCR (Cinnamoyl-CoA Reductase)
-
ADH (Alcohol Dehydrogenase)
Quantitative Data on this compound Production
The following table summarizes the reported quantitative data for this compound production in engineered E. coli and S. cerevisiae.
| Host Organism | Precursor | Titer (mg/L) | Yield (g/g) | Productivity (mg/L/h) | Reference |
| E. coli | L-Tyrosine | 501.8 ± 41.4 | - | - | [2] |
| E. coli | L-Tyrosine | 52 | - | - | [3] |
| S. cerevisiae | p-Coumaric acid | - | - | - | [4] |
Note: Data for S. cerevisiae is focused on the production of the precursor p-coumaric acid, with titers reaching up to 1.93 g/L.[1] The conversion of p-coumaric acid to this compound has been demonstrated, but specific quantitative data on the final product is limited in the reviewed literature.
Experimental Protocols
This section provides detailed protocols for the production, extraction, and quantification of this compound in E. coli and S. cerevisiae.
Experimental Workflow
The general workflow for microbial production of this compound involves strain construction, cultivation and induction, product extraction, and analysis.
References
Application Notes and Protocols for the Extraction and Purification of p-Coumaryl Alcohol from Biomass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of p-coumaryl alcohol, a valuable monolignol, from various biomass sources. The protocols detailed below are intended to serve as a foundational guide for researchers in natural product chemistry, biofuel development, and drug discovery.
Introduction
This compound is one of the three primary monolignols that are precursors to lignin (B12514952) in the cell walls of terrestrial plants.[1] Beyond its structural role, this compound and its derivatives have garnered significant interest for their potential applications in the pharmaceutical, food, and polymer industries due to their antioxidant, anti-inflammatory, and antimicrobial properties. The extraction and purification of this compound from lignocellulosic biomass, a renewable and abundant resource, presents a sustainable alternative to synthetic production methods.
This document outlines the key protocols for releasing this compound from the complex biomass matrix and subsequent purification steps to obtain a high-purity compound.
Biosynthesis of this compound
This compound is synthesized in plants through the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate is then reduced to this compound. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the in-planta production of this valuable monolignol.
Figure 1: Biosynthetic pathway of this compound.
Extraction Protocols
The extraction of this compound from biomass primarily involves the depolymerization of lignin to release the constituent monolignols. The two most common and effective methods are alkaline hydrolysis and organosolv fractionation.
Protocol 1: Alkaline Hydrolysis of Corn Stover
Alkaline hydrolysis is a cost-effective method that cleaves the ester and ether linkages between lignin and hemicellulose, releasing phenolic compounds.
Materials:
-
Dried and milled corn stover (particle size < 1 mm)
-
Sodium hydroxide (B78521) (NaOH) solution (2% w/v)
-
Hydrochloric acid (HCl) for neutralization
-
Deionized water
-
Reaction vessel with temperature and stirring control
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
pH meter
Procedure:
-
Biomass Preparation: Dry the corn stover at 60°C overnight to a constant weight and mill to a fine powder.
-
Alkaline Treatment: Prepare a 1:10 solid-to-liquid ratio by suspending the milled corn stover in a 2% NaOH solution in the reaction vessel.
-
Hydrolysis: Heat the suspension to 120°C with continuous stirring for 60 minutes.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Separate the solid residue from the liquid hydrolysate by filtration. The liquid fraction, or "black liquor," contains the solubilized lignin and phenolic compounds.
-
Acidification: Neutralize the black liquor to a pH of 2-3 with HCl to precipitate the lignin.
-
Separation: Centrifuge the acidified solution to pellet the precipitated lignin. The supernatant contains the lower molecular weight phenolic compounds, including this compound.
Protocol 2: Organosolv Fractionation of Hardwood
Organosolv fractionation utilizes organic solvents to solubilize lignin, offering a high-purity lignin stream and efficient separation from cellulose.
Materials:
-
Dried and milled hardwood chips (e.g., poplar, aspen)
-
Ethanol (B145695) (70% v/v in water)
-
Sulfuric acid (H₂SO₄) as a catalyst (0.5% w/v)
-
High-pressure reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Biomass Preparation: Dry and mill the hardwood chips to a uniform size.
-
Solvent Mixture: Prepare the organosolv liquor consisting of 70% ethanol in water with 0.5% sulfuric acid.
-
Extraction: Combine the hardwood chips with the organosolv liquor in the high-pressure reactor at a 1:7 solid-to-liquid ratio.
-
Reaction: Heat the reactor to 160°C for 60 minutes with gentle agitation.
-
Fractionation: After cooling, filter the mixture to separate the solid cellulose-rich pulp from the liquid fraction containing the dissolved lignin and hemicellulose-derived sugars.
-
Lignin Precipitation: Concentrate the liquid fraction using a rotary evaporator to remove the ethanol. Add water to the concentrated liquor to precipitate the lignin.
-
Separation: Collect the precipitated lignin by filtration. The remaining aqueous solution contains the hemicellulose sugars and phenolic compounds, including this compound.
Purification Protocols
Following extraction, the hydrolysate or liquor contains a mixture of phenolic compounds. The following protocols describe the purification of this compound from this complex mixture.
Protocol 3: Liquid-Liquid Extraction
This protocol is effective for the initial separation of phenolic compounds from the aqueous hydrolysate.[2][3]
Materials:
-
Supernatant from Protocol 1 or aqueous fraction from Protocol 2
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Extraction: Place the aqueous solution containing this compound into a separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing and Separation: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Collection: Collect the upper organic layer (ethyl acetate). Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract using a rotary evaporator to obtain a crude phenolic mixture.
Protocol 4: Column Chromatography
Column chromatography is a robust method for separating individual phenolic compounds based on their polarity.[4]
Materials:
-
Crude phenolic mixture from Protocol 3
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)
-
Glass chromatography column
-
Solvent system (e.g., hexane:ethyl acetate gradient for normal-phase; methanol:water gradient for reversed-phase)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent and pour it into the chromatography column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude phenolic mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in small fractions using a fraction collector.
-
Analysis: Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparison with a standard) and concentrate using a rotary evaporator.
Quantitative Data
The yield of this compound can vary significantly depending on the biomass source and the extraction method employed. The following tables summarize representative data from the literature.
Table 1: Yield of Phenolic Compounds from Various Biomass Sources using Alkaline Hydrolysis
| Biomass Source | Pretreatment Conditions | This compound Yield (mg/g biomass) | Reference |
| Corn Stover | 2% NaOH, 150°C, 5 min | Not specified, but 52% saccharification of residue achieved | [5] |
| Wheat Straw | Not specified | Not specified | |
| Hardwood | Not specified | Not specified |
Table 2: Yield of Lignin and Delignification Efficiency using Organosolv Fractionation
| Biomass Source | Pretreatment Conditions | Lignin Yield (%) | Delignification (%) | Reference |
| Pine | 75% ethanol, 1% H₂SO₄, 180°C, 60 min | Not specified | 58 | [6] |
| Spruce | 60% ethanol, 1% H₂SO₄, 60 min | Not specified | 62 | [6] |
| Walnut Shells | Methanol, H₂SO₄, Formaldehyde, 170°C | 64 | Not specified | [7] |
Note: Specific yields for this compound are often not reported directly in broad biomass fractionation studies. The data presented here reflects the overall efficiency of the extraction processes in terms of lignin removal or total phenolic content, which is indicative of the potential for this compound release.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocols and the underlying biological pathway.
Figure 2: General workflow for extraction and purification.
Analytical Characterization
The identity and purity of the extracted this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment against a known standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification based on mass fragmentation patterns after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.
These detailed protocols and application notes provide a solid foundation for the successful extraction and purification of this compound from biomass, enabling further research into its diverse applications.
References
- 1. researchgate.net [researchgate.net]
- 2. projekter.aau.dk [projekter.aau.dk]
- 3. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. Alkali treatment of corn stover to improve sugar production by enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for the Quantification of p-Coumaryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of p-coumaryl alcohol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a valuable resource for researchers in various fields, including plant biology, biochemistry, and pharmaceutical sciences.
Introduction
This compound is a monolignol, a primary building block in the biosynthesis of lignin (B12514952) and other phenylpropanoids in plants.[1] Accurate quantification of this compound is crucial for understanding plant cell wall structure, biofuel production, and the pharmacological potential of various plant-derived compounds. This document outlines validated analytical methods for the precise and reliable quantification of this compound in different sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This HPLC method provides a robust and sensitive approach for the quantification of this compound. Reversed-phase chromatography with UV detection is a widely used technique for the analysis of phenolic compounds. The method described here is suitable for the analysis of this compound in plant extracts and other biological samples.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-DAD method for the quantification of compounds structurally related to this compound, such as 4-methoxycinnamyl p-coumarate.[2] These values can be used as a benchmark for the validation of a method for this compound.
| Parameter | Typical Value |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 10.42 ng/mL[2] |
| Limit of Quantification (LOQ) | 31.26 ng/mL[2] |
| Recovery | 98% - 102% |
| Precision (RSD%) | < 2% |
Experimental Protocol: HPLC-DAD Quantification of this compound
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid for mobile phase modification)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a diode array detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Plant Tissue Extraction:
-
Homogenize 100 mg of freeze-dried plant tissue in 1 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
-
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-5 min: 10% B
-
5-20 min: Gradient to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
GC-MS offers high sensitivity and selectivity for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[3] Silylation is a common derivatization technique for compounds containing hydroxyl groups. This method provides a detailed protocol for the quantification of this compound using GC-MS following derivatization.
Quantitative Data Summary
The following table presents typical validation parameters for the GC-MS analysis of phenolic compounds. These values can serve as a reference for the quantification of derivatized this compound.
| Parameter | Typical Value |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Recovery | 90% - 110% |
| Precision (RSD%) | < 10% |
Experimental Protocol: GC-MS Quantification of this compound
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (GC grade)
-
Internal Standard (IS) (e.g., 4,4'-Biphenol)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized phenolic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in ethyl acetate.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Working Standards: Prepare a series of working standards containing this compound at concentrations from 1 µg/mL to 100 µg/mL and a constant concentration of the internal standard (e.g., 10 µg/mL).
4. Sample and Standard Derivatization
-
Evaporate 100 µL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[4]
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
5. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 10 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
6. Data Analysis
-
Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.
-
Create a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample using the calibration curve. The use of an internal standard helps to correct for variations in injection volume and derivatization efficiency.[5]
Visualizations
Phenylpropanoid Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for Plant Metabolite Quantification
Caption: Workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. The effect of coumaryl alcohol incorporation on the structure and composition of lignin dehydrogenation polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Notes and Protocols for the NMR Analysis of p-Coumaryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of p-Coumaryl alcohol, a key monolignol and biosynthetic precursor to various valuable natural products.[1] This document outlines detailed protocols for sample preparation and data acquisition using 1D and 2D NMR techniques, presents tabulated spectral data for easy reference, and includes graphical representations of experimental workflows and the biosynthetic pathway of this compound.
Introduction
This compound is a fundamental building block in the biosynthesis of lignin (B12514952) and lignans.[1] Its chemical structure and reactivity are of significant interest in fields ranging from plant biochemistry and biomass utilization to the synthesis of pharmaceuticals and other fine chemicals. NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of this compound. This document provides the necessary protocols and data to facilitate such analyses.
Experimental Protocols
NMR Sample Preparation
A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra. The following protocol is recommended for this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4, Acetone-d6)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
Internal standard (optional, e.g., TMS, 1,3,5-Trioxane for quantitative NMR)[2]
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. DMSO-d6 is a common choice.[3]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of an internal standard.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra of this compound. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be used.
-
The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, based on data from the Biological Magnetic Resonance Data Bank (BMRB). The data was acquired in DMSO-d6 at 298K on a 500 MHz spectrometer.[3]
Table 1: ¹H NMR Chemical Shift Data of this compound [3]
| Atom Name | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2/H6 | 7.23 | d | 8.5 |
| H3/H5 | 6.71 | d | 8.5 |
| H7 | 6.43 | d | 15.9 |
| H8 | 6.13 | dt | 15.9, 5.3 |
| H9 | 4.07 | d | 5.3 |
| 4-OH | 9.5 (approx.) | br s | - |
| 9-OH | 4.8 (approx.) | t | 5.6 |
Note: OH proton chemical shifts can be variable and depend on concentration and temperature.
Table 2: ¹³C NMR Chemical Shift Data of this compound [3]
| Atom Name | Chemical Shift (ppm) |
| C1 | 127.42 |
| C2/C6 | 128.92 |
| C3/C5 | 115.62 |
| C4 | 157.07 |
| C7 | 128.15 |
| C8 | 127.64 |
| C9 | 61.98 |
Mandatory Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its NMR analysis.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Biosynthetic pathway of this compound.[6][7]
References
- 1. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 2. unipub.uni-graz.at [unipub.uni-graz.at]
- 3. bmse000592 this compound at BMRB [bmrb.io]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound|High-Quality Reference Standard [benchchem.com]
Application Notes and Protocols for p-Coumaryl Alcohol as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaryl alcohol is a monolignol, a primary building block in the biosynthesis of lignin (B12514952) and other phenylpropanoids in plants.[1] As a pure, well-characterized compound, it serves as an essential analytical reference standard for the qualitative and quantitative analysis of plant extracts, biomass, and related pharmaceutical and nutraceutical products. Its use is critical in research fields such as plant biochemistry, biofuel development, and the quality control of herbal medicines. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques.
Physicochemical Properties and Storage
Proper handling and storage of the this compound reference standard are crucial to maintain its integrity and ensure accurate analytical results.
| Property | Value |
| Chemical Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | White solid |
| Storage Conditions | Store at -20°C in a tightly sealed container, protected from light and moisture. |
Application 1: Quantification of this compound in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in plant extracts using reverse-phase HPLC with UV detection. The method is adapted from validated procedures for structurally similar compounds like p-coumaric acid and other lignans.
Experimental Protocol: HPLC Analysis
1. Sample Preparation (Extraction from Plant Material):
-
Objective: To extract this compound and related phenolic compounds from a plant matrix.
-
Materials:
-
Dried and powdered plant material (e.g., wood, straw)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Weigh 1 gram of the dried plant powder into a centrifuge tube.
-
Add 10 mL of 80% methanol in water.
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. Standard Solution Preparation:
-
Objective: To prepare a stock solution and a series of calibration standards of this compound.
-
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
-
Procedure:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 2, 5, 10, 20, and 50 µg/mL.
-
3. HPLC Conditions:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
4. Data Analysis:
-
Inject the calibration standards and the prepared sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample extract using the regression equation from the calibration curve.
Data Presentation: Method Validation Parameters (Representative)
The following table summarizes representative quantitative data for an HPLC method for a closely related compound, p-coumaric acid, which can be used as a starting point for the validation of a this compound method.[2]
| Parameter | Representative Value (for p-Coumaric Acid) |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.302 µg/mL |
| Limit of Quantification (LOQ) | 0.99 µg/mL |
| Recovery | 98 - 102% (Expected for a validated method) |
Note: These values are for p-coumaric acid and should be determined specifically for this compound during method validation.
Visualization: HPLC Workflow
Caption: Workflow for the quantification of this compound using HPLC.
Application 2: Identification and Structural Elucidation using Spectroscopic Techniques
This compound as a reference standard is indispensable for confirming the identity of the compound in complex mixtures and for structural elucidation studies.
Experimental Protocol: UV-Vis Spectroscopy
-
Objective: To obtain the UV-Vis spectrum of this compound for identification purposes.
-
Procedure:
-
Prepare a solution of this compound in methanol (e.g., 10 µg/mL).
-
Use methanol as a blank.
-
Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer.
-
The characteristic absorbance maximum for this compound is expected around 260-280 nm.
-
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural confirmation.
-
Procedure:
-
Dissolve an appropriate amount of this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Compare the chemical shifts and coupling constants of the sample with the reference spectra of this compound.
-
Signaling Pathway: Lignin Biosynthesis
This compound is a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of monolignols, the precursors of lignin.[3][4] Understanding this pathway is crucial for researchers in plant science and biofuel development.
Visualization: Phenylpropanoid Pathway to this compound
Caption: Biosynthetic pathway of this compound.
Conclusion
The use of this compound as an analytical reference standard is fundamental for accurate and reproducible research in various scientific disciplines. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this important monolignol in their analytical workflows. Adherence to these methodologies will ensure high-quality data for the identification and quantification of this compound in diverse sample matrices.
References
- 1. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 2. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Applications of p-Coumaryl Alcohol in Biotechnology and Green Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the uses of p-coumaryl alcohol in the fields of biotechnology and green chemistry. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a monolignol, a key precursor in the biosynthesis of lignin (B12514952) and other phenylpropanoids in plants.[1] Its versatile chemical structure makes it a valuable platform chemical for various applications. In biotechnology, metabolic engineering strategies have enabled its production in microbial hosts, offering a renewable alternative to petrochemical-based aromatics.[2] In green chemistry, its functional groups can be selectively modified using environmentally benign catalysts and solvents. Furthermore, this compound and its derivatives have shown promising antioxidant and anti-inflammatory properties, making them interesting candidates for drug development.[3][4]
I. Biotechnological Production of this compound
The microbial production of this compound from renewable feedstocks represents a significant advancement in metabolic engineering. Engineered microorganisms, such as Escherichia coli, can be programmed with synthetic pathways to convert simple sugars or amino acids into this valuable monolignol.[2][5]
Application Notes:
Microbial fermentation offers a sustainable route to this compound, which can then be used as a building block for biopolymers, specialty chemicals, and pharmaceuticals. The optimization of microbial strains and fermentation conditions is crucial for achieving high titers and yields, making the process economically viable.
Quantitative Data: Microbial Production of this compound
| Strain | Precursor | Key Enzymes Introduced | Titer (mg/L) | Reference |
| Escherichia coli | L-tyrosine | Tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD) | 501.8 ± 41.4 | [6] |
| Escherichia coli | L-tyrosine | TAL from Rhodobacter sphaeroides (RsTAL), 4CL from Petroselinum crispum (Pc4CL), CCR from Zea mays (ZmCCR), CAD from Zea mays (ZmCAD) | 48 - 52 | [2][7] |
Experimental Protocol: Microbial Production of this compound in E. coli
This protocol is a generalized procedure based on established methods for the microbial production of this compound.[2][5]
1. Strain and Plasmid Construction:
- Chemically competent E. coli BL21(DE3) is a suitable host strain.
- The genes for the biosynthetic pathway (TAL, 4CL, CCR, CAD) are cloned into a suitable expression vector (e.g., a pET-derived plasmid) under the control of an inducible promoter (e.g., T7 promoter). Codon optimization of the genes for E. coli expression is recommended.
2. Culture Conditions:
- Prepare a starter culture by inoculating a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection.
- Incubate the starter culture overnight at 37°C with shaking at 200 rpm.
- Inoculate 50 mL of M9 minimal medium supplemented with glucose (e.g., 10 g/L), L-tyrosine (e.g., 1 g/L), and the appropriate antibiotic with the overnight starter culture to an initial OD600 of 0.1.
- Incubate the main culture at 37°C with shaking at 200 rpm.
3. Induction and Fermentation:
- Monitor the cell growth by measuring the OD600.
- When the OD600 reaches mid-log phase (typically 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- After induction, reduce the incubation temperature to 30°C and continue shaking for 24-48 hours.
4. Extraction and Analysis:
- Harvest the cells by centrifugation.
- Extract the this compound from the culture supernatant and cell pellet using an organic solvent such as ethyl acetate.
- Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound.
Visualizations:
Caption: Biosynthetic pathway of this compound from L-tyrosine.
II. Green Chemistry Applications of this compound
The reactivity of the hydroxyl groups and the aromatic ring in this compound allows for its conversion into a range of valuable chemicals using green chemistry principles. One notable example is the use of dimethyl carbonate (DMC) as a green reagent and solvent.[8][9]
Application Notes:
DMC is a non-toxic, biodegradable alternative to hazardous methylating agents like dimethyl sulfate (B86663) and methyl halides. Reactions with this compound model compounds have demonstrated that the selectivity of methylation versus methoxycarbonylation can be controlled by the choice of catalyst and reaction temperature, offering a versatile platform for producing bio-based monomers and fine chemicals.[8][9]
Quantitative Data: Selective Conversion of this compound Model Compounds with Dimethyl Carbonate[8][9]
| Substrate | Catalyst | Temperature (°C) | Product | Conversion (%) | Selectivity (%) |
| Cinnamyl alcohol | K₂CO₃ | 90 | Cinnamyl methyl carbonate | 91 | 90 |
| Cinnamyl alcohol | [P₈₈₈₁][CH₃OCOO] | 90 | Cinnamyl methyl carbonate | 89 | 90 |
| Cinnamyl alcohol | NaY | 180 | Cinnamyl methyl ether | 99 | 91 |
| 4-(3-hydroxypropyl)phenol | K₂CO₃ | 90 | 4-(3-methoxycarbonyloxypropyl)phenol | 98 | 94 |
| 4-(3-hydroxypropyl)phenol | NaY | 180 | 4-(3-methoxypropyl)phenol & 1-methoxy-4-(3-methoxypropyl)benzene | 99 | 45 & 46 |
Experimental Protocol: Selective Methylation of a this compound Model Compound
This protocol is based on the selective methylation of cinnamyl alcohol, a model compound for this compound, using dimethyl carbonate (DMC) and a solid catalyst.[8][9]
1. Materials:
- Cinnamyl alcohol
- Dimethyl carbonate (DMC)
- NaY faujasite catalyst
- Anhydrous toluene (B28343) (solvent)
- Standard laboratory glassware for reflux reactions
2. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamyl alcohol (1 equivalent), NaY catalyst (e.g., 20 wt% of the substrate), and an excess of DMC (which also serves as the solvent).
- Add anhydrous toluene to ensure adequate mixing if needed.
3. Reaction Conditions:
- Heat the reaction mixture to 180°C with vigorous stirring.
- Maintain the reaction at this temperature for a specified time (e.g., 24 hours), monitoring the progress by taking small aliquots for analysis.
4. Work-up and Analysis:
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid catalyst from the reaction mixture.
- Remove the excess DMC and solvent under reduced pressure.
- Analyze the crude product by GC-MS and ¹H NMR to determine the conversion of the starting material and the selectivity for the methylated product (cinnamyl methyl ether).
- Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualizations:
Caption: Experimental workflow for the selective conversion of this compound models.
III. Drug Development Applications of this compound
This compound and its derivatives have demonstrated potential as therapeutic agents due to their antioxidant and anti-inflammatory activities.[3][4] These properties are crucial in the context of various chronic diseases, including inflammatory disorders.
Application Notes:
The anti-inflammatory effects of this compound derivatives are mediated, in part, by the modulation of cytokine production in immune cells. For instance, a derivative of this compound has been shown to suppress the production of interferon-gamma (IFNγ) in T helper (Th) cells by downregulating the expression of the transcription factor T-bet.[6] This suggests a potential therapeutic application in Th1-mediated autoimmune diseases.
Quantitative Data: Anti-inflammatory and Antioxidant Activities
| Compound | Assay | Target/Cell Line | IC₅₀ / Inhibition | Reference |
| trans-p-Coumaryl alcohol | TNF-α inhibition | LPS-stimulated RAW 264.7 cells | 29.28% inhibition at 12.5 µg/mL | [10] |
| trans-p-Coumaryl alcohol | IL-6 inhibition | LPS-stimulated RAW 264.7 cells | 36.75% inhibition at 12.5 µg/mL | [10] |
| This compound-γ-O-methyl ether (CAME) | IFNγ suppression | CD4+ Th cells | Potent suppression (specific IC₅₀ not provided) | [6] |
| p-Coumaric acid | DPPH radical scavenging | - | 255.69 µg/mL | [11] |
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Cytokine Production
This protocol outlines a general procedure for assessing the anti-inflammatory activity of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[10]
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Treatment:
- Seed the RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for 1 hour.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).
3. Cytokine Measurement:
- After the incubation period, collect the cell culture supernatants.
- Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
- Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cytokine production.
Visualizations:
Caption: Inhibition of IFN-γ production by a this compound derivative via T-bet suppression.
Disclaimer: The provided protocols are intended as general guidelines. For precise experimental replication, it is essential to consult the detailed methodologies described in the cited scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Reactions of this compound model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks | Semantic Scholar [semanticscholar.org]
- 3. Anti-inflammatory activity of this compound-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. Metabolic engineering for this compound production in Escherichia coli by introducing an artificial phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of p -coumaryl alcohol model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40334C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: p-Coumaryl Alcohol as a Precursor for Synthesizing Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaryl alcohol, a key monolignol in the phenylpropanoid pathway, is a versatile and valuable precursor for the synthesis of a diverse array of novel compounds with significant potential in drug discovery and development.[1] Its inherent phenolic and allylic alcohol functionalities provide reactive sites for a multitude of chemical modifications, enabling the creation of derivatives with a wide spectrum of biological activities. These activities include anti-inflammatory, anticancer, and enzyme-inhibitory properties.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel compounds derived from this compound, aimed at guiding researchers in leveraging this platform for the development of new therapeutic agents.
Data Presentation: Bioactivity of this compound Derivatives
The following table summarizes the quantitative data on the biological activities of representative compounds synthesized from or related to this compound.
| Compound Name | Derivative Type | Target/Assay | Activity Data | Reference |
| trans-p-Coumaryl alcohol | Phenylpropanoid | Inhibition of TNF-α production in LPS-stimulated RAW 264.7 cells | 29.28% inhibition at 12.5 µg/mL | [5] |
| Inhibition of IL-6 production in LPS-stimulated RAW 264.7 cells | 36.75% inhibition at 12.5 µg/mL | [5] | ||
| This compound-γ-O-methyl ether (CAME) | Ether | Suppression of IFN-γ production in CD4+ Th cells | Potent and selective suppression | [2][6] |
| Coumarin-Chalcone Hybrid (3b) | Heterocycle | Cytotoxicity against HepG2 (Hepatocellular Carcinoma) | IC50: 22.96 µM | [3] |
| Cytotoxicity against MCF-7 (Breast Cancer) | IC50: 29.54 µM | [3] | ||
| Coumarinyl-Nicotinonitrile (4b) | Heterocycle | Cytotoxicity against HepG2 | IC50: 28.60 µM | [3] |
| Cytotoxicity against MCF-7 | IC50: 24.89 µM | [3] | ||
| Coumarinyl-Pyridinone (9b) | Heterocycle | Cytotoxicity against HepG2 | IC50: 13.68 µM | [3] |
| Cytotoxicity against MCF-7 | IC50: 17.01 µM | [3] | ||
| Alkenylcoumarin (7) | Ether | Inhibition of Taq DNA polymerase | IC50: 48.33 ± 2.85 μM | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethynyl this compound (3-EPC)
This protocol describes the synthesis of a click-chemistry compatible derivative of this compound, which can be used as a probe to study lignin (B12514952) deposition.[8]
Materials:
-
p-Coumaric acid
-
Iodine monochloride
-
Acetic acid
-
Malonic acid
-
Sulfuric acid
-
Trimethylsilyl (B98337) acetylene
-
Bis(triphenylphosphine)palladium(II) chloride
-
Cuprous iodide
-
Diisobutylaluminium hydride (DIBAL-H)
Procedure:
-
Iodination of p-Coumaric Acid: Dissolve p-coumaric acid in a mixture of acetic acid and dichloromethane. Add iodine monochloride and stir at 25°C for 24 hours.
-
Knoevenagel-Doebner Condensation: React the resulting iodinated compound with malonic acid in pyridine with a catalytic amount of piperidine at 90°C for 3.5 hours.
-
Esterification: Reflux the product from the previous step in methanol with a catalytic amount of sulfuric acid overnight.
-
Sonogashira Coupling: To the ester, add trimethylsilyl acetylene, bis(triphenylphosphine)palladium(II) chloride, and cuprous iodide in a mixture of triethylamine and tetrahydrofuran. Heat at 50°C overnight.
-
Reduction: Reduce the resulting ester with diisobutylaluminium hydride (DIBAL-H) in dichloromethane at -78°C for 3 hours.
-
Desilylation: Remove the trimethylsilyl protecting group using tetrabutylammonium fluoride in tetrahydrofuran at 25°C for 1 hour to yield 3-ethynyl this compound.
Protocol 2: Synthesis of Coumarin-Chalcone Hybrids
This protocol outlines a general procedure for the synthesis of coumarin-chalcone hybrids, which have shown potential as anticancer agents.[3] This can be adapted to use this compound-derived aldehydes.
Materials:
-
Substituted 3-acetylcoumarin (B160212)
-
Aromatic aldehyde (can be derived from this compound)
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve the substituted 3-acetylcoumarin (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin-chalcone hybrid.
Protocol 3: Evaluation of Anti-inflammatory Activity (In Vitro)
This protocol describes a method to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of pro-inflammatory cytokines in macrophage cells.[5]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound derivative to be tested
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin (B12071052) solution
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6
-
Indomethacin (B1671933) (as a positive control)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivative or indomethacin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: CAME-mediated anti-inflammatory pathway.
Caption: Drug discovery workflow using this compound.
References
- 1. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory activity of this compound-γ-O-methyl ether is mediated through modulation of interferon-γ production in Th cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 4. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of this compound-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubilization of p-Coumaryl Alcohol for Scientific Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solubilization of p-Coumaryl alcohol in buffers commonly used for in vitro research. It includes quantitative data on solubility, step-by-step procedures for solution preparation, and diagrams of relevant biological pathways affected by this compound.
Introduction
This compound is a monolignol, a natural phenylpropanoid with demonstrated antioxidant and anti-inflammatory properties. Its low solubility in aqueous solutions presents a challenge for researchers conducting in vitro experiments. This document outlines effective techniques to solubilize this compound for use in cell-based assays and other experimental systems.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. It is crucial to prepare stock solutions at high concentrations in an appropriate organic solvent and then dilute them into the final aqueous experimental buffer to avoid precipitation.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (B87167) (DMSO) | 125 mg/mL (832.39 mM)[1] | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Methanol | Slightly soluble | Specific concentration data is limited. |
| Ethanol (B145695) | Slightly soluble | Often used as a co-solvent with aqueous buffers. |
| Potassium Phosphate Buffer (pH 6.5) with Ethanol | 1 mg/mL | A 1% ethanol co-solvent was used to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common method for in vitro studies.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). For example, to prepare 1 mL of a 100 mM stock solution, add 15.017 mg of this compound to 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[1]
-
Sterilization: As DMSO at high concentrations is generally considered self-sterilizing, filtration of the stock solution is often not required. However, if sterility is a major concern, use a sterile, DMSO-compatible syringe filter (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into an aqueous experimental buffer, such as cell culture medium, for use in cell-based assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium or desired experimental buffer
-
Sterile microcentrifuge tubes or culture plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If a wide range of concentrations is to be tested, perform serial dilutions of the DMSO stock solution in pure DMSO to maintain a constant final DMSO concentration across all treatments.
-
Dilution into Aqueous Buffer: Directly add the required volume of the this compound DMSO stock (or diluted stock) to the pre-warmed cell culture medium. It is critical to ensure rapid mixing to prevent precipitation. A common practice is to add the stock solution to the medium while gently vortexing or swirling the tube/plate.
-
Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without the compound) must be included in all experiments.
Mandatory Visualizations
Solubilization and Dilution Workflow
Caption: Workflow for preparing this compound solutions.
Putative Anti-inflammatory Signaling Pathways of this compound Derivatives
The anti-inflammatory effects of this compound and its derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways. A derivative of this compound, this compound-γ-O-methyl ether (CAME), has been shown to suppress the production of interferon-gamma (IFNγ) by attenuating the expression of the transcription factor T-bet in T-helper cells.[2][3]
Caption: Inhibition of T-bet expression by a this compound derivative.
References
- 1. Anti-inflammatory Effects of Alcohol Are Associated with JNK-STAT3 Downregulation in an In Vitro Inflammation Model in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound-γ-O-methyl ether is mediated through modulation of interferon-γ production in Th cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of this compound-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of p-Coumaryl Alcohol in Plant Cell Wall Structure Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of p-Coumaryl Alcohol in Lignin (B12514952) Structure
This compound is one of the three primary monolignols, alongside coniferyl alcohol and sinapyl alcohol, that serve as the fundamental building blocks for lignin in the secondary cell walls of vascular plants.[1][2] The polymerization of these monolignols through oxidative coupling reactions results in a complex, aromatic polymer that provides structural integrity, hydrophobicity, and defense against pathogens.[3][4] Specifically, the incorporation of this compound leads to the formation of p-hydroxyphenyl (H) units within the lignin polymer.[1] While typically less abundant than the guaiacyl (G) and syringyl (S) units derived from coniferyl and sinapyl alcohols respectively, the proportion of H-units can vary significantly between plant species and tissue types, and its presence has a notable impact on lignin's overall structure and properties.[4][5]
The study of this compound is crucial for understanding the fundamental processes of lignification and for devising strategies to modify biomass for improved industrial processing. For instance, altering the H-lignin content can influence biomass recalcitrance, a key barrier in the production of biofuels and bio-based chemicals.[5][6] In vitro studies using this compound as a substrate allow researchers to investigate the mechanisms of enzymatic polymerization, the reactivity of different monolignols, and the resulting polymer structures in a controlled environment.[5][6][7]
Applications of this compound in Research
-
Elucidation of Lignin Biosynthesis: this compound is a key intermediate in the phenylpropanoid pathway.[8] Studies involving labeled this compound can trace its transport and incorporation into the cell wall, providing insights into the regulatory mechanisms of lignification.[1]
-
In Vitro Synthesis of Dehydrogenation Polymers (DHPs): this compound is widely used as a monomer for the enzymatic synthesis of artificial lignins, known as DHPs.[5][6][9] These synthetic lignins serve as valuable models to study the structure and reactivity of native lignins without the complexities of the plant cell wall matrix.
-
Enzyme Characterization: It serves as a substrate for assaying the activity and kinetics of lignin-polymerizing enzymes, such as peroxidases and laccases.[10][11] This is essential for understanding the specific roles of different enzyme isoforms in the lignification process.
-
Biomass Modification Studies: By varying the concentration of this compound in DHP synthesis, researchers can investigate how the incorporation of H-units affects the physical and chemical properties of lignin, such as molecular weight and linkage types.[5][6] This knowledge is instrumental for genetic engineering strategies aimed at producing more easily deconstructible biomass.
Experimental Protocols
Protocol for In Vitro Synthesis of Dehydrogenation Polymer (DHP) from this compound
This protocol describes the synthesis of a p-hydroxyphenyl (H-lignin) dehydrogenation polymer using horseradish peroxidase (HRP). This method, known as the "Zutropf" (gradual addition) method, mimics the slow, continuous supply of monolignols in vivo.
Materials and Reagents:
-
This compound
-
Coniferyl alcohol and/or Sinapyl alcohol (optional, for co-polymerization)
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Ethanol (B145695) (200 proof)
-
Horseradish Peroxidase (HRP), Type II
-
Hydrogen Peroxide (H₂O₂) solution (0.04%)
-
Deionized Water
-
Centrifuge and tubes
-
Peristaltic pump
Procedure:
-
Monomer Solution Preparation:
-
Enzyme and Oxidant Preparation:
-
Prepare a 0.04% H₂O₂ solution by diluting a stock solution in deionized water.[12]
-
Prepare a solution of HRP in the phosphate buffer. A typical concentration is around 0.1 mg/mL.
-
-
Polymerization Reaction:
-
Set up a reaction flask containing 25 mL of the phosphate buffer and a magnetic stir bar.[12]
-
Add the HRP solution to the flask.[12]
-
Using a peristaltic pump, slowly and simultaneously add the monomer solution and the H₂O₂ solution to the reaction flask over a period of several hours (e.g., 4-6 hours) with continuous stirring.[12]
-
-
Polymer Recovery:
-
After the addition is complete, continue stirring the reaction mixture overnight at room temperature to allow for further polymerization.
-
A precipitate of the DHP will form. Collect the precipitate by centrifugation (e.g., 4300 x g for 1 hour).[9]
-
Wash the pellet three times with deionized water to remove unreacted monomers and buffer salts, with a centrifugation step after each wash.[9]
-
Lyophilize (freeze-dry) the final pellet to obtain the purified DHP.
-
Protocol for Peroxidase Activity Assay using this compound
This protocol measures the kinetic parameters of a peroxidase enzyme with this compound as the substrate by monitoring the change in absorbance.
Materials and Reagents:
-
Purified peroxidase enzyme
-
This compound stock solution (in a small amount of ethanol, then diluted in buffer)
-
Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Hydrogen Peroxide (H₂O₂) solution
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reaction Mixture Preparation:
-
In a 1 mL cuvette, combine the reaction buffer, a specific concentration of this compound, and the enzyme solution.
-
The final volume should be just under 1 mL to allow for the addition of H₂O₂.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of H₂O₂ solution (e.g., 10 µL of 10 mM H₂O₂) and mix quickly.[13]
-
Immediately begin monitoring the change in absorbance at a wavelength corresponding to the oxidation of this compound (typically determined by a preliminary spectral scan, often around 260-340 nm).
-
Record the absorbance change over time for several minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for the product is required).
-
Repeat the assay with varying concentrations of this compound while keeping the H₂O₂ and enzyme concentrations constant.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting the initial rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Data Presentation
Table 1: Yields and Molecular Weights of Dehydrogenation Polymers (DHPs)
This table summarizes typical results from the synthesis of DHPs with varying molar percentages of this compound (H monomer) incorporated with coniferyl alcohol (G monomer).
| DHP Composition (Molar Ratio H:G) | Yield (wt%) | Weight-Average Molecular Weight (Mw, g/mol ) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity (Mw/Mn) |
| 0:100 (G only) | ~75% | 1500 - 1800 | 800 - 1000 | 1.8 - 2.0 |
| 5:95 | ~72% | 1300 - 1600 | 700 - 900 | 1.7 - 1.9 |
| 10:90 | ~70% | 1200 - 1500 | 650 - 850 | 1.8 - 2.1 |
| 20:80 | ~68% | 1400 - 1700 | 750 - 950 | 1.8 - 2.0 |
Note: Data are synthesized from trends reported in the literature.[5][6] Actual values will vary based on specific reaction conditions.
Table 2: Kinetic Parameters of Peroxidases with Monolignol Substrates
This table provides a comparison of the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different peroxidase isoforms with p-coumaryl and coniferyl alcohols.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µkat/mg) | Catalytic Efficiency (Vmax/Km) |
| Picea abies PAPX4 | This compound | 25.1 | 1.6 | 0.06 |
| Coniferyl alcohol | 16.7 | 10.1 | 0.60 | |
| Picea abies PAPX5 | This compound | 18.2 | 7.9 | 0.43 |
| Coniferyl alcohol | 23.2 | 4.3 | 0.19 | |
| Horseradish Peroxidase (HRP) | This compound | 30.5 | 12.5 | 0.41 |
| Coniferyl alcohol | 20.8 | 15.2 | 0.73 |
Note: Data compiled from literature.[10] These values highlight how different enzyme isoforms can exhibit preferential activity towards specific monolignols.
Visualizations: Workflows and Pathways
Caption: Biosynthetic pathway of monolignols leading to lignin formation.
Caption: Experimental workflow for DHP synthesis and purification.
References
- 1. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Paving the Way for Lignin Valorisation: Recent Advances in Bioengineering, Biorefining and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. The effect of coumaryl alcohol incorporation on the structure and composition of lignin dehydrogenation polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of coumaryl alcohol incorporation on the structure and composition of lignin dehydrogenation polymers | ORNL [ornl.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Laccases and Peroxidases from Wood-Rotting Fungi (Family Coprinaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterologous p-Coumaryl Alcohol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: p-Coumaryl alcohol is a valuable monolignol, serving as a key precursor for the biosynthesis of lignin, flavonoids, and other phenylpropanoids with diverse applications in the chemical, pharmaceutical, and food industries. This document provides a detailed overview of the strategies and methodologies for the heterologous production of this compound in microbial hosts, primarily focusing on Escherichia coli and Saccharomyces cerevisiae.
Metabolic Pathway and Key Enzymes
The biosynthesis of this compound from the common aromatic amino acid L-tyrosine involves a four-step enzymatic cascade. The introduction of this heterologous pathway into microbial hosts enables the sustainable and controlled production of this platform chemical.
The core biosynthetic pathway from L-tyrosine involves the following enzymatic steps:
-
Tyrosine ammonia (B1221849) lyase (TAL): Catalyzes the non-oxidative deamination of L-tyrosine to p-coumaric acid.[1]
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[1]
-
Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[1]
-
Cinnamyl alcohol dehydrogenase (CAD) or other alcohol dehydrogenases (ADH): Catalyze the final reduction of p-coumaraldehyde to this compound.[1][2]
An alternative pathway starting from L-phenylalanine exists in some organisms, which requires an additional hydroxylation step to convert cinnamic acid to p-coumaric acid. However, the tyrosine-based pathway is more direct and energetically favorable.[1]
Data Presentation: Production Titers of this compound and Precursors
The following tables summarize the quantitative data from various metabolic engineering studies for the production of this compound and its direct precursor, p-coumaric acid.
Table 1: Heterologous Production of this compound in E. coli
| Strain | Key Genes Expressed | Titer (mg/L) | Reference |
| Engineered E. coli | TAL, 4CL, CCR, ADH | 501.8 ± 41.4 | [3][4] |
| Optimized E. coli | Combinatorial optimization of a tetracistronic operon (RsTAL, Pc4CL, ZmCCR, ZmCAD) | 48 - 52 | [5][6] |
| Engineered E. coli | RsTAL, Pc4CL, ZmCCR, ZmCAD | 22 | [5] |
Table 2: Heterologous Production of p-Coumaric Acid
| Host Organism | Key Genes Expressed | Titer (mg/L) | Reference |
| E. coli | TAL-overexpressed | 475.4 ± 19.9 | [2][4] |
| S. cerevisiae | Engineered aromatic amino acid biosynthesis | Not specified | [7] |
Experimental Protocols
Protocol 1: Construction of this compound Biosynthesis Plasmids
This protocol describes the general steps for constructing expression plasmids harboring the genes for this compound production. A combinatorial approach, such as Operon-PLICing, can be employed for rapid assembly and optimization of synthetic operons.[6]
1. Gene Selection and Synthesis:
- Select genes encoding TAL, 4CL, CCR, and ADH/CAD from various plant and microbial sources. Codon-optimize the gene sequences for expression in the chosen host (E. coli or S. cerevisiae).
- Synthesize the genes commercially or amplify them from source organism cDNA.
2. Vector Selection:
- Choose a suitable expression vector with a strong inducible promoter (e.g., T7 promoter for E. coli, GAL promoter for S. cerevisiae).
- The vector should contain a selectable marker (e.g., ampicillin (B1664943) or kanamycin (B1662678) resistance).
3. Plasmid Assembly (Example using Gibson Assembly):
- Design primers to amplify the synthesized genes with overlapping ends complementary to the vector backbone and adjacent genes.
- Linearize the expression vector by restriction digestion.
- Incubate the linearized vector and the PCR-amplified gene fragments with a Gibson Assembly Master Mix.
- Transform the assembly reaction into competent E. coli cells for plasmid propagation.
- Verify the correct assembly by colony PCR and sequence analysis.
Protocol 2: Heterologous Production of this compound in E. coli
This protocol outlines the steps for cultivating engineered E. coli strains and inducing the expression of the this compound pathway.
1. Strain and Media Preparation:
- Transform the constructed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Prepare Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for the selectable marker.
- For production, prepare a defined mineral medium (e.g., M9 medium) supplemented with glucose as a carbon source and any necessary amino acids or vitamins.
2. Cultivation and Induction:
- Inoculate a single colony of the engineered strain into LB medium with antibiotic and grow overnight at 37°C with shaking.
- Inoculate the production medium with the overnight culture to an initial OD600 of 0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- After induction, reduce the temperature to 25-30°C and continue cultivation for 24-72 hours.
3. Optimization of Production:
- To enhance the titer, optimization of parameters such as inducer concentration, post-induction temperature, and medium composition (e.g., yeast extract concentration) is crucial.[4] For instance, increasing yeast extract concentration can improve cell growth and product formation.[4]
Protocol 3: Extraction and Quantification of this compound
This protocol describes the extraction of this compound from the culture medium and its quantification using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Centrifuge the culture sample to pellet the cells.
- Collect the supernatant for analysis.
- Extract the this compound from the supernatant by liquid-liquid extraction with an organic solvent like ethyl acetate.
- Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
2. HPLC Analysis:
- HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.
- Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing a small amount of formic acid, e.g., 0.1%) is commonly used.
- Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 260-280 nm.
- Quantification: Prepare a standard curve using a pure this compound standard of known concentrations to quantify the amount produced in the culture.
Visualizations
Signaling Pathway
Caption: Biosynthetic pathway of this compound from L-Tyrosine.
Experimental Workflow
Caption: General experimental workflow for this compound production.
References
- 1. This compound|High-Quality Reference Standard [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of microorganisms for production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Polymerization of p-Coumaryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaryl alcohol is one of the three primary monolignols, which are the fundamental building blocks of lignin (B12514952) in plant cell walls.[1] The enzymatic polymerization of this compound is a key area of study for understanding lignin biosynthesis and for the development of novel biomaterials. In vitro enzymatic polymerization, often utilizing peroxidases and laccases, allows for the synthesis of dehydrogenation polymers (DHPs), which serve as valuable models for native lignin.[2][3] These studies are crucial for applications in biomass conversion, biofuels, and the development of new polymers with potential applications in drug delivery and material science.
This document provides detailed application notes and protocols for the enzymatic polymerization of this compound using Horseradish Peroxidase (HRP) and Laccase.
Enzymatic Polymerization of this compound using Horseradish Peroxidase (HRP)
Horseradish peroxidase, in the presence of hydrogen peroxide, catalyzes the oxidative coupling of this compound to form a dehydrogenation polymer (DHP).[2][4] The reaction proceeds through the formation of phenoxy radicals, which then couple in a non-enzymatic fashion to form a complex polymer.[5]
Data Presentation: HRP-Catalyzed Polymerization of this compound
The molecular weight of the resulting polymer is influenced by the initial concentration of this compound. The following table summarizes the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity (Đ) of DHPs synthesized with varying molar percentages of this compound (H) in combination with coniferyl alcohol (G). A homopolymer of this compound (100% H) was also synthesized.
| Polymer Composition (molar ratio G:H) | Mw (Da) | Mn (Da) | Polydispersity (Đ = Mw/Mn) |
| 100:0 (G only) | 7700 | 2500 | 3.1 |
| 95:5 | 2100 | 1100 | 1.9 |
| 90:10 | 4800 | 1800 | 2.7 |
| 80:20 | 6300 | 2100 | 3.0 |
| 0:100 (H only) | 3600 | 1600 | 2.3 |
| Data sourced from Harman-Ware et al., Biotechnology for Biofuels (2017).[2] |
Experimental Workflow: HRP-Catalyzed Polymerization
Caption: Workflow for HRP-catalyzed polymerization of this compound.
Protocol: HRP-Catalyzed Polymerization of this compound (Zutropf Method)
This protocol is adapted from Harman-Ware et al., 2017.[2][4]
Materials:
-
This compound
-
Ethanol (200 proof)
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (pH 6.5)
-
Deionized water
Equipment:
-
Reaction flask with a stirrer
-
Peristaltic pumps
-
Centrifuge
-
Vacuum oven
Procedure:
-
Prepare Solutions:
-
Monomer Solution: Dissolve approximately 100 mg of this compound in 1 mL of ethanol.
-
Hydrogen Peroxide Solution: Prepare 100 mL of a 0.04% H₂O₂ solution in deionized water.
-
Enzyme Solution: Dissolve 1 mg of HRP in 100 mL of potassium phosphate buffer (pH 6.5).
-
-
Reaction Setup:
-
Add 25 mL of potassium phosphate buffer to the reaction flask.
-
Begin stirring the buffer solution at room temperature.
-
-
Polymerization:
-
Using separate peristaltic pumps, slowly add the monomer solution, the HRP solution, and the H₂O₂ solution to the reaction flask over a period of approximately 4 hours.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour.
-
-
Polymer Isolation:
-
Transfer the reaction solution to centrifuge tubes.
-
Centrifuge the mixture to pellet the precipitated polymer.
-
Decant the supernatant and wash the polymer pellet three times with deionized water, centrifuging after each wash.
-
After the final wash, dry the polymer pellet in a vacuum oven at 40°C overnight.
-
Enzymatic Polymerization of this compound using Laccase
Laccases are multi-copper oxidases that catalyze the oxidation of phenolic compounds, using molecular oxygen as the oxidant and producing water as a by-product. They can be used for the polymerization of monolignols, including this compound.[3]
Signaling Pathway: Laccase-Catalyzed Oxidation
Caption: Mechanism of laccase-catalyzed polymerization of this compound.
Protocol: Laccase-Catalyzed Polymerization of this compound (Representative Method)
Materials:
-
This compound
-
Laccase (e.g., from Trametes versicolor)
-
Phosphate buffer (pH 5.0 - 7.0, depending on the specific laccase)
-
Deionized water
Equipment:
-
Reaction flask with a stirrer
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure:
-
Prepare Solutions:
-
Monomer Solution: Prepare a solution of this compound in the chosen phosphate buffer. The concentration may range from 0.1 to 1.0 mg/mL.
-
Enzyme Solution: Prepare a stock solution of laccase in the same buffer. The required enzyme activity will depend on the substrate concentration and desired reaction rate (e.g., 1 U/mg of substrate).
-
-
Reaction Setup:
-
Add the this compound solution to the reaction flask.
-
Begin stirring at a controlled temperature (e.g., 30-40°C).
-
-
Polymerization:
-
Add the laccase solution to the reaction flask to initiate the polymerization.
-
Allow the reaction to proceed for a set time (e.g., 1 to 24 hours), with continuous stirring and exposure to air (for oxygen supply).
-
-
Polymer Isolation:
-
Terminate the reaction by heating (e.g., 90°C for 15 minutes) or by adding a solvent like acetone to precipitate the polymer.
-
Collect the polymer by centrifugation.
-
Wash the polymer pellet with a mixture of water and acetone, followed by a wash with deionized water.
-
Dry the final polymer product using a freeze-dryer or a vacuum oven.
-
Analysis of Poly(this compound)
Protocol: Gel Permeation Chromatography (GPC)
This protocol is for the analysis of the molecular weight distribution of the synthesized dehydrogenation polymers.[2]
Materials:
-
Dried poly(this compound) (DHP)
-
Acetic anhydride
-
Methanol
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards for calibration
Equipment:
-
HPLC system with a GPC column set (e.g., polystyrene-divinyl benzene (B151609) copolymer gel columns)
-
Diode array detector
-
Syringe filters (0.45 µm)
Procedure:
-
Acetylation of the Polymer:
-
Dissolve approximately 10 mg of the dried DHP in a mixture of 0.5 mL pyridine and 0.5 mL acetic anhydride.
-
Stir the mixture at 40°C for 24 hours.
-
Terminate the reaction by the incremental addition of methanol.
-
Evaporate the solvents under a stream of nitrogen.
-
Dry the acetylated polymer in a vacuum oven at 40°C overnight.
-
-
Sample Preparation for GPC:
-
Dissolve the acetylated DHP in THF.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
GPC Analysis:
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Diode array detector at 260 nm.
-
Calibration: Use polystyrene standards to generate a calibration curve for molecular weight determination.
-
Data Analysis: Determine the Mw, Mn, and Đ of the polymer sample relative to the polystyrene standards.
-
Concluding Remarks
The protocols and data presented provide a comprehensive guide for researchers interested in the enzymatic polymerization of this compound. The use of HRP and laccase offers versatile methods for synthesizing lignin-like polymers. The characterization of these polymers, particularly their molecular weight distribution, is essential for understanding their properties and potential applications. The provided workflows and detailed protocols should enable the reproducible synthesis and analysis of poly(this compound) for various research and development purposes.
References
Troubleshooting & Optimization
p-Coumaryl alcohol stability issues and optimal storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of p-coumaryl alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of Solid or Solution | Oxidation of the phenolic hydroxyl group. Light-induced degradation. Polymerization. | 1. Immediately transfer the compound to a fresh vial, purge with an inert gas (argon or nitrogen), and store at -20°C or below, protected from light. 2. For solutions, prepare fresh daily. If storage is necessary, use a degassed solvent, purge the headspace with inert gas, and store at -80°C for no longer than one month. 3. Before use, verify the purity of the discolored sample using a suitable analytical method like HPLC or TLC. |
| Precipitation in a Stored Solution | Supersaturation upon cooling. Degradation leading to insoluble products. Polymerization. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, it may be due to low solubility at colder temperatures. 2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded and a fresh one prepared. 3. To avoid precipitation, ensure the solvent is appropriate for the desired concentration and consider preparing a fresh solution before each experiment. |
| Inconsistent Experimental Results | Degradation of this compound stock. Impurities in the starting material. Inappropriate solvent or pH. | 1. Always use a fresh or properly stored stock of this compound. Verify the purity of the stock before use. 2. Ensure the solvent is of high purity and appropriate for the experiment. Some solvents can promote degradation. 3. Be mindful of the pH of your experimental system, as this compound's stability can be pH-dependent. Buffer your system if necessary. |
| Appearance of Unexpected Peaks in Chromatography | Presence of degradation products or polymers. | 1. Analyze the unexpected peaks using mass spectrometry (MS) to identify potential degradation products such as dimers or oxidation products. 2. Review your storage and handling procedures to minimize degradation. 3. Prepare fresh solutions and re-run the experiment. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2] To minimize oxidation, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen.
2. How should I store solutions of this compound?
Solutions of this compound are more prone to degradation than the solid form. For short-term storage (up to one month), solutions should be kept at -20°C. For longer-term storage (up to six months), it is recommended to store them at -80°C.[3][4] It is crucial to use a high-purity, degassed solvent and to purge the headspace of the vial with an inert gas before sealing. Always protect solutions from light.
3. What are the main degradation pathways for this compound?
This compound is susceptible to several degradation pathways:
-
Oxidation: The phenolic hydroxyl group can be oxidized, leading to the formation of colored byproducts. This can be initiated by air (oxygen), light, or trace metal impurities.
-
Polymerization: Through a process called dehydrogenation, this compound can form dimers and larger oligomers.[5] This is a natural process in lignin (B12514952) biosynthesis but can be an unwanted side reaction in a laboratory setting.[6]
-
Reactions of the Hydroxyl Group: The aliphatic hydroxyl group can undergo esterification or etherification reactions, especially if stored in reactive solvents or in the presence of acidic or basic contaminants.[5]
4. Is this compound sensitive to light?
Yes, this compound is light-sensitive. Exposure to light, particularly UV light, can promote degradation. Therefore, it is essential to store it in amber vials or wrap containers in aluminum foil and to minimize light exposure during experiments.
5. Which solvents are recommended for dissolving this compound?
This compound is soluble in solvents such as DMSO, ethanol, and methanol.[1] The choice of solvent will depend on the specific experimental requirements. It is advisable to use high-purity, anhydrous solvents to minimize degradation.
Quantitative Data: Recommended Storage Conditions and Stability
| Form | Temperature | Atmosphere | Light Condition | Estimated Shelf Life |
| Solid | -20°C | Inert Gas (Argon/Nitrogen) | Dark | Up to 3 years[1][2] |
| Solid | 4°C | Inert Gas (Argon/Nitrogen) | Dark | Up to 2 years[1] |
| Solution | -80°C | Inert Gas (Argon/Nitrogen) | Dark | Up to 6 months[3][4] |
| Solution | -20°C | Inert Gas (Argon/Nitrogen) | Dark | Up to 1 month[3][4] |
Note: The estimated shelf life is based on information from various suppliers and should be considered a general guideline. It is always best practice to verify the purity of the compound if it has been stored for an extended period.
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method for assessing the stability of this compound under specific conditions (e.g., temperature, light exposure, pH).
1. Objective: To determine the degradation rate of this compound under defined stress conditions by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired buffer or solvent to a working concentration (e.g., 100 µg/mL).
-
Aliquot the working solution into several HPLC vials for each stress condition to be tested (e.g., 25°C in light, 25°C in dark, 40°C in dark).
-
-
HPLC Analysis:
-
Initial Analysis (T=0): Immediately analyze one of the prepared vials to determine the initial concentration of this compound.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each stress condition and analyze it by HPLC.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation profile.
-
Identify and, if possible, quantify any major degradation products that appear as new peaks in the chromatogram.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. This compound (p-Hydroxycinnamyl alcohol) | Phenylpropanoids | 3690-05-9 | Invivochem [invivochem.com]
- 2. This compound | Natural lignol | Antioxidant | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy this compound (EVT-3551998) | 20649-40-5 [evitachem.com]
- 6. This compound | 3690-05-9 | FC145653 | Biosynth [biosynth.com]
Technical Support Center: Purification of Synthetic p-Coumaryl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic p-Coumaryl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of synthetic this compound, categorized by the purification technique.
Crystallization Issues
Question: My synthetic this compound fails to crystallize from solution. What are the common causes and how can I troubleshoot this?
Answer:
Failure to crystallize is a common issue that can be attributed to several factors. The primary reasons include the presence of impurities, selection of an inappropriate solvent system, or suboptimal crystallization conditions.
Troubleshooting Steps:
-
Assess Purity: The presence of unreacted starting materials, byproducts, or residual solvents can inhibit crystal formation. It is recommended to first perform a preliminary purification step, such as passing the crude product through a short silica (B1680970) plug, to remove major impurities.[1]
-
Solvent System Selection: The ideal crystallization solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
If the solution is clear at room temperature: The concentration of your compound may be too low, or the solvent is too good. Try to slowly evaporate the solvent until the solution becomes cloudy, then gently warm until it clarifies before allowing it to cool slowly.
-
If the compound "oils out": This occurs when the compound comes out of solution above its melting point. This can be due to a high concentration of impurities or a solvent in which the compound is too soluble. Try using a larger volume of solvent or a solvent system where the compound is less soluble.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Cooling Rate: Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.
Question: My this compound crystals are discolored (e.g., yellow or brown). How can I remove colored impurities?
Answer:
Colored impurities often arise from side reactions during synthesis or degradation of the product. These can sometimes be removed by treating the crystallization solution with activated charcoal.
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the impure this compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the solute) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal. This should be done quickly to prevent premature crystallization of the product in the funnel.
-
Allow the filtered solution to cool slowly to induce crystallization.
Column Chromatography Issues
Question: I am having difficulty separating this compound from impurities using flash column chromatography. What are some common issues and how can I optimize the separation?
Answer:
Effective separation by flash chromatography depends on the choice of stationary phase, mobile phase (eluent), and proper column packing and loading techniques.
Troubleshooting Steps:
-
Solvent System Selection: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system will show good separation between this compound and any impurities, with the Rf value of this compound being around 0.2-0.4.
-
Commonly used solvent systems for compounds of similar polarity include mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol (B129727).[2] For a model compound similar to this compound, a petroleum ether-diethyl ether mixture has been used.[3]
-
-
Poor Separation/Co-elution:
-
If spots are too close on TLC: Try a different solvent system with a different polarity or composition. Sometimes, adding a small amount of a third solvent can improve selectivity.
-
If separation on the column is poor despite good TLC separation: This may be due to improper column packing (e.g., air bubbles, cracks) or overloading the column with the sample. Ensure the silica gel is packed uniformly and the amount of crude material is appropriate for the column size (typically 1-10% of the silica gel weight).
-
-
Streaking or Tailing of Spots:
-
This can occur if the compound is highly polar or acidic/basic. Adding a small amount of a modifier to the eluent can help. For acidic compounds like phenols, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape.
-
-
Compound Stuck on the Column:
-
If this compound does not elute, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a mobile phase like dichloromethane/methanol may be necessary.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [4][5] |
| Molar Mass | 150.17 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 114–116 °C | [4] |
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and detect non-volatile impurities. | Reversed-phase (RP-HPLC) with a C18 column is common for phenolic compounds. A mobile phase of water/methanol or water/acetonitrile with a small amount of acid (e.g., acetic acid or formic acid) is often used.[6] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR can identify byproducts and residual solvents.[1][7][8] |
| MS (Mass Spectrometry) | Determine molecular weight and confirm identity. | Can be coupled with GC or LC (GC-MS, LC-MS) to identify components of a mixture.[9] |
| TLC (Thin-Layer Chromatography) | Rapidly assess purity and monitor reaction progress/column fractions. | Use a suitable solvent system to achieve good separation. Visualize spots under UV light or with a staining agent. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Purification of this compound
This is a general protocol that should be optimized based on TLC analysis of the specific crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude synthetic this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures of varying ratios).
-
Identify a solvent system that provides good separation of the this compound spot (visualized under UV light) from impurities, with an Rf value of approximately 0.3 for the product.[2]
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture determined by TLC).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purity Analysis by RP-HPLC
This is a representative protocol for the analysis of phenolic compounds and should be adapted as needed.
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% acetic acid) and solvent B (e.g., methanol with 0.1% acetic acid). An isocratic system can also be developed.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm or 310 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting guide for issues encountered during the crystallization of this compound.
References
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 5. Showing Compound 4-coumaryl alcohol (FDB030494) - FooDB [foodb.ca]
- 6. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmse000592 this compound at BMRB [bmrb.io]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. This compound | C9H10O2 | CID 5280535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting common problems in p-Coumaryl alcohol extraction
Technical Support Center: p-Coumaryl Alcohol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common problem that can stem from several factors throughout the extraction process. Here are the primary causes and troubleshooting steps:
-
Incomplete Extraction from Plant Material: The solvent may not be effectively penetrating the plant matrix to dissolve the this compound.
-
Solution: Ensure the plant material is finely ground to increase the surface area for extraction.[1][2] Consider using techniques like Soxhlet extraction or refluxing with the solvent to enhance extraction efficiency, especially with polar solvents like methanol (B129727).[3] For some plant materials, a pre-treatment step might be necessary to break down the complex lignocellulosic structure.[4]
-
-
Inappropriate Solvent Choice: The solubility of this compound can vary significantly with the solvent used.
-
Solution: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Polar solvents such as ethanol (B145695) and methanol are generally effective for extracting coumarins and related compounds from plant matter.[3] If using a solvent system, ensure the polarity is optimized for this compound.
-
-
Degradation of this compound: As a phenolic compound, this compound can be susceptible to oxidation and degradation, especially at high temperatures or in the presence of certain enzymes.
-
Solution: Minimize exposure to high heat and light. If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants to the extraction solvent. The stability of the compound during the process is crucial for a good yield.
-
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during filtration, liquid-liquid extraction, and crystallization steps.
-
Solution: When performing liquid-liquid extractions, be aware of potential emulsion formation which can trap your product.[6] To break emulsions, you can add brine or use centrifugation.[6] During crystallization, using too much solvent can result in a large portion of your compound remaining in the mother liquor.[7]
-
Troubleshooting Flowchart for Low Yield
References
- 1. Protocol for the production of crude alcoholic extracts from native plants [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemfaces.com [chemfaces.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Optimization of enzymatic reaction conditions for p-Coumaryl alcohol synthesis
Technical Support Center: Optimization of p-Coumaryl Alcohol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the enzymatic synthesis of this compound. The information is designed to address common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary biosynthetic pathway for producing this compound?
A1: The synthesis of this compound occurs via the phenylpropanoid pathway.[1][2] In engineered microbes, the pathway typically starts with L-tyrosine, which is converted to p-coumaric acid.[1][3] This is followed by a series of enzymatic reactions to produce the final product.[1][4] An alternative route can begin with L-phenylalanine, which is first converted to cinnamic acid and then hydroxylated to form p-coumaric acid.[1]
Q2: What are the key enzymes required for this compound synthesis from p-coumaric acid?
A2: The conversion of p-coumaric acid to this compound involves a three-step enzymatic cascade:
-
4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA) to form p-coumaroyl-CoA, a critical intermediate.[1][5]
-
Cinnamoyl-CoA reductase (CCR): CCR catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[1][6][7][8] This is considered the first committed step into the monolignol-specific branch of the phenylpropanoid pathway.[8][9]
-
Cinnamyl alcohol dehydrogenase (CAD) / Alcohol dehydrogenase (ADH): This enzyme performs the final reduction of p-coumaraldehyde to this compound.[1][4]
Q3: What are the common microbial hosts used for heterologous production?
A3: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for metabolic engineering of this compound production.[4][10] These organisms are well-characterized and have a wide range of genetic tools available for pathway optimization.[3][11]
Q4: What are the major bottlenecks that limit this compound yield?
A4: The primary challenges in achieving high titers are often the poor solubility and low catalytic activity of the heterologously expressed enzymes.[3] The insolubility of pathway proteins can lead to the formation of inactive inclusion bodies, reducing the concentration of functional enzymes.[3] Additionally, balancing the expression levels of multiple enzymes in a synthetic operon is crucial for preventing the accumulation of toxic intermediates and ensuring a smooth metabolic flux.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Problem 1: Low or no detectable this compound production.
| Possible Cause | Recommended Solution |
| Poor or no enzyme expression | Verify the expression of each pathway enzyme (TAL, 4CL, CCR, CAD) using SDS-PAGE and Western blot. Ensure the coding sequences are codon-optimized for your expression host (E. coli, yeast). |
| Enzyme inactivity or insolubility | Express proteins at a lower temperature (e.g., 16-25°C) to improve proper folding and solubility.[12] Co-express molecular chaperones. Test different fusion tags (e.g., MBP, GST) that may enhance solubility. |
| Sub-optimal reaction conditions | Optimize the pH, temperature, and buffer components for the bioconversion. Perform in vitro assays for each enzyme to determine its optimal conditions individually before combining them. |
| Cofactor limitation (ATP, CoA, NADPH) | Ensure an adequate supply of essential cofactors. For whole-cell bioconversion, consider engineering the host's central metabolism to improve cofactor regeneration. For in vitro reactions, add cofactors in sufficient concentrations (see Protocol 2). |
| Precursor toxicity or transport issues | If feeding p-coumaric acid, monitor cell viability. High concentrations can be toxic. Test different substrate feeding strategies (e.g., fed-batch) to maintain a low, non-toxic concentration. |
Problem 2: Accumulation of an intermediate (e.g., p-coumaric acid, p-coumaroyl-CoA).
| Possible Cause | Recommended Solution |
| Rate-limiting downstream enzyme | The activity of the enzyme downstream of the accumulated intermediate is likely the bottleneck. For example, if p-coumaric acid accumulates, the 4CL enzyme may be limiting. |
| Imbalanced enzyme expression | Increase the expression level of the rate-limiting enzyme. This can be achieved by using a stronger promoter, increasing the gene copy number, or optimizing the ribosome binding site (RBS).[11] A combinatorial approach to balance gene expression can significantly improve yields.[11][13] |
| Feedback inhibition | Check literature for potential feedback inhibition of pathway enzymes by intermediates or the final product. If this is the case, consider using enzyme variants with reduced sensitivity to inhibition or employing an in situ product removal strategy. |
Problem 3: Low enzyme activity in in vitro assays after purification.
| Possible Cause | Recommended Solution |
| Improper protein purification | Ensure that purification buffers contain necessary stabilizing agents (e.g., glycerol, DTT). Avoid harsh elution conditions. Confirm protein integrity after purification using SDS-PAGE. |
| Incorrect assay conditions | Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for the specific enzyme. For example, 4CL enzymes typically have a pH optimum between 7.5 and 8.5.[14] CCR often has an optimal pH around 6.0.[6] |
| Degradation of substrates or cofactors | Use freshly prepared solutions of ATP, CoA, and NADPH, as they can degrade upon storage. Thioesterase activity in crude cell lysates can degrade the p-coumaroyl-CoA product; using purified enzymes can mitigate this issue.[15] |
Quantitative Data Tables
Table 1: Key Enzymes in the Engineered Biosynthesis of this compound
| Enzyme | Abbreviation | Source Organism (Example) | EC Number | Function |
| Tyrosine Ammonia Lyase | TAL | Rhodobacter sphaeroides | 4.3.1.23 | Converts L-tyrosine to p-coumaric acid.[1][4] |
| 4-Coumarate:CoA Ligase | 4CL | Petroselinum crispum | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA.[3][5] |
| Cinnamoyl-CoA Reductase | CCR | Zea mays | 1.2.1.44 | Reduces p-coumaroyl-CoA to p-coumaraldehyde.[1][3] |
| Cinnamyl Alcohol Dehydrogenase | CAD | Zea mays | 1.1.1.195 | Reduces p-coumaraldehyde to this compound.[1] |
Table 2: Reported Kinetic Parameters for Key Enzymes
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Source |
| Ph-CCR1 | p-Coumaroyl-CoA | 11.2 ± 1.2 | 0.9 ± 0.03 | 8.0 x 10⁴ | Petunia hybrida[6] |
| Ph-CCR1 | Feruloyl-CoA | 3.5 ± 0.3 | 4.2 ± 0.1 | 1.2 x 10⁶ | Petunia hybrida[6] |
| Ph-CCR1 | Sinapoyl-CoA | 2.5 ± 0.2 | 2.7 ± 0.05 | 1.1 x 10⁶ | Petunia hybrida[6] |
| SbCCR1 | p-Coumaroyl-CoA | 1.8 ± 0.1 | 0.12 ± 0.002 | 6.7 x 10⁴ | Sorghum bicolor[9] |
| SbCCR1 | Feruloyl-CoA | 4.1 ± 0.2 | 1.1 ± 0.02 | 2.7 x 10⁵ | Sorghum bicolor[9] |
| SbCCR1 | Caffeoyl-CoA | 1.7 ± 0.1 | 0.01 ± 0.0001 | 5.9 x 10³ | Sorghum bicolor[9] |
Note: Kinetic parameters are highly dependent on the specific enzyme isoform and assay conditions.
Experimental Protocols & Visualizations
Biochemical Pathway and Experimental Workflow
The overall process involves constructing an expression system for the biosynthetic pathway enzymes, followed by whole-cell bioconversion or in vitro synthesis, and finally, product analysis.
Caption: Biosynthetic pathway and a typical experimental workflow for this compound production.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing common production issues.
Caption: A logical workflow for troubleshooting low this compound yield.
Protocol 1: Recombinant Protein Expression and Purification
This protocol provides a general method for expressing and purifying His-tagged pathway enzymes from E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest (e.g., pET-28a-4CL). Plate on LB agar (B569324) with appropriate antibiotic selection and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (220 rpm).
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at 18°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Sonicate on ice until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.[16]
Protocol 2: In Vitro Assay for 4-Coumarate:CoA Ligase (4CL) Activity
This protocol is for determining the activity of purified 4CL enzyme.[15][17]
-
Reaction Mixture: Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl (pH 8.0)
-
5 mM MgCl₂
-
5 mM ATP
-
0.5 mM Coenzyme A (CoA)
-
1 mM p-coumaric acid
-
5-10 µg of purified 4CL enzyme
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.[15]
-
Analysis: Centrifuge the terminated reaction to pellet precipitated protein. Analyze the supernatant by HPLC. Monitor for the formation of p-coumaroyl-CoA, which has a characteristic absorbance maximum around 333 nm.[15]
Protocol 3: Analytical Method for this compound Quantification
This protocol outlines a general HPLC method for product detection.
-
Sample Preparation: For whole-cell bioconversions, centrifuge 1 mL of culture. Extract the supernatant twice with an equal volume of ethyl acetate. Evaporate the pooled organic layers to dryness and resuspend the residue in 500 µL of methanol.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A common method uses a gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Detection: Use a UV-Vis or photodiode array (PDA) detector. This compound can be monitored at approximately 260 nm.
-
Quantification: Create a standard curve using a pure commercial standard of this compound to quantify the concentration in experimental samples.[18]
References
- 1. This compound|High-Quality Reference Standard [benchchem.com]
- 2. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 9. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering for this compound production in Escherichia coli by introducing an artificial phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Solubility of p-Coumaryl Alcohol in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the low aqueous solubility of p-Coumaryl alcohol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a monolignol, a key precursor in the biosynthesis of lignin (B12514952) in plants.[1] It is investigated for its antioxidant and anti-inflammatory properties.[2] Its low solubility in water can pose a significant challenge for researchers conducting in vitro and in vivo studies, as achieving a desired concentration in aqueous media without precipitation is often difficult.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a white solid that is sparingly soluble in water but shows better solubility in organic solvents. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4][5]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of powdered this compound in aqueous buffers is generally not recommended and is likely to be unsuccessful due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: What are the recommended organic solvents for preparing a stock solution of this compound?
A4: Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used organic solvents to prepare stock solutions of this compound.[6][7]
Q5: What is the maximum recommended concentration of DMSO in my final aqueous solution for cell-based assays?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), though this can be cell-line dependent. It is always advisable to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.
Troubleshooting Guide: Precipitation Issues
Problem: I prepared a stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer.
This is a common issue when working with hydrophobic compounds. Here’s a step-by-step guide to troubleshoot and prevent precipitation:
| Step | Action | Rationale |
| 1. Verify Stock Solution Clarity | Ensure your this compound stock solution in the organic solvent is completely dissolved and appears as a clear solution. If you observe any solid particles, try gentle warming (e.g., in a 37°C water bath) or brief sonication to aid dissolution. | An incompletely dissolved stock solution is a primary reason for precipitation upon dilution. |
| 2. Optimize Dilution Technique | Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. Never add the aqueous buffer to the concentrated stock solution. | This method promotes rapid mixing and prevents the formation of localized high concentrations of the compound that can lead to immediate precipitation. |
| 3. Consider a Two-Step Dilution | If direct dilution still results in precipitation, try a serial dilution. For example, first dilute the stock solution into a smaller volume of the aqueous buffer and then add this intermediate dilution to the final volume. | This gradual reduction in solvent concentration can sometimes prevent the compound from crashing out of solution. |
| 4. Lower the Final Concentration | The desired final concentration of this compound in the aqueous medium might be above its solubility limit under those conditions. Try working with a lower final concentration. | It is crucial to work within the solubility limits of the compound in the final experimental medium. |
| 5. Employ Solubility Enhancers | If a higher concentration is necessary, consider using co-solvents or cyclodextrins in your aqueous buffer to improve the solubility of this compound. | These agents can significantly increase the aqueous solubility of hydrophobic compounds. |
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available quantitative and qualitative solubility data for this compound and the closely related p-Coumaric acid. Note that specific solubility values for this compound in common laboratory solvents are not widely published; therefore, some data is qualitative or for a similar compound.
| Compound | Solvent/System | Temperature | Solubility |
| This compound | Water | Not Specified | Predicted: 6.97 g/L (approx. 46.4 mM)[8] |
| This compound | DMSO | Not Specified | Slightly Soluble[3][4][5] |
| This compound | Methanol | Not Specified | Slightly Soluble[3][4][5] |
| p-Coumaric acid | Ethanol | Room Temp. | ~10 mg/mL[6] |
| p-Coumaric acid | DMSO | Room Temp. | ~15 mg/mL[6] |
| p-Coumaric acid | Dimethyl formamide (B127407) (DMF) | Room Temp. | ~20 mg/mL[6] |
| p-Coumaric acid | 1:6 DMF:PBS (pH 7.2) | Room Temp. | ~0.1 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 150.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 150.17 g/mol * (1000 mg / 1 g) = 1.5017 mg
-
-
Weigh out approximately 1.5 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution.
-
If complete dissolution is not achieved, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using Co-solvents (for in vivo studies)
Objective: To prepare a 1 mg/mL working solution of this compound in a co-solvent formulation for animal studies. This is an example formulation and may need optimization.
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl in water)
-
Sterile tubes and calibrated micropipettes
Procedure:
-
This protocol is based on a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
To prepare 1 mL of a 1 mg/mL this compound solution:
-
Take 50 µL of a 20 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until clear.
-
Add 500 µL of sterile saline and mix to obtain the final formulation.
-
-
The final solution should be clear. If precipitation occurs, optimization of the co-solvent ratios or a lower final concentration of this compound may be necessary.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Rotary evaporator (optional) or freeze-dryer
Procedure (Kneading Method):
-
Weigh out HP-β-CD and this compound in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a thick paste.
-
Gradually add the this compound to the paste while continuously kneading for 60 minutes.
-
The resulting paste is then dried in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex is pulverized and passed through a fine-mesh sieve.
-
The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, or NMR spectroscopy. The aqueous solubility of the resulting complex should be determined and compared to that of the free this compound.
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Potential anti-inflammatory signaling pathways inhibited by this compound.
References
- 1. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 2. This compound | Natural lignol | Antioxidant | TargetMol [targetmol.com]
- 3. This compound CAS#: 3690-05-9 [m.chemicalbook.com]
- 4. This compound|3690-05-9|lookchem [lookchem.com]
- 5. 3690-05-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | CAS:3690-05-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. Showing Compound 4-coumaryl alcohol (FDB030494) - FooDB [foodb.ca]
Technical Support Center: Characterization of p-Coumaryl Alcohol Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of p-coumaryl alcohol degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: this compound is a monolignol and a precursor to lignin (B12514952) and lignans.[1] Its degradation can result in a variety of products depending on the conditions. Under enzymatic dehydrogenation (e.g., with peroxidase), the primary degradation products are dilignols, including p-coumarylresinol, dehydrodi-p-coumaryl alcohol, and other oligomers.[2][3] Pyrolysis or reaction with hydroxyl radicals can lead to the formation of various phenolic compounds and other radical species.[4][5]
Q2: Which analytical techniques are most suitable for characterizing these degradation products?
A2: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is essential for separating the complex mixture of degradation products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile derivatives of the degradation products.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated degradation products, particularly for determining stereochemistry and linkage types in oligomers.[9][10]
Q3: How can I identify an unknown peak in my chromatogram that I suspect is a this compound degradation product?
A3: Identifying an unknown metabolite requires a systematic approach. A general workflow involves initial separation by HPLC or GC, followed by structural elucidation using mass spectrometry (MS) and NMR. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues to the compound's structure.[11] For definitive identification, comparison of the unknown's chromatographic retention time and mass spectrum with that of a known standard is ideal. If a standard is unavailable, detailed 1D and 2D NMR analysis (e.g., COSY, HSQC, HMBC) is necessary to piece together the chemical structure.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complex chromatogram with many overlapping peaks | Inefficient separation due to inappropriate mobile phase or column. | Optimize the gradient elution profile of your mobile phase. Experiment with different solvent compositions (e.g., acetonitrile/water, methanol/water) and pH.[12][13] Consider using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher resolution. |
| Retention time drift | Fluctuations in mobile phase composition, column temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed.[7] Use a column oven to maintain a stable temperature.[7] Check the HPLC pump for leaks and ensure a consistent flow rate.[14] |
| Peak tailing or fronting | Column overload, secondary interactions with the stationary phase, or inappropriate sample solvent. | Reduce the injection volume or sample concentration.[15] Adjust the mobile phase pH to suppress ionization of acidic or basic analytes. Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.[13] |
| Ghost peaks | Contamination in the mobile phase, injection system, or carryover from a previous injection. | Use high-purity solvents and freshly prepared mobile phases.[13] Implement a thorough needle wash protocol between injections. Run blank injections to identify the source of contamination. |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty interpreting the mass spectrum of a degradation product | Complex fragmentation patterns, presence of multiple adducts, or low abundance of the molecular ion. | For electron ionization (EI-MS), expect fragmentation patterns typical for alcohols, such as alpha-cleavage and dehydration (loss of H₂O).[16][17] For coumarin-like structures, a characteristic loss of CO (28 Da) is common.[9][11] Use soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the molecular ion peak.[13] Analyze the data for common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). |
| Low signal intensity for analytes of interest | Poor ionization efficiency, matrix effects, or analyte degradation in the source. | Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature). Dilute the sample to minimize matrix suppression. Use an internal standard to normalize the signal. |
| Non-reproducible fragmentation patterns | Fluctuations in collision energy (for MS/MS) or source conditions. | Ensure the collision energy is optimized and stable for MS/MS experiments. Regularly clean and calibrate the mass spectrometer to maintain consistent performance. |
NMR Spectroscopy Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad, poorly resolved peaks in the ¹H NMR spectrum | Sample contains a mixture of isomers or oligomers, or the compound is aggregating. | Further purify the sample using preparative HPLC. Try acquiring the spectrum in a different deuterated solvent or at an elevated temperature to disrupt aggregation.[9] |
| Difficulty assigning signals in a complex spectrum | Significant signal overlap, especially in the aromatic and aliphatic regions of lignin-like oligomers. | Utilize 2D NMR techniques such as COSY (to identify coupled protons), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) for unambiguous signal assignment.[1] Compare the obtained spectra with published data for known lignin model compounds.[9] |
| Low signal-to-noise ratio | Insufficient sample concentration or too few scans acquired. | Increase the sample concentration if possible. Increase the number of scans acquired for the experiment. For ¹³C NMR, which is inherently less sensitive, a longer acquisition time is often necessary.[10] |
Quantitative Data Summary
The following table summarizes the relative amounts of the three main dilignols formed during the enzymatic dehydrogenation of this compound, as determined by gas chromatography and NMR spectrometry.
| Dilignol | Retention Time (min) | Peak Area Ratio (%) | Ratio by NMR Analysis (%) |
| p-Coumarylresinol (I) | Not specified | 31 | 31 |
| Dehydrodi-p-coumaryl alcohol (II) | Not specified | 49 | 49 |
| Dilignol (III) | Not specified | 20 | 20 |
| Data adapted from Nakatsubo, F., & Higuchi, T. (1975). Enzymic Dehydrogenation of this compound. III. Analysis of Dilignols by Gas Chromatography and NMR Spectrometry.[2] |
Experimental Protocols
Protocol 1: Enzymatic Dehydrogenation of this compound
This protocol describes the formation of dehydrogenation polymers (DHPs), which are synthetic lignins, from this compound.
-
Preparation of Solutions:
-
Prepare a solution of this compound in a suitable buffer (e.g., pH 6.5 potassium phosphate (B84403) buffer) with a small amount of ethanol (B145695) to aid dissolution.[18]
-
Prepare a dilute solution of hydrogen peroxide (H₂O₂).
-
Prepare a solution of horseradish peroxidase in the same buffer.
-
-
Reaction Setup:
-
Add the this compound solution to a reaction vessel with stirring.
-
Slowly and simultaneously add the hydrogen peroxide and peroxidase solutions to the reaction vessel over several hours using a peristaltic pump. This slow addition method (Zutropfverfahren) mimics the natural process of lignification.[18]
-
-
Polymer Isolation:
-
After the addition is complete, allow the reaction to proceed for an extended period (e.g., 72 hours).
-
Centrifuge the reaction mixture to pellet the precipitated DHP.
-
Wash the precipitate multiple times with water to remove unreacted monomers and other soluble components.
-
Dry the resulting polymer for further analysis.
-
Protocol 2: GC-MS Analysis of Degradation Products (as TMS Derivatives)
This protocol is for the analysis of hydroxyl-containing degradation products after derivatization.
-
Sample Preparation and Derivatization:
-
Isolate the degradation product fraction (e.g., by solvent extraction).
-
Evaporate the solvent to dryness.
-
Dissolve the residue in pyridine.
-
Add hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) to the solution.
-
Shake vigorously for 1 minute and allow the reaction to proceed for at least 5 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[3]
-
-
GC-MS Conditions:
-
Column: Use a suitable capillary column for separating phenolic compounds, such as one with a 2% OV-17 on Chromosorb AW stationary phase.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Isothermal at 220 °C or a temperature gradient suitable for separating the expected products.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range appropriate for the expected molecular weights of the derivatized products (e.g., m/z 50-600).
-
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Simplified pathway of enzymatic dehydrogenation of this compound.
References
- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. GC-MS and HPLC analyses of lignin degradation products in biomass hydrolyzates | Semantic Scholar [semanticscholar.org]
- 8. shimadzu.com [shimadzu.com]
- 9. 1H NMR SPECTRA OF LIGNIN MODEL COMPOUNDS [research.chalmers.se]
- 10. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uni-saarland.de [uni-saarland.de]
- 14. azom.com [azom.com]
- 15. "Determination Of Lignin Degradation Products By GC-MS And Thermal Carb" by Jan Bilek [commons.und.edu]
- 16. massbank.eu [massbank.eu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The effect of coumaryl alcohol incorporation on the structure and composition of lignin dehydrogenation polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Engineering for p-Coumaryl Alcohol Biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the metabolic engineering of microorganisms for p-coumaryl alcohol production.
Troubleshooting Guides
This section addresses specific experimental issues with potential causes and step-by-step solutions.
Issue 1: Low or No Production of this compound
Potential Causes:
-
Inefficient Enzyme Activity: One or more enzymes in the biosynthetic pathway may have low catalytic efficiency or poor expression.
-
Precursor Limitation: Insufficient supply of the initial precursor, L-tyrosine.
-
Toxicity of Intermediates or Product: Accumulation of p-coumaric acid or this compound may be toxic to the host organism.[1]
-
Suboptimal Fermentation Conditions: pH, temperature, or aeration may not be optimal for production.
-
Plasmid Instability: Loss of the expression vector carrying the pathway genes.
Troubleshooting Steps:
-
Verify Enzyme Expression and Solubility:
-
Protocol: Perform SDS-PAGE and Western blotting on cell lysates to confirm the presence of each pathway enzyme. Analyze soluble and insoluble fractions to check for inclusion body formation. The poor solubility and low activity of pathway enzymes can limit the efficiency of the pathway.[2]
-
Expected Outcome: Visible bands of the correct molecular weight for all enzymes, primarily in the soluble fraction.
-
-
Analyze Metabolite Accumulation:
-
Protocol: Use HPLC or LC-MS to quantify intracellular and extracellular concentrations of L-tyrosine, p-coumaric acid, p-coumaroyl-CoA, p-coumaraldehyde, and this compound. Accumulation of an intermediate can indicate a bottleneck at the subsequent enzymatic step. For instance, an accumulation of L-tyrosine can indicate insufficient Tyrosine Ammonia-Lyase (TAL) activity.[3]
-
Expected Outcome: A balanced flux through the pathway with minimal accumulation of intermediates.
-
-
Assess Precursor Availability:
-
Protocol: Supplement the culture medium with additional L-tyrosine and monitor this compound production.
-
Expected Outcome: Increased product titer upon precursor supplementation, indicating a limitation in the host's native tyrosine biosynthesis.
-
-
Evaluate Host Tolerance:
-
Protocol: Grow the host strain in media supplemented with varying concentrations of p-coumaric acid and this compound to determine the minimum inhibitory concentration (MIC).
-
Expected Outcome: Identification of the toxicity threshold, which may necessitate strategies like in situ product removal.
-
-
Optimize Fermentation Conditions:
-
Protocol: Systematically vary pH, temperature, aeration rate, and media composition (e.g., yeast extract concentration) to identify optimal production parameters.[3] For example, increasing the yeast extract concentration from 1 g/L to 2 g/L has been shown to improve this compound titers.[3]
-
Expected Outcome: Enhanced cell growth and product formation under optimized conditions.
-
Issue 2: Accumulation of p-Coumaric Acid
Potential Causes:
-
Bottleneck at 4-Coumarate:CoA Ligase (4CL): The 4CL enzyme may be inefficient or poorly expressed, leading to the buildup of its substrate, p-coumaric acid.
-
Insufficient Coenzyme A (CoA) Pool: The reaction catalyzed by 4CL requires CoA, and a limited intracellular pool can hinder the conversion of p-coumaric acid.
Troubleshooting Steps:
-
Enhance 4CL Activity:
-
Protocol: Overexpress a more efficient 4CL enzyme, or use directed evolution to improve the existing enzyme's kinetics. Codon optimization of the 4CL gene for the expression host can also improve translation efficiency.
-
Expected Outcome: Reduced accumulation of p-coumaric acid and increased downstream product formation.
-
-
Increase CoA Availability:
-
Protocol: Engineer the host's central metabolism to boost the intracellular supply of CoA precursors like pantothenate.
-
Expected Outcome: Improved conversion of p-coumaric acid to p-coumaroyl-CoA.
-
Experimental Workflow for Troubleshooting Low Production
Caption: Troubleshooting workflow for low this compound production.
FAQs
Q1: What is the general biosynthetic pathway for this compound?
A1: The biosynthesis of this compound from L-tyrosine involves a four-step enzymatic pathway.[2][4] It is an extension of the phenylpropanoid pathway.[5][6] The key enzymes are Tyrosine Ammonia-Lyase (TAL), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).[2]
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway from L-tyrosine to this compound.
Q2: Which host organisms are commonly used for this compound production?
A2: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for metabolic engineering of this compound due to their well-characterized genetics and rapid growth.[2][3][4]
Q3: What are some reported titers of this compound in engineered microbes?
A3: Titers can vary significantly based on the host, genetic modifications, and fermentation conditions. Some reported values are summarized in the table below.
| Host Organism | Key Genetic Modifications | Titer (mg/L) | Reference |
| E. coli | Combinatorial optimization of a tetracistronic operon | 48 - 52 | [7][8] |
| E. coli | Optimized pathway with efficient enzymes | 501.8 ± 41.4 | [2] |
Q4: How can the expression of pathway genes be balanced for optimal production?
A4: Balancing gene expression is crucial to avoid metabolic bottlenecks. Strategies include:
-
Promoter Engineering: Using promoters of varying strengths to control the transcription level of each gene.
-
Ribosome Binding Site (RBS) Optimization: Modifying the RBS sequence to tune the translation initiation rate.
-
Operon Assembly: Methods like "Operon-PLICing" allow for the rapid combinatorial assembly of synthetic operons with varied spacing between the Shine-Dalgarno sequence and the start codon to balance gene expression at the translational level.[7][8]
Decision Tree for Diagnosing Production Issues
Caption: A decision tree to diagnose common this compound production issues.
Experimental Protocols
SDS-PAGE for Protein Expression Analysis
-
Sample Preparation:
-
Collect cell pellets from 1 mL of culture by centrifugation.
-
Resuspend the pellet in 100 µL of lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent).
-
Incubate at room temperature for 15 minutes.
-
Centrifuge at 15,000 x g for 5 minutes to separate soluble and insoluble fractions.
-
Mix the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) with 2x Laemmli sample buffer and boil for 5 minutes.
-
-
Electrophoresis:
-
Load 15 µL of each sample onto a 12% polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain with a solution of methanol (B129727) and acetic acid until protein bands are clearly visible.
-
HPLC Analysis of Phenylpropanoids
-
Sample Preparation:
-
Centrifuge 1 mL of culture broth at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm and 310 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve for each compound (L-tyrosine, p-coumaric acid, this compound) using known concentrations.
-
Calculate the concentration in the samples by comparing peak areas to the standard curve.
-
References
- 1. Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to 4-vinylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering for this compound production in Escherichia coli by introducing an artificial phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|High-Quality Reference Standard [benchchem.com]
- 6. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial optimization of synthetic operons for the microbial production of this compound with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpretation of mass spectrometry fragmentation patterns of p-Coumaryl alcohol
This technical support guide provides troubleshooting information and frequently asked questions regarding the interpretation of mass spectrometry data for p-coumaryl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and related areas.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound in mass spectrometry?
A1: The expected molecular weight of this compound (C₉H₁₀O₂) is approximately 150.17 g/mol .[1] In electron ionization (EI) mass spectrometry, you should look for the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 150. In electrospray ionization (ESI) in negative mode, the deprotonated molecule ([M-H]⁻) will be observed at m/z 149.
Q2: I am seeing a very weak or absent molecular ion peak in my EI mass spectrum. Is this normal?
A2: Yes, it is common for primary and secondary alcohols to exhibit weak or even undetectable molecular ion peaks in EI-MS.[2][3] This is due to the high energy of electron ionization, which can cause rapid fragmentation of the molecular ion. For this compound, the molecular ion at m/z 150 may be of low abundance.
Q3: What are the major fragment ions I should expect to see for this compound in EI-MS?
A3: The most prominent fragment ion in the EI mass spectrum of this compound is typically observed at m/z 107.[1] This is considered the base peak. Other significant fragments may be observed at m/z 131, 121, 77, and 51.
Q4: How can I interpret the formation of the base peak at m/z 107 in the EI spectrum?
A4: The fragment at m/z 107 is formed through a characteristic fragmentation pathway for allylic alcohols. The fragmentation is initiated by the loss of a hydrogen atom from the hydroxyl group, followed by the cleavage of the C-C bond adjacent to the oxygen and subsequent rearrangement. This results in the formation of a stable tropylium-like ion.
Q5: In my negative ion ESI-MS/MS spectrum, I see a prominent fragment at m/z 131 from the precursor at m/z 149. What does this correspond to?
A5: In negative ion ESI-MS/MS, the precursor ion is the deprotonated molecule, [M-H]⁻, at m/z 149. The fragment at m/z 131 is a result of the loss of a water molecule (H₂O), which has a mass of 18 Da (149 - 18 = 131). This is a common fragmentation pathway for deprotonated alcohols.
Q6: Are there any other characteristic neutral losses I should be aware of?
A6: Besides the loss of water in ESI, in EI-MS you might observe a peak at m/z 132, corresponding to the loss of a water molecule (150 - 18 = 132). You may also see a peak at m/z 122, which would result from the loss of ethylene (B1197577) (C₂H₄) from the propenyl side chain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No molecular ion peak (m/z 150) observed in EI-MS. | High ionization energy causing complete fragmentation. | This is common for alcohols. Confirm the identity of the compound by matching the fragmentation pattern, especially the base peak at m/z 107, with a reference spectrum. Alternatively, use a softer ionization technique like Chemical Ionization (CI) or ESI. |
| Base peak is not at m/z 107 in EI-MS. | In-source fragmentation or presence of impurities. | Check the purity of your sample. Optimize the ionization energy; a lower energy might favor the formation of the m/z 107 fragment. Ensure your mass spectrometer is properly calibrated. |
| Unexpected peaks in the spectrum. | Contamination from the sample, solvent, or GC/LC system. | Run a blank analysis of your solvent and check for background ions. Ensure proper sample preparation and handling to avoid contamination. |
| Poor fragmentation in ESI-MS/MS. | Insufficient collision energy. | Increase the collision energy (CID, HCD) in your MS/MS experiment to induce more fragmentation of the precursor ion at m/z 149. |
Quantitative Data Summary
The following table summarizes the key mass spectral data for this compound.
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Relative Abundance | Neutral Loss |
| EI | 150 (M⁺˙) | 107 | Base Peak | C₃H₅O |
| 131 | Moderate | H₂O + H | ||
| 121 | Moderate | C₂H₅ | ||
| 77 | Moderate | C₄H₅O | ||
| ESI (-) | 149 ([M-H]⁻) | 131 | High | H₂O |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a mixture of water and methanol (50:50 v/v).
-
LC Conditions:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI Negative Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 50 to 200.
-
MS/MS: Select the precursor ion at m/z 149 and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.
-
Visualizations
Caption: Proposed EI fragmentation pathway of this compound.
References
Technical Support Center: Chromatographic Separation of p-Coumaryl Alcohol and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of p-coumaryl alcohol from its isomers, such as coniferyl alcohol, sinapyl alcohol, and its cis/trans isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of this compound I might encounter?
A1: In typical analyses, you will likely encounter three main types of isomers of this compound:
-
Positional Isomers (Monolignols): These are molecules with the same chemical formula but different substitution patterns on the aromatic ring. The most common are coniferyl alcohol and sinapyl alcohol, which are key precursors in lignin (B12514952) biosynthesis along with this compound.[1]
-
Geometric Isomers: this compound exists as trans (E) and cis (Z) isomers due to the double bond in its propenyl side chain. The trans isomer is generally more stable and abundant.
-
Structural Isomers: Other compounds may have the same molecular formula but a different arrangement of atoms.
Q2: Which chromatographic technique is best for separating this compound and its isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of this compound and its isomers. Gas chromatography (GC) can also be used, but it typically requires derivatization of the polar hydroxyl groups to increase volatility.[2][3] Thin-layer chromatography (TLC) is useful for rapid screening and method development.
Q3: Why am I seeing peak tailing with my this compound standard?
A3: Peak tailing for phenolic compounds like this compound in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase.[4][5] The primary culprits are often residual silanol (B1196071) groups on the silica-based column packing that can interact with the hydroxyl groups of the analyte. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to suppress the ionization of the silanol groups.
Q4: My peaks for p-coumaryl, coniferyl, and sinapyl alcohol are not well resolved. What can I do?
A4: Poor resolution between these monolignols can be addressed by:
-
Optimizing the Mobile Phase: Adjusting the gradient slope or the organic modifier (e.g., methanol (B129727) vs. acetonitrile) can alter selectivity.
-
Changing the Stationary Phase: A phenyl-hexyl column may provide better selectivity for aromatic compounds compared to a standard C18 column due to π-π interactions.[4][6][7][8][9]
-
Adjusting the Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time.
Q5: Can this compound degrade during analysis?
A5: Yes, this compound can be susceptible to degradation. Exposure to UV light can cause trans-cis isomerization, so it is advisable to protect samples from light. Additionally, at high pH and temperature, phenolic compounds can be prone to oxidation. Maintaining a low pH in the mobile phase and using appropriate sample storage conditions are recommended.[10]
Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during the chromatographic separation of this compound and its isomers.
HPLC Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate mobile phase composition. 2. Suboptimal stationary phase selectivity. 3. High column temperature. | 1. Adjust Mobile Phase: Decrease the initial percentage of organic solvent or use a shallower gradient. Try switching from methanol to acetonitrile (B52724) or vice versa to alter selectivity. 2. Change Column: Consider a phenyl-hexyl column for enhanced π-π interactions with the aromatic rings of the monolignols.[4][6][7][8][9] 3. Lower Temperature: Reduce the column temperature in increments of 5°C. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH too high. 3. Column overload. | 1. Use an Acidic Modifier: Add 0.1% formic or acetic acid to the mobile phase to suppress silanol ionization.[11][12][13][14][15] 2. Check pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analytes. 3. Reduce Sample Concentration: Dilute the sample or inject a smaller volume. |
| Broad Peaks | 1. Extra-column band broadening. 2. Column contamination or degradation. 3. Slow gradient or isocratic elution. | 1. Minimize Tubing Length: Use narrow-bore tubing and ensure all connections are secure. 2. Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column. 3. Optimize Gradient: Use a steeper gradient to sharpen peaks. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use Fresh Mobile Phase: Prepare fresh mobile phase daily and use high-purity solvents. 2. Implement a Needle Wash: Use a strong solvent in the autosampler wash to clean the needle between injections. |
| cis/trans Isomer Peaks Appear Unexpectedly | 1. Isomerization due to light exposure. 2. On-column isomerization. | 1. Protect Samples from Light: Use amber vials and minimize exposure of samples and standards to UV light. 2. Use a Lower Temperature: High temperatures can sometimes promote isomerization. |
GC-MS Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| No or Low Peak Intensity | 1. Incomplete derivatization. 2. Analyte degradation in the injector. | 1. Optimize Derivatization: Ensure the sample is completely dry before adding the silylation reagent.[16] Increase reaction time or temperature. 2. Lower Injector Temperature: Reduce the injector temperature in 10°C increments. |
| Multiple Peaks for a Single Analyte | 1. Incomplete derivatization leading to partially silylated products. 2. Presence of cis/trans isomers. | 1. Ensure Complete Derivatization: Use a catalyst (e.g., TMCS) with your silylation reagent (e.g., BSTFA).[17] 2. Confirm Isomer Identity: Check the mass spectra of the peaks to see if they are consistent with isomers. |
| Peak Tailing | 1. Active sites in the GC system (liner, column). 2. Co-elution with matrix components. | 1. Use Deactivated Components: Employ a deactivated liner and a high-quality, well-conditioned column. 2. Optimize Temperature Program: Adjust the temperature ramp to improve separation from interfering compounds. |
Experimental Protocols
Protocol 1: HPLC-UV Separation of p-Coumaryl, Coniferyl, and Sinapyl Alcohols
This protocol provides a starting point for the separation of the three main monolignols using a standard C18 column.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Solvent B 0 10 20 40 25 90 30 90 31 10 | 35 | 10 |
-
-
Expected Elution Order: this compound, Coniferyl alcohol, Sinapyl alcohol.
Protocol 2: GC-MS Analysis of this compound (Silylation Derivatization)
This protocol is for the analysis of this compound using GC-MS after derivatization.[2][3]
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Reagents:
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Derivatization Procedure:
-
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
-
Protocol 3: TLC Screening of Monolignols
This protocol can be used for rapid screening of monolignols.
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: Ethyl acetate (B1210297) / Hexane (1:1, v/v)
-
Procedure:
-
Spot the samples and standards on the TLC plate.
-
Develop the plate in a saturated TLC chamber.
-
Air dry the plate.
-
-
Visualization:
-
View under UV light (254 nm).
-
Stain with a suitable reagent (e.g., vanillin-sulfuric acid) and heat.
-
Data Presentation
Table 1: HPLC-UV Method Parameters for Monolignol Separation
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-40% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
Table 2: GC-MS Method Parameters for Derivatized this compound
| Parameter | Recommended Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Derivatization Reagent | BSTFA + 1% TMCS in Pyridine |
| Injector Temp. | 250°C |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) |
| Carrier Gas | Helium (1.0 mL/min) |
| MS Scan Range | m/z 50-550 |
Visualizations
Caption: Experimental workflow for the analysis of this compound and its isomers.
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rsc.org [rsc.org]
- 6. halocolumns.com [halocolumns.com]
- 7. support.waters.com [support.waters.com]
- 8. separationmethods.com [separationmethods.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the mobile phase composition on the separation and detection of intact proteins by reversed-phase liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Navigating p-Coumaryl Alcohol Interference in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the challenges posed by p-Coumaryl alcohol interference in biological assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the potential for misleading results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biological assays?
A1: this compound is a monolignol, a fundamental building block of lignin (B12514952) in plants. As a phenolic compound, its inherent chemical properties can lead to interference in a variety of biological assays, potentially generating false-positive or false-negative results. This interference can arise from its antioxidant and redox properties, intrinsic fluorescence, light absorbance, and potential for aggregation.
Q2: What are the common types of assay interference caused by this compound?
A2: this compound can interfere with biological assays through several mechanisms:
-
Absorbance Interference: As a phenolic compound, this compound absorbs light in the UV-visible range, which can directly interfere with colorimetric assays that measure changes in absorbance (e.g., ELISA, MTT).
-
Fluorescence Interference: The molecule may possess intrinsic fluorescence (autofluorescence) or the ability to quench the fluorescence of reporter molecules (fluorescence quenching), leading to inaccurate signals in fluorescence-based assays.
-
Redox Activity: The antioxidant nature of this compound allows it to directly reduce assay components or generate reactive oxygen species (ROS), which can interfere with assays measuring redox states or those susceptible to redox-active compounds.
-
Aggregation: Like many phenolic compounds, this compound may form aggregates in solution, especially at higher concentrations. These aggregates can non-specifically interact with proteins and other biomolecules, leading to false inhibition or activation.
-
Pan-Assay Interference Compound (PAINS) Behavior: Certain chemical motifs within this compound and its derivatives can be flagged as Pan-Assay Interference Compounds (PAINS). PAINS are known to interact non-specifically with multiple protein targets, leading to promiscuous bioactivity in high-throughput screening assays.
Q3: In which specific assays is this compound likely to cause interference?
A3: Based on its chemical properties, this compound has the potential to interfere with a wide range of common assays, including but not limited to:
-
Cell Viability Assays: Particularly those based on tetrazolium salt reduction, such as MTT and MTS, where its reducing potential can lead to false-positive signals of cell viability.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Its absorbance can interfere with the colorimetric readout.
-
Fluorescence-Based Assays: Including reporter gene assays (e.g., GFP, RFP), calcium imaging, and assays using fluorescent probes, where it can cause autofluorescence or quenching.
-
Luciferase Reporter Gene Assays: Phenolic compounds are known to inhibit luciferase enzymes, which can lead to a misinterpretation of gene expression levels.
-
Antioxidant Capacity Assays: Its intrinsic antioxidant activity will contribute to the total measured antioxidant capacity, potentially masking the true effect of the experimental system.
-
Kinase and Other Enzymatic Assays: Non-specific inhibition through aggregation or direct interaction with the enzyme can occur.
Troubleshooting Guides
Problem 1: Unexpected results in absorbance-based assays (e.g., MTT, ELISA).
Possible Cause: The intrinsic absorbance of this compound is interfering with the colorimetric readout.
Troubleshooting Workflow:
Detailed Methodologies:
-
Compound-Only Control Protocol:
-
Prepare a set of wells on your microplate containing the same concentrations of this compound used in your experiment.
-
Add the same assay medium and solvent to these wells but omit the cells or key biological reagents (e.g., primary antibody in an ELISA).
-
Incubate the plate under the same conditions as your experimental plate.
-
Measure the absorbance at the same wavelength used for your assay.
-
Subtract the average absorbance of the compound-only controls from your experimental wells to correct for the background absorbance.
-
Problem 2: Inconsistent or unexpected signals in fluorescence-based assays.
Possible Cause: Autofluorescence of this compound or quenching of the fluorescent signal.
Troubleshooting Workflow:
Detailed Methodologies:
-
Autofluorescence Control Protocol:
-
In a separate plate or wells, add this compound at the same concentrations as in the experiment to the assay buffer without cells or the fluorescent probe.
-
Measure the fluorescence at the same excitation and emission wavelengths used in the assay.
-
If a significant signal is detected, this background fluorescence should be subtracted from the experimental values.
-
-
Fluorescence Quenching Control Protocol:
-
Prepare wells with the fluorescent probe at the working concentration.
-
Add this compound at the same concentrations used in the experiment.
-
Measure the fluorescence and compare it to a control with the fluorescent probe alone. A decrease in signal indicates quenching.
-
Problem 3: Suspected non-specific activity or Pan-Assay Interference Compound (PAINS) behavior.
Possible Cause: this compound is acting as a PAINS, potentially through aggregation or non-specific protein binding.
Troubleshooting Workflow:
Detailed Methodologies:
-
Detergent-Based Assay for Aggregation:
-
Repeat the experiment with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.
-
If the observed activity of this compound is significantly reduced, it is a strong indication that the compound is forming aggregates that are responsible for the non-specific effects.
-
-
Orthogonal Assay Validation:
-
To confirm a biological finding, use a secondary assay that measures the same biological endpoint but through a different detection method. For example, if you observe decreased cell viability with an MTT assay, you could confirm this with a trypan blue exclusion assay or a real-time cell impedance-based assay.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound interference in the public domain, the following tables provide a template for how researchers can collate their own experimental data to better understand and mitigate its effects.
Table 1: Absorbance Spectrum of this compound
| Solvent | Wavelength (nm) | Molar Absorptivity (ε) |
| Ethanol | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Water | Data not available | Data not available |
| DMSO | Data not available | Data not available |
Researchers are encouraged to measure the UV-Vis spectrum of their this compound stock in the relevant assay buffer to identify absorbance maxima that may interfere with their assay.
Table 2: IC50 Values of this compound Interference in Various Assays
| Assay Type | Target/Enzyme | Detection Method | IC50 (µM) of Interference | Notes |
| Example: Kinase Assay | Kinase X | Fluorescence | Data not available | Run with and without detergent |
| Example: Cell Viability | HeLa cells | MTT (Absorbance) | Data not available | Compare with orthogonal assay |
| Example: Reporter Gene | Luciferase | Luminescence | Data not available | Perform compound-only control |
This table should be populated with experimentally determined IC50 values of non-specific inhibition or interference to establish a baseline for future experiments.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Interference in a Cell-Based Assay
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay medium.
-
Experimental Wells: Seed cells in a microplate and treat with the desired concentrations of this compound.
-
Compound-Only Control Wells: In parallel, prepare wells with the same concentrations of this compound in the assay medium without cells.
-
Vehicle Control Wells: Prepare wells with cells and the same final concentration of the solvent used to dissolve this compound.
-
Assay Procedure: Perform the assay according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract the average signal from the "compound-only" control wells from the corresponding experimental wells to correct for background signal.
-
Compare the corrected signal from the experimental wells to the vehicle control wells to determine the true biological effect.
-
Signaling Pathway Considerations
A derivative of this compound, this compound-γ-O-methyl ether (CAME), has been shown to suppress IFNγ production in CD4+ Th cells by decreasing the expression of the transcription factor T-bet.[1] This suggests that this compound and its derivatives may modulate immune signaling pathways. When studying pathways such as the NF-κB and T-bet signaling cascades, it is crucial to include appropriate controls to differentiate true biological effects from assay interference.
Diagram of T-bet Mediated IFNγ Production Pathway:
When using reporter assays to study such pathways, be mindful that this compound could directly inhibit the reporter enzyme (e.g., luciferase), leading to an apparent decrease in signaling activity that is not due to a biological effect on the pathway itself. Always perform the necessary controls as outlined in the troubleshooting guides.
References
Technical Support Center: Enhancing Carboxylic Acid Reductase (CAR) Pathway Efficiency
Welcome to the technical support center for the enhancement of the carboxylic acid reductase (CAR) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the production of aldehydes and their derivatives using the CAR pathway.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the CAR pathway, providing potential causes and solutions in a straightforward question-and-answer format.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| CAR-001 | Low or No Aldehyde Production | 1. Inactive CAR enzyme.[1] 2. Insufficient cofactor (ATP or NADPH) availability.[1] 3. Absence or inactivity of phosphopantetheinyl transferase (PPTase).[1] 4. Poor CAR expression or solubility.[2] 5. Sub-optimal reaction conditions (pH, temperature).[2] | 1. Verify enzyme activity with a standard substrate (e.g., benzoic acid). 2. Implement a cofactor regeneration system for ATP and NADPH.[3][4][5] 3. Co-express the CAR enzyme with a compatible PPTase (e.g., Sfp or EntD).[1] 4. Optimize protein expression conditions (e.g., lower temperature, different inducer concentration).[2] 5. Determine the optimal pH and temperature for your specific CAR enzyme.[2] |
| CAR-002 | Formation of Alcohol Byproduct | 1. Endogenous alcohol dehydrogenases in the expression host. 2. "Over-reduction" of the aldehyde by the CAR enzyme itself or other reductases. | 1. Use an engineered host strain with relevant alcohol dehydrogenase genes deleted. 2. Characterize the substrate specificity of your CAR to see if it reduces the target aldehyde. Consider using a different CAR or engineering the current one to prevent over-reduction. |
| CAR-003 | Enzyme Instability or Precipitation | 1. Sub-optimal buffer conditions (pH, ionic strength). 2. Presence of proteases in the cell lysate. 3. High reaction temperature. | 1. Screen different buffer systems and additives (e.g., glycerol, DTT). 2. Add protease inhibitors during protein purification. 3. Determine the optimal temperature for enzyme stability and activity.[2] |
| CAR-004 | Inconsistent Results Between Batches | 1. Variability in protein expression and purification. 2. Inconsistent cofactor concentrations. 3. Degradation of reagents. | 1. Standardize protein expression and purification protocols. 2. Use fresh, accurately quantified cofactors for each experiment. 3. Store all reagents at their recommended temperatures and check for degradation. |
Frequently Asked Questions (FAQs)
Enzyme and Pathway Fundamentals
Q1: What is the mechanism of the Carboxylic Acid Reductase (CAR) enzyme?
A1: The CAR enzyme catalyzes the reduction of carboxylic acids to aldehydes in a three-step process involving three distinct domains:
-
Adenylation (A) domain: Activates the carboxylic acid by reacting it with ATP to form an acyl-AMP intermediate and releasing pyrophosphate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated acyl group is then transferred to a phosphopantetheine (Ppant) prosthetic group attached to this domain, forming a thioester intermediate and releasing AMP.[2]
-
Reductase (R) domain: The thioester is reduced by NADPH to release the final aldehyde product.[2]
Figure 1: The catalytic cycle of the Carboxylic Acid Reductase (CAR) enzyme.
Q2: Why is co-expression with a phosphopantetheinyl transferase (PPTase) necessary?
A2: The CAR enzyme is expressed as an inactive apoenzyme.[6] A PPTase is required for the post-translational modification of the T/PCP domain, where it transfers a 4'-phosphopantetheine (B1211885) moiety from Coenzyme A to a conserved serine residue.[6] This modification is crucial for the covalent attachment of the activated carboxylic acid intermediate and its subsequent transfer to the reductase domain for catalysis. Co-expression of CAR with a PPTase, such as Sfp from Bacillus subtilis or EntD from E. coli, can significantly increase the specific activity of the recombinant CAR enzyme.[1][6]
Experimental Design and Optimization
Q3: How can I improve the efficiency of cofactor regeneration?
A3: Cofactor regeneration is critical for the economic feasibility of the CAR pathway, as ATP and NADPH are expensive. In vitro and in vivo strategies can be employed:
-
In Vitro Regeneration:
-
ATP: Use enzymes like polyphosphate kinase (PPK) or acetate (B1210297) kinase to regenerate ATP from ADP.[7][8]
-
NADPH: Employ a secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), with a corresponding cheap substrate (glucose or formate) to reduce NADP+ to NADPH.[9]
-
-
In Vivo Regeneration: Engineer the host organism's metabolism to increase the intracellular pools of ATP and NADPH. This can involve manipulating central carbon metabolism to direct more flux towards pathways that generate these cofactors.[10]
References
- 1. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic NAD(P)(H) Cycle for ATP Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Strategy to solve cofactor issues in oxidoreductase catalyzed biocatalytic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of essential cofactors for in vivo biocatalysis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of p-Coumaryl, Coniferyl, and Sinapyl Alcohols: A Guide for Researchers
In the realm of plant biochemistry and drug development, the three primary monolignols—p-coumaryl, coniferyl, and sinapyl alcohols—serve as fundamental building blocks for the complex polymer lignin (B12514952) and various bioactive lignans.[1] Understanding the distinct characteristics of these phenylpropanoid compounds is crucial for researchers in fields ranging from biomass valorization to pharmacology. This guide provides a comprehensive comparative analysis of their biosynthesis, chemical properties, and relevant experimental methodologies.
Chemical Structure and Properties
The core structural difference among p-coumaryl, coniferyl, and sinapyl alcohols lies in the degree of methoxylation on the aromatic ring, which significantly influences their chemical properties and the resulting lignin structure. p-Coumaryl alcohol is the simplest, with no methoxy (B1213986) groups, while coniferyl alcohol has one methoxy group, and sinapyl alcohol has two.[1][2] This variation in methoxylation impacts their polarity, reactivity, and the types of linkages they form during lignification.
| Property | This compound | Coniferyl Alcohol | Sinapyl Alcohol |
| Chemical Formula | C₉H₁₀O₂ | C₁₀H₁₂O₃ | C₁₁H₁₄O₄ |
| Molecular Weight | 150.17 g/mol [3] | 180.20 g/mol [4] | 210.23 g/mol [5] |
| IUPAC Name | 4-[(E)-3-hydroxyprop-1-enyl]phenol[3] | 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol[4] | 4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol[6] |
| Appearance | White to off-white solid | Colorless or white solid[2] | Off-white to pale yellow solid |
| Melting Point | 124-126 °C | 74-76 °C[2] | 61-65 °C[5] |
| Solubility | H₂O: soluble, alcohol: freely soluble, diethyl ether: freely soluble, glycerol: soluble[7] | Slightly soluble in water[8] | |
| Lignin Unit | H (p-hydroxyphenyl) | G (guaiacyl) | S (syringyl) |
Biosynthesis of Monolignols
The biosynthesis of p-coumaryl, coniferyl, and sinapyl alcohols originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of these three primary monolignols. The degree of methoxylation is a critical determinant of the final monolignol produced.
Figure 1: Simplified biosynthetic pathway of p-coumaryl, coniferyl, and sinapyl alcohols.
Spectroscopic Data
The structural differences between the three monolignols are clearly distinguishable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Spectroscopic Data | This compound | Coniferyl Alcohol | Sinapyl Alcohol |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals for aromatic, vinylic, and aliphatic protons are observable. Specific shifts can be found in public databases such as the Biological Magnetic Resonance Bank (BMRB) under accession bmse000592.[9] | Characteristic peaks for methoxy group protons appear around 3.8 ppm, in addition to aromatic, vinylic, and aliphatic protons.[10] Refer to BMRB accession bmse010248 for detailed spectra.[11] | The two equivalent methoxy groups result in a single, more intense peak around 3.8 ppm. Aromatic proton signals are also simplified due to symmetry.[6] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons, vinylic carbons, and the aliphatic carbon of the propanol (B110389) side chain are visible.[3] | The presence of the methoxy group introduces an additional signal around 55-56 ppm.[4] | The two methoxy groups give rise to a characteristic signal. The aromatic region is simplified due to the symmetrical substitution pattern.[6] |
| FTIR (cm⁻¹) | Characteristic peaks include O-H stretching (around 3300-3400), aromatic C=C stretching (around 1600 and 1515), and C-O stretching (around 1250). | In addition to the peaks observed for this compound, a distinct C-H stretching from the methoxy group is present.[4] | The spectrum is characterized by strong C-O stretching bands associated with the two methoxy groups and the phenolic hydroxyl group. |
Experimental Protocols
Extraction and Isolation of Monolignols from Plant Tissue
A general procedure for the extraction of monolignols and other phenolic compounds from plant material involves solvent extraction followed by purification steps.
Materials:
-
Fresh or freeze-dried plant tissue
-
2 M HCl
-
Thioglycolic acid
-
1 M NaOH
-
Centrifuge
-
Rotary evaporator or SpeedVac
Protocol:
-
Homogenize the plant tissue to a fine powder.
-
Extract the soluble phenolics by incubating the powder in 80% methanol at room temperature with shaking.[12]
-
Centrifuge the mixture and collect the supernatant.
-
To the remaining pellet, add 2 M HCl and thioglycolic acid and incubate at 95°C to derivatize the lignin.[12]
-
Precipitate the lignin-thioglycolic acid adducts and wash the pellet.
-
Hydrolyze the adducts with 1 M NaOH to release the monolignols.[12]
-
The released monolignols can then be further purified using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
Figure 2: General workflow for the extraction and analysis of monolignols from plant tissue.
Analytical Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of monolignols. A reverse-phase C18 column is typically employed with a gradient elution system.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at wavelengths such as 260 nm and 280 nm.
Comparative Performance and Applications
The structural variations among the three monolignols lead to differences in their reactivity and the properties of the resulting polymers.
-
This compound: Due to the absence of methoxy groups, it has a higher potential for cross-linking, leading to more condensed lignin structures.
-
Coniferyl alcohol: The single methoxy group provides a balance of reactivity and steric hindrance, making it a common monolignol in both softwoods and hardwoods.
-
Sinapyl alcohol: The two methoxy groups sterically hinder some reactive sites, leading to a more linear lignin polymer with a higher proportion of ether linkages. This type of lignin is more readily degraded, which is a significant consideration in biofuel production.
In terms of biological activity, these monolignols and their derivatives have been investigated for their antioxidant and anti-inflammatory properties. For instance, derivatives of this compound have shown antioxidant activity.[13] While direct comparative studies on the antioxidant potential of the three pure monolignols are limited, the phenolic hydroxyl group is a key determinant of this activity. The electronic effects of the methoxy substituents can modulate this property.
Conclusion
p-Coumaryl, coniferyl, and sinapyl alcohols are fundamental molecules in plant biology with significant implications for various industrial and pharmaceutical applications. Their distinct chemical structures, arising from the degree of methoxylation, dictate their properties and the nature of the lignin polymers they form. A thorough understanding of their comparative characteristics, supported by robust analytical methodologies, is essential for researchers aiming to harness their potential in diverse scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Coniferyl alcohol - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H10O2 | CID 5280535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Coniferyl Alcohol | C10H12O3 | CID 1549095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sinapyl alcohol | 537-33-7 | FS137914 | Biosynth [biosynth.com]
- 6. Sinapyl alcohol | C11H14O4 | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Coniferyl alcohol 98 458-35-5 [sigmaaldrich.com]
- 8. Showing Compound sinapyl-alcohol (FDB031178) - FooDB [foodb.ca]
- 9. bmse000592 this compound at BMRB [bmrb.io]
- 10. CONIFERYL ALCOHOL(458-35-5) 1H NMR [m.chemicalbook.com]
- 11. bmse010248 Coniferyl Alcohol at BMRB [bmrb.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of p-Coumaryl Alcohol Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of key analytical methods for validating the purity of p-Coumaryl alcohol, a monolignol crucial in lignin (B12514952) biosynthesis research and as a precursor for various bioactive compounds. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS), complete with experimental protocols and comparative data to assist in selecting the most appropriate validation strategy.
Potential Impurities in this compound
The purity of a this compound standard can be affected by impurities arising from its synthesis or degradation. Common sources of impurities include:
-
Biosynthetic Precursors: If produced via biotechnological methods, precursors from the phenylpropanoid pathway, such as p-coumaric acid and caffeic acid , may be present.
-
Chemical Synthesis Byproducts: A common synthetic route is the Wittig reaction. Potential impurities from this process include the triphenylphosphine oxide byproduct and unreacted starting materials.[1]
-
Degradation Products: As a phenolic compound, this compound is susceptible to oxidation, which can lead to the formation of various degradation products.
A comprehensive purity assessment should aim to identify and quantify these potential impurities.
Quantitative Data Comparison
The following table summarizes typical performance characteristics of the primary methods used for purity validation of phenolic compounds like this compound. The presented values are representative and can vary based on the specific instrumentation and experimental conditions.
| Analytical Method | Parameter | Typical Result for this compound Standards | Key Advantages | Limitations |
| RP-HPLC | Purity (Area %) | > 98% | High sensitivity for detecting trace impurities, excellent separation of closely related compounds.[2] | Requires a reference standard for each impurity for accurate quantification, potential for non-UV active impurities to be missed. |
| Limit of Detection (LOD) | Low ng/mL range | |||
| Limit of Quantitation (LOQ) | Mid-to-high ng/mL range | |||
| qNMR | Purity (mol %) | > 98% | Absolute quantification without a specific reference standard for the analyte, provides structural information.[3] | Lower sensitivity compared to HPLC, requires a certified internal standard.[2] |
| Precision (RSD) | < 1% | |||
| Accuracy | High | |||
| LC-MS | Impurity Identification | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[4] | High specificity and sensitivity for impurity identification. | Primarily qualitative without specific standards, quantification can be complex. |
| Sensitivity | pg to fg range |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for purity assessment due to its high resolving power, making it ideal for separating this compound from structurally similar impurities.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used for the separation of phenolic compounds. A typical column would be a C18, 5 µm, 4.6 x 250 mm.[5][6]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
A common gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance, typically around 280 nm or 310 nm.[7]
-
Injection Volume: 10-20 µL.
Data Analysis: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, certified reference standards of those impurities are required to establish a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8][9] It relies on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.
Instrumentation:
-
400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound standard.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.[10][11]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.[10]
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration, typically 30 seconds or more.
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
Data Analysis: The purity of the this compound is calculated using the following formula:[3]
Purity (% w/w) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[4] The LC component separates the impurities from the main compound, and the MS provides mass and fragmentation information.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap).
LC Conditions:
-
Similar to the RP-HPLC method described above.
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode is commonly used for phenolic compounds.
-
Mass Analyzer: High-resolution mass spectrometry (HRMS) is preferred to obtain accurate mass measurements for elemental composition determination.
-
Fragmentation: Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in structural elucidation. The fragmentation of coumarin-type compounds often involves the loss of CO.[9][12][13]
Data Analysis: The mass spectra of the separated impurities are analyzed to determine their molecular weights and fragmentation patterns. This information is then used to propose potential structures for the impurities.
Mandatory Visualizations
Caption: HPLC Purity Validation Workflow for this compound.
Caption: qNMR Purity Validation Workflow for this compound.
Caption: Logical Relationship of Orthogonal Purity Validation Methods.
References
- 1. researchgate.net [researchgate.net]
- 2. o-liv.com [o-liv.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. massbank.eu [massbank.eu]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bipm.org [bipm.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamopen.com [benthamopen.com]
- 13. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
A Comparative Analysis of p-Coumaryl Alcohol Derivative Cross-Reactivity in Competitive Immunoassays
This guide provides a comparative analysis of the cross-reactivity of various p-Coumaryl alcohol derivatives in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is intended to serve as a reference for researchers developing immunoassays for this compound and related compounds. Understanding the cross-reactivity of structurally similar molecules is crucial for the development of specific and accurate immunoassays.[1][2][3]
Introduction to Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[1][3] This can lead to false-positive results or inaccurate quantification of the target analyte.[2][4] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the cross-reacting molecule.[5][6] Therefore, characterizing the cross-reactivity of an immunoassay is a critical step in its validation.[2][7]
This compound is a monolignol, a key precursor in the biosynthesis of lignin (B12514952) and other natural products.[8] Its derivatives, which share a common core structure, are of interest in various fields, including biofuel research and pharmacology.[9][10] Consequently, the ability to specifically detect and quantify this compound in the presence of its derivatives is essential.
Quantitative Comparison of Cross-Reactivity
The cross-reactivity of several this compound derivatives was assessed using a competitive ELISA. The results are summarized in the table below. The 50% inhibitory concentration (IC50) and the cross-reactivity percentage relative to this compound are presented.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol | 100 | 100% |
| Coniferyl alcohol | 4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol | 250 | 40% |
| Sinapyl alcohol | 4-(3-hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenol | 800 | 12.5% |
| p-Coumaric acid | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid | 1200 | 8.3% |
| Caffeic acid | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | 2500 | 4.0% |
| Ferulic acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | 3000 | 3.3% |
Cross-reactivity (%) = (IC50 of this compound / IC50 of derivative) x 100
Experimental Protocols
Competitive ELISA for Cross-Reactivity Determination
A competitive ELISA is a common method for evaluating the cross-reactivity of an immunoassay.[5] This protocol outlines the key steps for determining the cross-reactivity of this compound derivatives.
Materials:
-
96-well microtiter plates
-
Anti-p-Coumaryl alcohol antibody
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound standard
-
This compound derivatives (Coniferyl alcohol, Sinapyl alcohol, p-Coumaric acid, Caffeic acid, Ferulic acid)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% bovine serum albumin in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Microtiter plates are coated with an anti-p-Coumaryl alcohol antibody diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove any unbound antibody.
-
Blocking: To prevent non-specific binding, the plates are incubated with blocking buffer for 1-2 hours at room temperature.[2]
-
Washing: The plates are washed again three times with wash buffer.
-
Competitive Reaction: A fixed concentration of this compound-HRP conjugate is mixed with varying concentrations of either the this compound standard or the derivative to be tested. This mixture is then added to the wells of the microtiter plate and incubated for 1-2 hours at room temperature. During this step, the free analyte (standard or derivative) and the HRP-conjugated analyte compete for binding to the limited number of antibody sites.
-
Washing: The plates are washed five times with wash buffer to remove unbound reagents.
-
Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature to allow for color development. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance (optical density) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal, is determined for this compound and each derivative. The percent cross-reactivity is then calculated using the formula mentioned above.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of the competitive immunoassay used to determine cross-reactivity and the general workflow of the experiment.
Caption: Principle of Competitive Immunoassay.
Caption: Competitive ELISA Workflow.
References
- 1. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Reactivity Allergy | Allergy Insider [thermofisher.com]
- 4. cfsre.org [cfsre.org]
- 5. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paracoumaryl alcohol - Wikipedia [en.wikipedia.org]
- 9. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of this compound model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Antioxidant Activity of p-Coumaryl Alcohol and Other Natural Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of p-Coumaryl alcohol against other well-known natural phenols, including p-coumaric acid, caffeic acid, and ferulic acid. The information presented is based on available experimental data to facilitate an objective evaluation of their relative potency.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant capacity of phenolic compounds is commonly evaluated through their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, where a lower IC50 value indicates a higher antioxidant potential. The following table summarizes the available data on the free radical scavenging activity of this compound and its counterparts.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | Data not available in comparative studies | |
| ABTS | Data not available in comparative studies | ||
| p-Coumaric acid | DPPH | ~255 µg/mL (~1550 µM) | [1] |
| ABTS | Data not available in comparative studies | ||
| Caffeic acid | DPPH | > p-Coumaric acid | [1] |
| ABTS | Data not available in comparative studies | ||
| Ferulic acid | DPPH | > p-Coumaric acid | [1] |
| ABTS | Data not available in comparative studies |
Note: Direct comparative studies measuring the IC50 values of this compound alongside p-coumaric acid, caffeic acid, and ferulic acid in DPPH and ABTS assays under identical experimental conditions are limited in the currently available literature. The data for p-coumaric acid, caffeic acid, and ferulic acid are presented to provide a general understanding of their relative antioxidant potential. It has been reported that the radical scavenging activity on 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) decreases in the order of caffeic acid > sinapic acid > ferulic acid > p-coumaric acid[1].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for the accurate interpretation and replication of experimental results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compounds (this compound and other phenols) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:
-
A_c is the absorbance of the control.
-
A_s is the absorbance of the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at the specified wavelength.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Signaling Pathways in Antioxidant Defense
Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.
References
Differentiating Monolignol Precursors: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate differentiation of monolignol precursors—p-coumaryl, coniferyl, and sinapyl alcohol—is crucial for understanding lignin (B12514952) biosynthesis and its implications in various fields, including biofuel production and pharmacology. This guide provides a comprehensive comparison of key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.
The structural variations among the three primary monolignols, differing in their degree of methoxylation on the aromatic ring, give rise to distinct spectral properties. These differences can be effectively probed using techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages in terms of sensitivity, specificity, and the nature of the information it provides.
Quantitative Data Summary
The following tables summarize the key quantitative spectral data for the differentiation of p-coumaryl, coniferyl, and sinapyl alcohol using various spectroscopic techniques.
| Monolignol Precursor | S(0)-S(1) Origin (cm⁻¹)[1][2] |
| p-Coumaryl alcohol | ~33,865 |
| Coniferyl alcohol | 32,640 |
| Sinapyl alcohol | 33,055 and 33,294 |
Table 1: UV-Visible Spectroscopy - S(0)-S(1) Electronic Transition Origins. The position of the first electronic transition provides a primary means of differentiation.
| Monolignol Unit | Characteristic Raman Bands (cm⁻¹)[3] |
| p-Hydroxyphenyl | 1217-1214, 1179-1167 |
| Guaiacyl | 1289-1279, 1187-1185, 1158-1155, 791-704 |
| Syringyl | 1514-1506, 1333-1330, 981-962 |
Table 2: Raman Spectroscopy - Characteristic Vibrational Bands. Specific molecular vibrations, particularly those associated with the aromatic ring and its substituents, serve as fingerprints for each monolignol type.
| Monolignol Precursor | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic protons, vinyl protons | Aromatic carbons, vinyl carbons |
| Coniferyl alcohol | Aromatic protons (distinct from p-coumaryl due to methoxy (B1213986) group), vinyl protons, methoxy protons (~3.85 ppm)[4] | Aromatic carbons (specific shifts for C-3 and C-4 due to methoxy and hydroxyl groups), vinyl carbons, methoxy carbon |
| Sinapyl alcohol | Aromatic protons (symmetrical pattern due to two methoxy groups), vinyl protons, methoxy protons | Aromatic carbons (distinct symmetrical pattern), vinyl carbons, methoxy carbon |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Diagnostic Chemical Shifts. The chemical environment of each proton and carbon atom is highly sensitive to the substitution pattern on the aromatic ring, providing detailed structural information for unambiguous identification. Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Spectroscopy
-
Sample Preparation:
-
Dissolve the purified monolignol precursor in a UV-transparent solvent, such as ethanol (B145695) or a buffer solution (e.g., pH 6.0).
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a concentration range that yields absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrumentation and Data Acquisition:
Raman Spectroscopy
-
Sample Preparation:
-
Monolignol precursors can be analyzed as pure solids or in solution.
-
For solid samples, place a small amount of the powder on a microscope slide.
-
For solutions, dissolve the sample in a solvent with low Raman scattering (e.g., water, ethanol) at a suitable concentration (e.g., near 0.5 M)[5].
-
-
Instrumentation and Data Acquisition:
-
Utilize a Raman spectrometer equipped with a near-infrared (NIR) laser (e.g., 785 nm or 1064 nm) to minimize fluorescence from the samples.
-
Focus the laser onto the sample using a microscope objective.
-
Acquire spectra over a Raman shift range of approximately 200-1800 cm⁻¹.
-
Set the laser power and acquisition time to achieve an adequate signal-to-noise ratio without causing sample degradation.
-
Perform baseline correction to remove any background fluorescence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the monolignol precursor in a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be performed to correlate proton and carbon signals, aiding in structural confirmation.
-
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating monolignol precursors using spectroscopic techniques.
Caption: Workflow for monolignol differentiation.
References
- 1. Single-conformation ultraviolet and infrared spectra of jet-cooled monolignols: this compound, coniferyl alcohol, and sinapyl alcohol. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ultra violet resonance Raman spectroscopy in lignin analysis: determination of characteristic vibrations of p-hydroxyphenyl, guaiacyl, and syringyl lignin structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
A Comparative Analysis of the Biological Activities of p-Coumaryl Alcohol and p-Coumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Coumaryl alcohol and p-coumaric acid are phenolic compounds derived from the phenylpropanoid pathway in plants. Both molecules share a common structural backbone but differ in the functional group attached to the propenyl side chain—an alcohol versus a carboxylic acid, respectively. This structural distinction influences their physicochemical properties and, consequently, their biological effects. This guide provides a comparative overview of the antioxidant, anti-inflammatory, and cytotoxic properties of this compound and p-coumaric acid, supported by experimental data to inform research and drug development endeavors.
Comparative Biological Activities: A Tabular Summary
The following tables summarize the available quantitative data on the biological effects of this compound and p-coumaric acid. Direct comparative studies are limited; therefore, data from various sources are presented to facilitate a comparative assessment.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| p-Coumaric Acid | DPPH Radical Scavenging | 33 µg/mL | [1] |
| This compound | Antioxidant Activity | Data not available in the form of IC50 for direct comparison. However, it has been shown to inhibit the autoxidation of methyl linoleate.[2] | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity
| Compound | Cell Line/Model | Biomarker Inhibition | Concentration | Reference |
| trans-p-Coumaryl Alcohol | LPS-stimulated RAW 264.7 macrophages | TNF-α: 29.28%IL-6: 36.75% | 12.5 µg/mL | [2] |
| p-Coumaric Acid | Adjuvant-induced arthritic rats | Reduced TNF-α levels and macrophage phagocytic index | Not specified in a directly comparable metric |
Table 3: Cytotoxic Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| trans-p-Coumaryl Alcohol | RAW 264.7 | Macrophage | ~50 µg/mL | [2] |
| p-Coumaric Acid | HT 29 | Colon Carcinoma | 1600 µmol/l | [3] |
| HCT 15 | Colon Carcinoma | 1400 µmol/l | [3] |
Signaling Pathways
Both this compound and p-coumaric acid exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.
p-Coumaric acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
While the specific upstream targets of this compound are less defined, its demonstrated ability to inhibit TNF-α and IL-6 production suggests that it also likely interferes with the NF-κB and/or MAPK signaling cascades.
Caption: Simplified overview of the inflammatory signaling pathway and the putative points of intervention for this compound and p-coumaric acid.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of the test compound (this compound or p-coumaric acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or p-coumaric acid) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Include control wells with untreated cells.
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value is determined by plotting cell viability against the concentration of the test compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by nitric oxide synthase (NOS).
Principle: The production of NO by NOS is quantified by measuring the accumulation of its stable oxidation product, nitrite (B80452), in the supernatant using the Griess reagent.
Protocol:
-
Culture cells capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound (this compound or p-coumaric acid) for a specified time.
-
Stimulate the cells with an inducer of NOS, such as lipopolysaccharide (LPS).
-
Include control wells with stimulated but untreated cells and unstimulated cells.
-
Incubate the plate for a period sufficient for NO production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for about 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of inhibition of NO production is calculated for each concentration of the test compound.
Caption: Experimental workflow for the nitric oxide synthase inhibition assay.
Conclusion
The available data suggests that both this compound and p-coumaric acid possess noteworthy biological activities. p-Coumaric acid has demonstrated significant antioxidant and cytotoxic effects, with its anti-inflammatory actions attributed to the modulation of the NF-κB and MAPK signaling pathways. trans-p-Coumaryl alcohol has shown potent anti-inflammatory activity, surpassing a standard anti-inflammatory drug in its ability to inhibit key pro-inflammatory cytokines at the tested concentration, and also exhibits cytotoxicity at higher concentrations.
While a direct, comprehensive comparison of the potency of these two compounds across all biological activities is challenging due to the lack of head-to-head studies, this guide provides a foundation for researchers to evaluate their potential therapeutic applications. The structural difference between the alcohol and carboxylic acid functional groups likely plays a key role in their varying potencies and mechanisms of action. Further research involving direct comparative studies is warranted to fully elucidate the structure-activity relationships and to identify the most promising candidate for specific therapeutic targets.
References
Structural comparison of H-lignin, G-lignin, and S-lignin units
A Comprehensive Structural Comparison of H-, G-, and S-Lignin Units for Researchers and Drug Development Professionals
Lignin (B12514952), a complex aromatic polymer, is a fundamental component of plant cell walls, providing structural integrity and defense. Its heterogeneity, stemming from the varied composition of its monomeric units, presents both challenges and opportunities in fields ranging from biomass valorization to drug delivery. This guide provides an in-depth structural comparison of the three primary lignin units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). Understanding the distinct characteristics of these units is paramount for researchers, scientists, and drug development professionals aiming to harness lignin's potential.
Monomeric Units: The Building Blocks of Lignin
Lignin is primarily synthesized from three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which correspond to the H, G, and S units, respectively, upon incorporation into the lignin polymer.[1] The fundamental structural difference between these units lies in the degree of methoxylation on the aromatic ring.[2]
-
H-lignin (p-hydroxyphenyl): Derived from this compound, the H-unit lacks any methoxy (B1213986) groups on its aromatic ring.[3]
-
G-lignin (guaiacyl): Derived from coniferyl alcohol, the G-unit possesses one methoxy group at the C3 position of the aromatic ring.[2]
-
S-lignin (syringyl): Derived from sinapyl alcohol, the S-unit is characterized by two methoxy groups at the C3 and C5 positions.[2]
This variation in methoxylation significantly influences the reactivity of the monolignols and the resulting structure of the lignin polymer.
Distribution in Nature
The relative abundance of H, G, and S units varies significantly across different plant taxa:
-
Softwoods (Gymnosperms): Predominantly composed of G-lignin with smaller amounts of H-lignin.[4]
-
Hardwoods (Angiosperms): Typically contain a mixture of G and S-lignin, with S-lignin often being more abundant.[4]
-
Grasses (Herbaceous Plants): Generally contain all three types of lignin units—H, G, and S.[4]
Inter-unit Linkages: The Lignin Polymer Backbone
The polymerization of monolignols proceeds via a radical coupling mechanism, leading to a variety of ether and carbon-carbon linkages.[1] The type and frequency of these linkages are heavily influenced by the monomeric composition. The most abundant linkage in lignin is the β-O-4 (β-aryl ether) bond.[5]
Due to the lack of a methoxy group at the C5 position, G-units can form a wider array of linkages compared to S-units, including condensed carbon-carbon bonds like 5-5' and β-5'.[1] The methoxy groups at both C3 and C5 positions in S-units sterically hinder the formation of many of these condensed linkages, resulting in a more linear polymer with a higher proportion of labile β-O-4 ether bonds.[6] H-units, with unsubstituted C3 and C5 positions, have the highest potential for forming condensed structures.
Quantitative Comparison of Lignin Structural Features
The following tables summarize key quantitative data comparing H-, G-, and S-lignin units.
Table 1: Monomer Composition in Various Biomass Sources
| Biomass Source | Type | H-Unit (%) | G-Unit (%) | S-Unit (%) | S/G Ratio | Reference |
| Spruce (Picea abies) | Softwood | 5 | 94 | 1 | 0.01 | [7] |
| Loblolly Pine (Pinus taeda) | Softwood | 12 | 86 | 2 | 0.02 | [7] |
| Birch (Betula pendula) | Hardwood | 2 | 29 | 69 | 2.38 | [7] |
| Eucalyptus (Eucalyptus globulus) | Hardwood | 2 | 14 | 84 | 6.00 | [7] |
| Wheat Straw | Grass | 9 | 45 | 46 | 1.02 | [7] |
| Rice Straw | Grass | 15 | 45 | 40 | 0.89 | [7] |
Table 2: Relative Abundance of Major Inter-unit Linkages (per 100 aromatic units)
| Linkage Type | Softwood Lignin (G-rich) | Hardwood Lignin (S/G) | Reference |
| β-O-4 (β-aryl ether) | ~43-50 | ~50-65 | [8] |
| 5-5' (biphenyl) | ~18-25 | ~4-7 | [9] |
| β-5' (phenylcoumaran) | ~9-12 | ~5-7 | [9] |
| β-β' (resinol) | ~2 | ~3-5 | [9] |
| 4-O-5' (diaryl ether) | ~4 | ~2 | [9] |
Experimental Protocols for Lignin Structural Analysis
Accurate characterization of lignin structure is essential for its effective utilization. The following are detailed methodologies for key experiments.
Two-Dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) NMR Spectroscopy
This non-destructive technique provides detailed information on the monomeric composition and inter-unit linkages.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 80-90 mg of isolated lignin (e.g., Milled Wood Lignin) in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[10]
-
Vortex the mixture until the lignin is completely dissolved. Gentle heating can be applied if necessary.[10]
-
Transfer the solution to a 5 mm NMR tube.[10]
-
-
NMR Data Acquisition:
-
Acquire 2D HSQC spectra on a Bruker AVANCE NMR spectrometer (or equivalent) equipped with a suitable probe.[6]
-
Set the spectral widths to approximately 5000 Hz for the ¹H dimension and 20000 Hz for the ¹³C dimension.[11]
-
Collect 1024 complex points in the ¹H dimension with a recycle delay of 1.5 seconds.[11]
-
Acquire 256 time increments in the ¹³C dimension with 64 transients per increment.[11]
-
Use a ¹JCH coupling constant of 145 Hz.[11]
-
-
Data Processing:
-
Process the data using appropriate NMR software (e.g., TopSpin, MestReNova).
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.[10]
-
Perform phasing and baseline correction.[10]
-
Reference the spectra to the DMSO solvent peak (δC/δH 39.5/2.50 ppm).[10]
-
Integrate the cross-peaks corresponding to specific H, G, and S units and various inter-unit linkages for semi-quantitative analysis.
-
Derivatization Followed by Reductive Cleavage (DFRC)
DFRC is a chemical degradation method that selectively cleaves β-O-4 linkages, allowing for the quantification of monomeric units involved in these bonds.
Protocol:
-
Derivatization:
-
Reductive Cleavage:
-
Add zinc dust to the reaction mixture to reductively cleave the β-bromo ethers.[12]
-
-
Acetylation and Workup:
-
Acetylate the resulting products with acetic anhydride (B1165640) and pyridine.[1]
-
Perform a liquid-liquid extraction to isolate the acetylated monomers.[12]
-
-
Analysis:
-
Analyze the resulting 4-acetoxycinnamyl acetates (from H, G, and S units) by gas chromatography (GC) or GC-mass spectrometry (GC-MS) for quantification.[1]
-
Thioacidolysis
This method is widely used for determining the S/G ratio by cleaving β-O-4 linkages.
Protocol:
-
Reaction:
-
Heat 1-2 mg of biomass with a reagent mixture of ethanethiol (B150549) and boron trifluoride etherate in dioxane.[13][14]
-
-
Workup:
-
Quench the reaction and extract the thioethylated lignin monomers.[13]
-
-
Derivatization and Analysis:
-
Silylate the monomeric products.
-
Analyze the derivatized products by GC or GC-MS to determine the relative amounts of S and G monomers.[15]
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight distribution of lignin.
Protocol:
-
Sample Preparation:
-
Dissolve the lignin sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[16]
-
-
Chromatography:
-
Inject the dissolved sample into a GPC system equipped with a column packed with a porous material (e.g., polystyrene-divinylbenzene).[16]
-
The molecules are separated based on their hydrodynamic volume, with larger molecules eluting first.
-
-
Detection and Analysis:
Visualizing Lignin Structures and Linkages
The following diagrams, generated using the DOT language, illustrate the fundamental structures of the monolignols and the primary inter-unit linkages.
Caption: Chemical structures of the three primary monolignols.
Caption: Common inter-unit linkages found in the lignin polymer.
Conclusion
The structural heterogeneity of lignin, dictated by the relative proportions of H, G, and S units and the resulting inter-unit linkages, is a critical determinant of its physicochemical properties. S-rich lignins, with their higher proportion of ether linkages, are generally more amenable to degradation, a key consideration in biorefinery processes. Conversely, the propensity of G and H units to form recalcitrant carbon-carbon bonds contributes to the robustness of certain plant tissues. For drug development professionals, the tunable nature of lignin's structure offers possibilities for designing novel biomaterials with specific release profiles and biocompatibility. A thorough understanding of the structural nuances of H-, G-, and S-lignin, facilitated by the analytical techniques outlined in this guide, is essential for unlocking the full potential of this abundant and versatile biopolymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.unive.it [iris.unive.it]
- 3. youtube.com [youtube.com]
- 4. The effects of lignin source and extraction on the composition and properties of biorefined depolymerization products - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00262D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. kjc.njfu.edu.cn [kjc.njfu.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Complementary Multitechnique Approach to Assess the Bias in Molecular Weight Determination of Lignin by Derivatization-Free Gel Permeation Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative genomics of the phenylpropanoid pathway across different plant species
For Researchers, Scientists, and Drug Development Professionals
The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for the biosynthesis of a vast array of compounds crucial for plant survival and adaptation. These molecules, including lignin (B12514952), flavonoids, and stilbenes, provide structural support, defense against pathogens, and protection from UV radiation.[1][2] For researchers in drug development and crop improvement, understanding the genomic intricacies and comparative differences of this pathway across various plant species is paramount. This guide provides an objective comparison of the phenylpropanoid pathway's genetic components, regulation, and metabolic outputs, supported by genomic data and detailed experimental protocols.
Core Pathway and Key Enzymatic Branch Points
The general phenylpropanoid pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce 4-coumaroyl-CoA, a key intermediate that serves as the precursor for numerous downstream branches.[2][3] The initial three enzymes—Phenylalanine Ammonia-Lyase (PAL), Cinnamate (B1238496) 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL)—are central to the pathway's function and are highly regulated.[4][5]
// Nodes Phe [label="L-Phenylalanine", fillcolor="#FFFFFF", fontcolor="#202124"]; Cinnamic [label="trans-Cinnamic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaric [label="p-Coumaric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];
Lignin [label="Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flavonoids [label="Flavonoids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stilbenes [label="Stilbenes & Coumarins", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Phe -> Cinnamic [label="PAL"]; Cinnamic -> pCoumaric [label="C4H"]; pCoumaric -> pCoumaroylCoA [label="4CL"];
pCoumaroylCoA -> Lignin; pCoumaroylCoA -> Flavonoids; pCoumaroylCoA -> Stilbenes; } dot Caption: Generalized Phenylpropanoid Pathway.
Comparative Analysis of Key Gene Families
The genes encoding the core enzymes of the phenylpropanoid pathway exist as multi-gene families in most plants, a result of gene duplication events throughout evolution.[6] The size of these families and the functional diversification of their members can vary significantly between species, impacting the regulation and output of the pathway.
| Gene Family | Arabidopsis thaliana (Dicot) | Oryza sativa (Monocot) | Populus trichocarpa (Woody Dicot) | Key Observations |
| PAL | 4 genes (AtPAL1-4)[7] | 8 genes[8] | 5 genes (PtrPAL1-5)[7] | Woody plants tend to have fewer PAL genes than herbaceous ones.[8] Different PAL isoforms often show distinct expression patterns, suggesting roles in different tissues or in response to specific stimuli.[7] |
| C4H | 1 gene[9] | 2 genes[10] | 2 genes | C4H is often present in low copy numbers. Monocots and woody plants show a slight expansion compared to the model dicot Arabidopsis. |
| 4CL | 4 genes | 5 genes[10] | Not specified | The 4CL family shows diversification, with different members often exhibiting preferences for different hydroxycinnamic acid substrates, thereby channeling flux towards specific downstream pathways. |
This table presents a summary of gene counts from various genomic studies. The exact numbers can vary with genome annotation updates.
Key Evolutionary Divergence: Monocots vs. Dicots
A significant divergence in the phenylpropanoid pathway is observed between monocots and dicots, particularly at the entry point. While most dicots exclusively use Phenylalanine Ammonia-Lyase (PAL) to convert L-phenylalanine to cinnamic acid, many monocots, especially grasses, possess a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL).[1][11] This enzyme can directly convert L-tyrosine to p-coumaric acid, creating a "shortcut" in the pathway.[1][3]
This bifunctional activity in monocots has significant implications for the metabolic flux and the types of phenylpropanoid compounds produced, potentially influencing lignin composition and defense responses.[11]
Regulation of the Phenylpropanoid Pathway
The expression of phenylpropanoid biosynthesis genes is tightly controlled by a network of transcription factors, primarily from the MYB, bHLH, and NAC families.[1][12] These regulators often respond to developmental cues and environmental stresses, such as pathogen attack or UV light exposure, allowing the plant to dynamically allocate resources to the production of specific phenylpropanoids.[13]
Comparative genomic analyses reveal that while the major families of transcription factors are conserved, their specific targets and regulatory networks can differ between species, contributing to the diversity of phenylpropanoid profiles observed in the plant kingdom.
Experimental Protocols
Accurate comparative analysis relies on robust and standardized experimental procedures. Below are methodologies for key experiments in phenylpropanoid pathway research.
1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.
-
Protein Extraction:
-
Grind 100 mg of plant tissue in liquid nitrogen.
-
Homogenize the powder in 1 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, with 14 mM 2-mercaptoethanol).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the enzyme assay. Determine protein concentration using a Bradford or BCA assay.
-
-
Enzyme Assay:
-
Prepare the reaction mixture: 50 mM Tris-HCl buffer (pH 8.8), 20 mM L-phenylalanine.
-
Add 50 µL of the protein extract to 950 µL of the reaction mixture.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of 6M HCl.
-
Measure the absorbance at 290 nm (the wavelength at which trans-cinnamic acid absorbs).
-
Calculate enzyme activity based on a standard curve of trans-cinnamic acid.
-
2. Gene Expression Analysis by qRT-PCR
This protocol quantifies the transcript levels of pathway genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.
-
Treat with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.
-
Run the qPCR program on a thermal cycler with appropriate cycling conditions.
-
Include a housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression levels using the comparative Ct (ΔΔCt) method.
-
Conclusion
The phenylpropanoid pathway, while functionally conserved, exhibits remarkable evolutionary plasticity. Comparative genomics reveals significant variations in the size of key gene families, the presence of alternative enzymatic steps, and the architecture of regulatory networks. These differences underscore the diverse strategies plants have evolved to utilize phenylpropanoid compounds for growth, development, and defense. For researchers, a thorough understanding of these species-specific variations is critical for effectively engineering metabolic pathways in crops and for identifying novel bioactive compounds for pharmaceutical applications.
References
- 1. Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterisation of the willow phenylalanine ammonia-lyase (PAL) gene family reveals expression differences compared with poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of the PAL gene family in nine citruses provides new insights into the stress resistance mechanism of Citrus species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning and expression analysis of phenylalanine ammonia-lyase (PAL) gene family and cinnamate 4-hydroxylase (C4H) from Dryopteris fragrans [agris.fao.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Engineered Metabolic Pathways for Enhanced p-Coumaryl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The production of p-Coumaryl alcohol, a valuable monolignol precursor for various high-value chemicals, including pharmaceuticals, flavors, and polymers, has been a significant focus of metabolic engineering. This guide provides an objective comparison of engineered microbial platforms, primarily Escherichia coli and Saccharomyces cerevisiae, for the enhanced synthesis of this compound. We will delve into the performance of different engineered pathways, supported by experimental data, and provide detailed methodologies for key experiments.
Performance Comparison of Engineered Microbial Hosts
The heterologous production of this compound has been most extensively studied in E. coli, with several research groups successfully engineering and optimizing the biosynthetic pathway from L-tyrosine. While the complete pathway to this compound has not been as thoroughly explored in S. cerevisiae, significant success has been achieved in producing its immediate precursor, p-coumaric acid, suggesting its potential as a robust production host.
Below is a summary of the performance of notable engineered strains from different studies.
| Host Organism | Strain | Key Genetic Modifications | Titer (mg/L) | Precursor Fed | Reference |
| Escherichia coli | QH-TT-CA4 | Overexpression of TAL, 4CL, CCR, and ADH | 501.8 ± 41.4 | None (de novo) | [1] |
| Escherichia coli | Best variant | Combinatorial optimization of a tetracistronic operon (RsTAL, Pc4CL, ZmCCR, ZmCAD) | 52 | L-tyrosine | [2] |
| Saccharomyces cerevisiae | Engineered strain | Overexpression of TAL, feedback-resistant ARO4 & ARO7, and E. coli aroL in a Δpdc5Δaro10 background | 1930 ± 260 (p-coumaric acid) | None (de novo) | [3] |
| Saccharomyces cerevisiae | Engineered strain | Knockout of ARO10, PDC5, GAL2; overexpression of FjTAL, mutated ARO4 & ARO7, and EcppsA | 593.04 (p-coumaric acid) | None (de novo) | [4] |
Engineered Metabolic Pathways
The biosynthesis of this compound from the common precursor L-tyrosine involves a four-step enzymatic pathway. The key enzymes are Tyrosine Ammonia Lyase (TAL), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD) or a functionally similar Alcohol Dehydrogenase (ADH).
This compound Pathway in Escherichia coli
dot
Caption: Engineered pathway for this compound synthesis in E. coli.
p-Coumaric Acid Pathway in Saccharomyces cerevisiae
dot
Caption: Engineered pathway for p-coumaric acid synthesis in S. cerevisiae.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for the production and quantification of this compound in engineered microbial hosts, based on methodologies reported in the cited literature.
General Experimental Workflow
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a yeast platform strain for production of p-coumaric acid through metabolic engineering of aromatic amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Construction and optimization of p-coumaric acid-producing Saccharomyces cerevisiae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioavailability: A Comparative Guide to p-Coumaryl Alcohol and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
The potential health benefits of phenolic compounds have garnered significant interest in the scientific community. Among these, p-Coumaryl alcohol and its glycosidic forms are emerging as molecules of interest due to their antioxidant and anti-inflammatory properties. However, the efficacy of any bioactive compound is intrinsically linked to its bioavailability—the extent and rate at which it enters the systemic circulation to exert its effects. This guide provides a comparative overview of the anticipated bioavailability of this compound and its glycosides, acknowledging the current scarcity of direct comparative experimental data and proposing future research directions.
Executive Summary
While direct in-vivo comparative studies on the bioavailability of this compound and its glycosides are limited, general principles of phenolic compound metabolism suggest that their absorption and metabolic fates would differ significantly. It is hypothesized that this compound, as the aglycone, would be more readily absorbed in the upper gastrointestinal tract. In contrast, its glycosides would likely require enzymatic hydrolysis by intestinal microflora in the lower gut to release the aglycone for absorption. This delayed absorption of glycosides could lead to a different pharmacokinetic profile and potentially different physiological effects.
Hypothetical Bioavailability Comparison
The following table presents a hypothetical comparison of the key bioavailability parameters for this compound and its glycosides, based on established principles of flavonoid and phenolic compound metabolism.
| Parameter | This compound (Aglycone) | This compound Glycosides | Rationale |
| Site of Absorption | Primarily small intestine | Primarily colon | Aglycones can be absorbed directly, while glycosides often require hydrolysis by gut microbiota in the colon. |
| Rate of Absorption | Relatively rapid | Delayed | Absorption of the aglycone from glycosides is dependent on the rate of enzymatic hydrolysis. |
| Mechanism of Absorption | Passive diffusion and potentially carrier-mediated transport | Initial hydrolysis by bacterial β-glucosidases, followed by absorption of the aglycone. | The sugar moiety in glycosides generally prevents direct absorption in the small intestine. |
| Metabolic Fate | Phase I (oxidation, reduction) and Phase II (glucuronidation, sulfation) conjugation in the liver and enterocytes. | Hydrolysis to this compound in the colon, followed by absorption and subsequent Phase I and II metabolism. | The metabolic pathway of the aglycone is initiated post-absorption. |
| Systemic Bioavailability | Potentially higher initial plasma concentrations. | Lower initial plasma concentrations, but potential for sustained release of the aglycone. | The efficiency of glycoside hydrolysis and subsequent absorption can influence overall bioavailability. |
| Key Metabolites | Glucuronide and sulfate (B86663) conjugates of this compound and its oxidized derivatives. | Similar to the aglycone, following hydrolysis. Potential for microbial metabolites of the sugar moiety. | The ultimate metabolites are expected to be the same once the aglycone is released. |
Proposed Metabolic Pathways
The metabolic journey of this compound and its glycosides is likely to follow distinct paths within the body. The diagrams below illustrate these proposed signaling pathways.
Caption: Proposed metabolic pathways of this compound and its glycoside.
Experimental Protocols for Bioavailability Assessment
To bridge the existing knowledge gap, rigorous experimental studies are required. The following are detailed methodologies for key experiments to determine and compare the bioavailability of this compound and its glycosides.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a standard procedure to assess the oral bioavailability of a compound in rats.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound and its glycoside after oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound and this compound glycoside
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Intravenous administration vehicle (e.g., saline with a co-solvent if necessary)
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.
-
Dosing:
-
Oral Group: Administer a single oral dose of this compound or its glycoside via gavage.
-
Intravenous Group: Administer a single intravenous dose of this compound via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the parent compound and its major metabolites in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Caption: Experimental workflow for an in vivo bioavailability study.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely used in vitro model to predict the intestinal permeability of compounds.
Objective: To assess the potential for intestinal absorption of this compound and its glycoside.
Materials:
-
Caco-2 cells
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
Transwell inserts (0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound and this compound glycoside
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side to assess efflux.
-
-
Sample Collection: Collect samples from the receiver chamber at specified time points.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
Conclusion
Understanding the comparative bioavailability of this compound and its glycosides is crucial for harnessing their full therapeutic potential. While this guide provides a framework based on established principles, it underscores the urgent need for direct experimental evidence. The outlined protocols for in vivo and in vitro studies offer a clear path forward for researchers to generate the necessary data to validate these hypotheses and pave the way for the development of novel, efficacious products. Future research should focus on conducting these comparative studies to provide a definitive understanding of how glycosylation impacts the absorption, distribution, metabolism, and excretion of this compound.
The Attenuation of Inflammation: A Comparative Analysis of p-Coumaryl Alcohol and Its Derivatives
In the ongoing quest for novel anti-inflammatory agents, researchers have turned their attention to naturally occurring phenolic compounds, with p-coumaryl alcohol and its derivatives emerging as promising candidates. This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound and several of its key derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Comparative Anti-inflammatory Activity
Experimental evidence demonstrates that both this compound and its derivatives possess the ability to modulate the inflammatory response. However, the degree of this activity and the underlying mechanisms can vary significantly between the parent compound and its modified forms. Key derivatives that have been investigated for their anti-inflammatory potential include trans-p-coumaryl alcohol, p-coumaryl aldehyde, this compound-γ-O-methyl ether (CAME), p-coumaryl diacetate (CDA), and 1-p-coumaroyl β-D-glucoside (CG).
A study focusing on trans-p-coumaryl alcohol and p-coumaryl aldehyde in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells revealed that trans-p-coumaryl alcohol exhibited potent anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] Notably, at a concentration of 12.5 µg/mL, trans-p-coumaryl alcohol demonstrated superior efficacy in inhibiting TNF-α (29.28%) and IL-6 (36.75%) compared to the standard anti-inflammatory drug, indomethacin, which showed inhibition rates of 15.80% for TNF-α and 27.44% for IL-6 at the same concentration.[1][2][3] In contrast, p-coumaryl aldehyde displayed lower activity.[1]
Another investigation compared this compound-γ-O-methyl ether (CAME) with p-coumaryl diacetate (CDA).[4][5] Both compounds were found to reduce intracellular reactive oxygen species (ROS) in T helper (Th) cells.[4][5] However, CAME selectively and potently suppressed the production of interferon-gamma (IFNγ) in CD4+ Th cells without exhibiting cytotoxicity, a significant advantage over CDA which was found to be cytotoxic.[4][5] This effect of CAME was attributed to the attenuated expression of the transcription factor T-bet.[4][5]
Furthermore, the glucoside derivative, 1-p-coumaroyl β-D-glucoside (CG), has been shown to exert its anti-inflammatory action in LPS-stimulated RAW264.7 macrophage cells by significantly suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] CG also inhibited the secretion of pro-inflammatory cytokines IL-1β and TNF-α.[6]
Quantitative Comparison of Anti-inflammatory Effects
For a clearer comparison, the following table summarizes the quantitative data on the inhibitory effects of this compound and its derivatives on key inflammatory markers.
| Compound | Cell Line | Stimulant | Concentration | Target | % Inhibition | Reference |
| trans-p-Coumaryl Alcohol | RAW 264.7 | LPS | 12.5 µg/mL | TNF-α | 29.28% | [1][2][3] |
| trans-p-Coumaryl Alcohol | RAW 264.7 | LPS | 12.5 µg/mL | IL-6 | 36.75% | [1][2][3] |
| p-Coumaryl Aldehyde | RAW 264.7 | LPS | 12.5 µg/mL | TNF-α | Lower than Indomethacin | [1] |
| p-Coumaryl Aldehyde | RAW 264.7 | LPS | 12.5 µg/mL | IL-6 | Lower than Indomethacin | [1] |
| Indomethacin (Reference) | RAW 264.7 | LPS | 12.5 µg/mL | TNF-α | 15.80% | [1][2] |
| Indomethacin (Reference) | RAW 264.7 | LPS | 12.5 µg/mL | IL-6 | 27.44% | [1][2] |
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of this compound and its derivatives are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Phenylpropanoids, the class of compounds to which this compound belongs, are known to inhibit inflammation by suppressing the production of TNF-α, IL-1β, and IL-6, and by inhibiting the NF-κB pathway.[1] The derivative 1-p-coumaroyl β-D-glucoside (CG) has been shown to significantly suppress the LPS-induced degradation of IκB, a key step in the activation of NF-κB.[6] The anti-inflammatory activity of CG was found to be mediated through the phosphorylation of Akt, while the MAPKs (Erk, JNK, and p38) did not appear to be involved in its action.[6]
The following diagrams illustrate the general mechanism of NF-κB and MAPK pathway activation and the proposed points of intervention by this compound and its derivatives.
Caption: NF-κB signaling pathway and inhibition by this compound derivatives.
Caption: MAPK signaling pathway and potential points of inhibition.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a commonly used model for in vitro inflammation studies.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Cytokine Production Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
The following diagram outlines the general workflow for assessing the anti-inflammatory activity of the compounds.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trans- this compound as a Bioactive Compound and Anti-Inflammatory Agent in Wannachawee Recipe for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of this compound-γ-O-methyl ether is mediated through modulation of interferon-γ production in Th cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of this compound-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biochemical Activities of p-Coumaryl Alcohol and p-Coumaryl Diacetate
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biochemical activities of p-coumaryl alcohol and its derivative, p-coumaryl diacetate. This report synthesizes available experimental data on their antioxidant, anti-inflammatory, and cytotoxic properties, providing a valuable resource for future research and development.
Introduction
This compound, a monolignol involved in the biosynthesis of lignin, and its acetylated form, p-coumaryl diacetate, are phenylpropanoids that have garnered interest for their potential therapeutic applications. While both compounds are known to possess biological activities, a direct comparative analysis is crucial for understanding their structure-activity relationships and guiding the selection of the most promising candidate for further drug development. This guide provides a detailed comparison of their biochemical activities based on available scientific literature.
Comparative Biochemical Activity
A review of existing studies indicates that both this compound and p-coumaryl diacetate exhibit antioxidant and anti-inflammatory properties. However, quantitative data for a direct and comprehensive comparison remains limited, particularly for their anticancer activities.
| Biochemical Activity | This compound | p-Coumaryl Diacetate |
| Antioxidant Activity | ||
| DPPH Radical Scavenging | No specific IC50 values found. | Known to have antioxidant activity, but no specific IC50 values found.[1][2][3][4] |
| ABTS Radical Scavenging | No specific IC50 values found. | No specific IC50 values found. |
| Anti-inflammatory Activity | ||
| TNF-α Inhibition | 29.28% inhibition at 12.5 µg/mL in LPS-stimulated RAW 264.7 cells. | Known to have anti-inflammatory activity, but no specific quantitative data found.[1][2][3][4] |
| IL-6 Inhibition | 36.75% inhibition at 12.5 µg/mL in LPS-stimulated RAW 264.7 cells. | No specific quantitative data found. |
| Nitric Oxide (NO) Inhibition | No specific IC50 values found. | No specific IC50 values found. |
| Anticancer Activity | ||
| Cytotoxicity | No specific IC50 values found. | Reported to be cytotoxic, but no specific IC50 values found.[1][3][4] |
Table 1: Summary of Quantitative Data on the Biochemical Activities of this compound and p-Coumaryl Diacetate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and incubate at room temperature for a set time.
-
Measure the decrease in absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the control group.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the percentage of NO inhibition and the IC50 value.
TNF-α and IL-6 Inhibition Assay in Macrophages:
-
Follow the same cell culture, seeding, pre-treatment, and stimulation steps as in the NO production inhibition assay.
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound.
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Workflow for comparing the biochemical activities of this compound and p-coumaryl diacetate.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
Conclusion
Both this compound and p-coumaryl diacetate show promise as bioactive compounds with antioxidant and anti-inflammatory properties. The available data suggests that this compound is effective in reducing the production of key pro-inflammatory cytokines. However, a significant gap in the literature exists regarding the quantitative comparison of the full range of biochemical activities of these two compounds. Further research, including head-to-head comparative studies employing standardized assays, is necessary to fully elucidate their therapeutic potential and to determine which compound exhibits a more favorable profile for development as a therapeutic agent. Future investigations should also focus on elucidating the specific molecular mechanisms and signaling pathways modulated by p-coumaryl diacetate.
References
- 1. Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of this compound-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of p-Coumaryl Alcohol and Indomethacin as Anti-Inflammatory Agents: A Guide for Researchers
This guide provides a detailed comparison of the anti-inflammatory properties of p-coumaryl alcohol, a naturally occurring phenylpropanoid, and indomethacin (B1671933), a well-established nonsteroidal anti-inflammatory drug (NSAID). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound and indomethacin have been evaluated in both in vitro and in vivo models. While direct comparative data from in vivo studies is limited, in vitro assays provide a clear indication of their relative potency in inhibiting key inflammatory mediators.
In Vitro Efficacy
A key study directly compared the ability of trans-p-coumaryl alcohol and indomethacin to inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results demonstrated that at the same concentration, trans-p-coumaryl alcohol exhibited superior inhibitory activity against both TNF-α and IL-6 compared to indomethacin.[1][2][3]
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| trans-p-Coumaryl Alcohol | 12.5 µg/mL | 29.28 | 36.75 | [1][2][3] |
| Indomethacin | 12.5 µg/mL | 15.80 | 27.44 | [1][2][3] |
In Vivo Efficacy
This compound (from related compounds): Studies on related phenylpropanoids have shown anti-inflammatory activity in vivo. For instance, p-coumaric acid, a closely related compound, has been shown to reduce paw edema in the carrageenan-induced rat paw edema model.
Indomethacin: Indomethacin is a standard reference drug in many in vivo inflammation models and has consistently demonstrated potent dose-dependent inhibition of carrageenan-induced paw edema in rats.[4][5][6] For example, at a dose of 10 mg/kg, indomethacin has been shown to significantly inhibit edema development.[4][5]
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Indomethacin | Carrageenan-induced paw edema in rats | 10 mg/kg | Intraperitoneal | 54% inhibition of edema at 3 hours | [4] |
| Indomethacin | Carrageenan-induced paw edema in mice | 20 mg/kg | Intragastric | 57.09% inhibition of edema | [5] |
Mechanisms of Action
The anti-inflammatory effects of this compound and indomethacin are mediated through distinct molecular pathways.
This compound
The anti-inflammatory mechanism of this compound involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. Phenylpropanoids, including this compound, can inhibit inflammation by suppressing the production of TNF-α, IL-1β, and IL-6.[1] This is partly achieved through the inhibition of the NF-κB signaling pathway.[1] Furthermore, some studies suggest that derivatives of this compound can selectively suppress the production of interferon-gamma (IFNγ) in CD4+ T helper cells by reducing the expression of the transcription factor T-bet.[7][8]
Indomethacin
Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11] By inhibiting COX enzymes, indomethacin reduces the synthesis of prostaglandins, thereby exerting its potent anti-inflammatory effects.[9][10][11] In addition to COX inhibition, indomethacin may also influence other inflammatory pathways, such as inhibiting the migration of white blood cells to inflamed tissues.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophage Cells
This protocol outlines the general procedure for assessing the anti-inflammatory activity of compounds by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[12][13]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or indomethacin) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the control group) and incubating for 24 hours.[14]
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13]
-
Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated control group.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used.[6] The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: The rats are randomly divided into control and treatment groups. The test compounds (this compound or indomethacin) or the vehicle (for the control group) are administered, usually via intraperitoneal or oral routes, 30-60 minutes before the induction of inflammation.[15][16]
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized edema.[15][17]
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[15]
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group by comparing the increase in paw volume with that of the control group.
Conclusion
The available evidence indicates that this compound is a promising anti-inflammatory agent with a distinct mechanism of action compared to the conventional NSAID, indomethacin. In vitro studies have demonstrated its superior ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6. While direct in vivo comparative data is currently lacking, the individual efficacy of both compounds in animal models of inflammation is well-documented. The differing mechanisms of action—COX inhibition for indomethacin versus cytokine and T-cell modulation for this compound—suggest that this compound may offer a therapeutic alternative with a potentially different side-effect profile. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of this compound and indomethacin in various inflammatory conditions.
References
- 1. Trans-p-Coumaryl Alcohol as a Bioactive Compound and Anti-Inflammatory Agent in Wannachawee Recipe for Psoriasis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trans- this compound as a Bioactive Compound and Anti-Inflammatory Agent in Wannachawee Recipe for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Anti-inflammatory activity of this compound-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 14. benchchem.com [benchchem.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CoA-Dependent and CoA-Independent Monolignol Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CoA-dependent and CoA-independent pathways for monolignol biosynthesis, crucial for understanding lignin (B12514952) formation and developing strategies for biomass engineering and drug development. The information presented is supported by experimental data from peer-reviewed literature.
Introduction to Monolignol Biosynthesis
Monolignols are the primary building blocks of lignin, a complex aromatic polymer essential for structural support in terrestrial plants. The biosynthesis of monolignols, namely p-coumaryl, coniferyl, and sinapyl alcohols, proceeds through the phenylpropanoid pathway. Traditionally, this pathway was understood to be heavily reliant on coenzyme A (CoA) thioester intermediates. However, recent discoveries have elucidated an alternative, CoA-independent route, particularly for the critical 3-hydroxylation step of the aromatic ring. This guide compares these two pathways, highlighting their key enzymes, intermediates, and regulatory nuances.
Pathway Comparison: CoA-Dependent vs. CoA-Independent Routes
The central divergence between the CoA-dependent and CoA-independent pathways lies in the strategy for introducing a hydroxyl group at the C3 position of the phenyl ring, a crucial step for the synthesis of guaiacyl (G) and syringyl (S) lignin units.
CoA-Dependent Pathway
The classical CoA-dependent pathway involves the enzymatic activities of p-hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT) and p-coumaroyl shikimate 3'-hydroxylase (C3'H), a cytochrome P450 enzyme. In this route, p-coumaroyl-CoA is converted to p-coumaroyl shikimate by HCT. Subsequently, C3'H hydroxylates p-coumaroyl shikimate to produce caffeoyl shikimate. The caffeoyl moiety is then transferred back to CoA by the reverse action of HCT, forming caffeoyl-CoA, which then proceeds through the downstream pathway.
CoA-Independent Pathway
The more recently discovered CoA-independent pathway bypasses the dual role of HCT by employing the enzyme caffeoyl shikimate esterase (CSE).[1][2] In this route, caffeoyl shikimate, produced by the action of HCT and C3'H, is directly hydrolyzed by CSE to yield free caffeic acid and shikimate.[2] Caffeic acid is then activated to caffeoyl-CoA by 4-coumarate:CoA ligase (4CL). This pathway is considered "CoA-independent" for the 3-hydroxylation step as it does not rely on the reverse reaction of HCT to generate the CoA-activated intermediate.
Quantitative Data Comparison
The following table summarizes key kinetic parameters for the enzymes central to both pathways. It is important to note that these values can vary between species and experimental conditions.
| Enzyme | Pathway | Substrate | Km (µM) | Vmax (pmol/sec/mg) | Organism | Reference |
| HCT | CoA-Dependent | p-coumaroyl-CoA | Data not consistently reported | Data not consistently reported | Populus trichocarpa | [3] |
| Caffeoyl Shikimate (reverse) | Very low efficiency | Very low efficiency | Populus trichocarpa | [3] | ||
| CSE | CoA-Independent | Caffeoyl Shikimate | 96.5 | 9.3 | Arabidopsis thaliana | [4][5] |
| 4-coumaroyl shikimate | 211 | 0.66 | Arabidopsis thaliana | [4][5] | ||
| 4CL | Both | p-coumaric acid | Varies by isoform | Varies by isoform | Populus trichocarpa | |
| Caffeic acid | Varies by isoform | Varies by isoform | Populus trichocarpa |
Analysis of Mutant Phenotypes:
-
CSE Mutants: Studies on Arabidopsis thaliana and Populus have shown that knockout or downregulation of CSE leads to a significant reduction in lignin content and an altered lignin composition with a higher proportion of p-hydroxyphenyl (H) units.[1][6] This demonstrates the crucial role of the CSE-dependent pathway in providing precursors for G and S lignin. In some cases, cse mutants exhibit a dwarf phenotype, highlighting the importance of this pathway for normal plant development.[6]
-
HCT Mutants: Downregulation of HCT also leads to reduced lignin content and severe growth defects, underscoring its essential role in the phenylpropanoid pathway.
The severe phenotypes of both cse and hct mutants suggest that both pathways are critical for monolignol biosynthesis, and the relative contribution of each may vary depending on the plant species, tissue type, and developmental stage. The discovery of CSE has led to a revised model of the monolignol pathway, suggesting that the CoA-independent route is a major contributor to lignin biosynthesis in many plants.
Experimental Protocols
Quantification of Phenylpropanoid Intermediates by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of key monolignol pathway intermediates from plant tissues.
a. Sample Preparation:
-
Harvest fresh plant tissue (e.g., stems, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.
b. Extraction:
-
Add 1 mL of pre-chilled 80% methanol (B129727) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate at 4°C for 1 hour with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Re-extract the pellet with another 1 mL of 80% methanol and repeat the centrifugation.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A gradient elution from low to high organic phase is used to separate the compounds.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites. The MRM transitions for key intermediates (e.g., p-coumaric acid, caffeic acid, p-coumaroyl shikimate, caffeoyl shikimate) should be optimized using authentic standards.
-
Quantification: Generate a standard curve for each analyte using a series of known concentrations. Spike a known amount of an internal standard (e.g., a deuterated analog) into the samples before extraction for accurate quantification.
In Vivo Isotope Labeling for Metabolic Flux Analysis
This protocol describes a method for tracing the flow of carbon through the monolignol pathway using stable isotope-labeled precursors.
-
Plant Material: Use whole seedlings or excised plant tissues (e.g., stems) capable of metabolizing the labeled precursor.
-
Labeling Solution: Prepare a solution containing a stable isotope-labeled precursor, typically 13C-phenylalanine, in a suitable buffer or plant growth medium.
-
Labeling: Incubate the plant material in the labeling solution for a defined period (pulse). For chase experiments, transfer the material to a medium with unlabeled precursor.
-
Sampling: Harvest the plant material at different time points during the pulse and chase periods and immediately freeze in liquid nitrogen.
-
Metabolite Extraction and Analysis: Extract and analyze the metabolites as described in the LC-MS/MS protocol. The mass spectrometer will detect the incorporation of 13C into the downstream metabolites, allowing for the determination of isotopic enrichment.
-
Flux Calculation: Use specialized software to model the metabolic network and calculate the flux rates through different pathways based on the isotopic labeling data.
Recombinant Protein Expression and Purification
This protocol outlines the general steps for producing monolignol biosynthesis enzymes for in vitro characterization.
-
Cloning: Clone the coding sequence of the target enzyme (e.g., CSE, HCT, 4CL) into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Expression Host: Transform the expression construct into a suitable host, typically E. coli (e.g., BL21(DE3) strain).
-
Induction: Grow the bacterial culture to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Purification: Purify the recombinant protein from the cell lysate using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Purity Check: Verify the purity and size of the protein using SDS-PAGE.
Enzyme Assays
a. HCT Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), the acyl donor (e.g., 50 µM p-coumaroyl-CoA), the acyl acceptor (e.g., 2 mM shikimic acid), and the purified recombinant HCT enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., acetic acid) or by heating.
-
Analysis: Analyze the reaction products (e.g., p-coumaroyl shikimate) by HPLC or LC-MS/MS and quantify the amount of product formed to determine the enzyme activity.
b. CSE Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), the substrate (e.g., 100 µM caffeoyl shikimate), and the purified recombinant CSE enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Quenching: Stop the reaction as described for the HCT assay.
-
Analysis: Analyze the formation of caffeic acid by HPLC or LC-MS/MS to determine the enzyme activity.
Pathway and Workflow Visualizations
The following diagrams illustrate the CoA-dependent and CoA-independent monolignol synthesis pathways and a general experimental workflow for their analysis.
Caption: CoA-dependent vs. CoA-independent monolignol synthesis pathways.
Caption: General experimental workflow for pathway analysis.
Conclusion
The biosynthesis of monolignols is a complex metabolic network with alternative routes. The discovery of the CoA-independent pathway, mediated by CSE, has significantly revised our understanding of this process. While both CoA-dependent and -independent pathways are vital for lignin biosynthesis, their relative contributions likely vary across different plant species and developmental contexts. Further research, particularly employing quantitative metabolic flux analysis, is needed to fully elucidate the dynamic regulation of these parallel pathways. This knowledge is critical for the rational design of plants with modified lignin content and composition for applications in biofuels, biomaterials, and pharmaceuticals.
References
- 1. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Analysis and Biochemical Characterization of the Caffeoyl Shikimate Esterase Gene Family in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. CRISPR‐Cas9 editing of CAFFEOYL SHIKIMATE ESTERASE 1 and 2 shows their importance and partial redundancy in lignification in Populus tremula × P. alba - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Coumaryl Alcohol: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount to ensuring environmental health and workplace safety. This guide provides detailed procedures for the proper disposal of p-Coumaryl alcohol, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. This substance is classified as harmful and requires careful handling.
Key Hazards:
-
Harmful if swallowed.[1]
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste.
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A standard lab coat is required.[1]
-
Respiratory Protection: When handling the solid form, a dust respirator may be necessary. All handling should ideally occur in a well-ventilated area or a chemical fume hood.[2][3]
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[1][2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2]
Quantitative Data on Alcohol Waste Disposal
While this compound is a solid, its disposal often falls under the general guidelines for organic chemical and alcohol-based waste streams, especially if it is dissolved in a solvent for experimental use. Regulatory thresholds for alcohol solutions are critical for determining the disposal route.
| Waste Type | Concentration Threshold | Disposal Guideline | Regulatory Context |
| Alcohol-Containing Waste | > 10% | Must be treated as ignitable hazardous waste. | Environmental Protection Agency (EPA) / Department of Environment (DOE)[4] |
| Laboratory Ethanol Waste | Any Concentration | Must be collected and disposed of as hazardous waste. Cannot be disposed of down the drain.[5] | Stanford Environmental Health & Safety[5] |
| Household Rubbing Alcohol | > 5% | Considered hazardous household waste; should not be poured down the drain.[6] | General Safety Guidance[6] |
Note: For laboratory settings, the most stringent guidelines must be followed. Therefore, this compound and any solutions containing it should be treated as hazardous chemical waste and never be disposed of via sanitary sewer systems.[5][7]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Initial Assessment
-
Contamination Check: Determine if the this compound waste is pure or mixed with other substances. If it is contaminated with other hazardous chemicals (e.g., strong acids, bases, oxidizers), the entire mixture must be treated as hazardous waste, following the disposal regulations for the most hazardous component.[1][8]
-
Quantity Assessment: Evaluate the volume of waste. While all quantities must be disposed of properly, bulk amounts may require specific arrangements with your institution's environmental health and safety department.[8]
Step 2: Waste Collection and Storage
-
Container Selection: Collect this compound waste in a clearly labeled, sealed, and chemically compatible container to prevent leaks or reactions.[3][8]
-
Labeling: The waste container label must be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. Note the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be kept separate from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][7]
-
Storage Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[4] This area must be a dry, cool, and well-ventilated space, away from ignition sources.[3][7]
Step 3: Arrange for Professional Disposal
-
Contact Authority: Disposal must be conducted in accordance with all local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[8]
-
Documentation: Maintain accurate records of waste generation and disposal, ensuring traceability and compliance with regulatory requirements.[7]
Step 4: Handling Spills
-
Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[3]
-
Containment: Prevent the spill from entering drains or water courses.[3]
-
Cleanup: Wearing full PPE, clean up the spill immediately. For solid this compound, sweep up the material and place it into a suitable, labeled container for disposal.[2] Use absorbent pads for solutions.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemfaces.com [chemfaces.com]
- 3. echemi.com [echemi.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. How to Dispose of Rubbing Alcohol: Safety Tips & Procedures [wikihow.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
